Product packaging for Alternapyrone(Cat. No.:)

Alternapyrone

Cat. No.: B2900868
M. Wt: 428.6 g/mol
InChI Key: ZPFTUJZLXSKBKE-NZDFSFLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alternapyrone is a polyketide phytotoxin produced by the causal fungal pathogen Alternaria solani , which is responsible for early blight disease in tomato and potato plants . It is biosynthesized by an iterative type I highly reducing polyketide synthase (HR-PKS) named PKSN, which features a C-methyltransferase domain responsible for regio-specific octa-methylation, resulting in its highly methylated polyene α-pyrone structure . This compound has significant research value in plant pathology as a model for studying fungal phytotoxin biosynthesis and host-pathogen interactions . Furthermore, this compound exhibits promising bioactivity in biomedical research, demonstrating cytotoxicity against mouse myeloma cells with a degree of specificity for tumor cells, highlighting its potential in oncology studies . Recent research has successfully determined its complete stereostructure through total synthesis, and its biosynthetic gene cluster (alt) has been identified and validated via heterologous expression . Supplied with a purity of >95% by HPLC, this compound is presented as a valuable tool for researchers in natural product chemistry, biosynthesis, and drug discovery. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44O3 B2900868 Alternapyrone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3,5-dimethyl-6-[(4E,6E,12E)-4,6,8,12,14-pentamethylhexadeca-4,6,12-trien-2-yl]pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-10-18(2)14-19(3)12-11-13-20(4)15-21(5)16-22(6)17-23(7)27-24(8)26(29)25(9)28(30)31-27/h14-16,18,20,23,29H,10-13,17H2,1-9H3/b19-14+,21-15+,22-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFTUJZLXSKBKE-NZDFSFLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=C(C)CCCC(C)C=C(C)C=C(C)CC(C)C1=C(C(=C(C(=O)O1)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C(\C)/CCCC(C)/C=C(\C)/C=C(\C)/CC(C)C1=C(C(=C(C(=O)O1)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Alternapyrone as a Phytotoxin: A Technical Overview of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alternapyrone, a polyketide metabolite produced by phytopathogenic fungi such as Alternaria solani and Parastagonospora nodorum, has demonstrated notable phytotoxic effects, particularly the inhibition of seed germination.[1][2] Despite its recognized biological activity, the precise molecular mechanism of action as a phytotoxin is not yet fully elucidated in the scientific literature. This technical guide synthesizes the current understanding of this compound's phytotoxicity, drawing parallels with structurally related compounds to hypothesize a potential mode of action. It also presents the available quantitative data and outlines a general experimental protocol for assessing its phytotoxic effects. Further research is imperative to definitively characterize its molecular targets and the associated signaling pathways in plants.

Introduction

This compound is a secondary metabolite belonging to the α-pyrone class of polyketides.[1][2] It is produced by plant pathogenic fungi, including Alternaria solani, the causal agent of early blight in tomatoes and potatoes, and Parastagonospora nodorum, a pathogen of wheat.[1] The discovery of this compound and its analogues has been facilitated by the heterologous expression of their biosynthetic gene clusters. While this compound has also been investigated for its cytotoxic activity against animal cell lines, its role as a phytotoxin is of significant interest for its potential implications in plant pathology and as a lead compound for herbicide development.

Known Phytotoxic Effects

The primary phytotoxic effect of this compound and its derivatives observed in published studies is the inhibition of seed germination. Specifically, alternapyrones E and F, which are structurally related to this compound, have been shown to inhibit the germination of wheat seeds. It has been noted that the mode of action for phytotoxicity may differ from that of its cytotoxicity against animal cells, suggesting a plant-specific target or pathway.

Quantitative Phytotoxicity Data

The available quantitative data on the phytotoxicity of this compound and its analogues is limited. The following table summarizes the key findings from the literature.

CompoundPlant SpeciesBioassayConcentrationEffectReference
This compound FWheat (Triticum aestivum)Seed Germination100 µg/mLComplete inhibition
Alternapyrones D & EWheat (Triticum aestivum)Seed Germination100 µg/mLAnti-germination activity

Proposed Mechanism of Action (Hypothetical)

While the direct molecular target of this compound in plants has not been definitively identified, a plausible hypothesis can be formulated based on the mechanism of action of structurally similar α-pyrone mycotoxins, such as verrucosidin. Verrucosidin is a known inhibitor of the mitochondrial electron transport chain. This suggests that this compound may exert its phytotoxic effects by targeting mitochondrial function.

The proposed, yet unconfirmed, mechanism involves the disruption of the mitochondrial respiratory chain, which is crucial for cellular energy production (ATP synthesis). Inhibition of one of the protein complexes in this chain would lead to a cascade of downstream effects, including:

  • Reduced ATP synthesis: Depriving the cell of the energy required for essential metabolic processes, including seed germination and seedling growth.

  • Increased production of reactive oxygen species (ROS): Disruption of the electron transport chain can lead to the formation of superoxide radicals and other ROS, causing oxidative stress and cellular damage.

  • Induction of programmed cell death (PCD): Severe mitochondrial dysfunction is a known trigger for PCD in plant cells.

The following diagram illustrates this hypothetical signaling pathway.

G cluster_0 Mitochondrial Inner Membrane This compound This compound Mitochondrion Plant Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain (Hypothesized Target) This compound->ETC Inhibits (Hypothesized) Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Electron Flow ROS Reactive Oxygen Species (ROS) Production ETC->ROS Dysfunctional flow leads to ATP ATP Production ATP_Synthase->ATP Germination Seed Germination ATP->Germination Energy for Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Cellular_Damage->Germination Inhibits

Caption: Hypothetical mechanism of this compound phytotoxicity via mitochondrial disruption.

Experimental Protocols

The following is a generalized protocol for a wheat seed germination bioassay to assess the phytotoxicity of this compound, based on standard methods.

Objective: To determine the effect of this compound on the germination rate and early seedling growth of wheat.

Materials:

  • Certified wheat seeds (Triticum aestivum)

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Growth chamber with controlled temperature and light conditions

  • Forceps

  • Ethanol (70%) and sodium hypochlorite solution (1%) for seed sterilization

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL).

    • Prepare a control solution containing the same concentration of DMSO as the highest concentration test solution.

  • Seed Sterilization:

    • Surface sterilize wheat seeds by rinsing with 70% ethanol for 1 minute, followed by immersion in 1% sodium hypochlorite solution for 10 minutes.

    • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add a defined volume (e.g., 5 mL) of the respective test solution or control solution to each Petri dish.

    • Place a set number of sterilized seeds (e.g., 20) evenly spaced on the filter paper in each dish.

    • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber at a constant temperature (e.g., 25°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

  • Data Collection:

    • Record the number of germinated seeds daily for a period of 7 days. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.

    • At the end of the incubation period, measure the root and shoot length of each seedling.

    • Calculate the germination percentage for each treatment.

    • Calculate the percentage of inhibition of root and shoot growth compared to the control.

The following diagram illustrates the general workflow for this experimental protocol.

G Start Start Prep_Solutions Prepare this compound Test Solutions Start->Prep_Solutions Sterilize_Seeds Surface Sterilize Wheat Seeds Start->Sterilize_Seeds Setup_Assay Set up Petri Dish Assay (Filter Paper, Solutions, Seeds) Prep_Solutions->Setup_Assay Sterilize_Seeds->Setup_Assay Incubate Incubate in Growth Chamber Setup_Assay->Incubate Collect_Data Daily Data Collection (Germination Count) Incubate->Collect_Data Final_Measurements Final Measurements (Root/Shoot Length) Incubate->Final_Measurements End of Incubation Collect_Data->Incubate Days 1-7 Analyze_Data Analyze Data & Calculate Inhibition Final_Measurements->Analyze_Data End End Analyze_Data->End

References

Unveiling the Bioactivity of Alternapyrone and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 29, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biological activities of alternapyrone and its analogs. This whitepaper provides a detailed summary of current research, including quantitative data, experimental methodologies, and potential mechanisms of action, to facilitate further investigation into this promising class of polyketides.

This compound, a polyketide produced by various fungi, including species of Alternaria and Parastagonospora, has demonstrated notable cytotoxic and phytotoxic effects. This guide consolidates the available data on its biological activities and those of its synthesized analogs, presenting a valuable resource for the scientific community.

Cytotoxic and Phytotoxic Profile

This compound has exhibited selective cytotoxicity, showing greater potency against tumor cells compared to non-tumor cell lines. Research has demonstrated its activity against mouse myeloma cells with a Minimum Inhibitory Concentration (MIC) of 3.1 µg/mL.[1] In contrast, its effect on neonatal foreskin fibroblast non-tumor cells was significantly lower, with a MIC of 25 µg/mL, suggesting a potential therapeutic window.[1]

Furthermore, certain analogs of this compound have displayed significant phytotoxic properties. Specifically, this compound F, a dihydrofuran-containing analog, has been shown to completely inhibit the germination of wheat seeds at a concentration of 100 µg/mL.[2] Other analogs, namely alternapyrones D and E, also exhibit anti-germinative properties.[2] Interestingly, these phytotoxic analogs did not show significant antibacterial, antifungal, antiparasitic, or antitumor activities in the assays conducted, indicating a specific mode of action related to plant physiology.[2]

Table 1: Cytotoxicity of this compound
Cell LineMIC (µg/mL)
Mouse Myeloma Cells3.1
Neonatal Foreskin Fibroblast Non-tumor Cells25.0
Table 2: Phytotoxicity of this compound Analogs on Wheat Seed Germination
CompoundConcentration (µg/mL)Effect
This compound D100Anti-germinative activity
This compound E100Anti-germinative activity
This compound F100Complete inhibition

Experimental Protocols

To aid in the replication and advancement of research, this guide provides detailed methodologies for key experimental assays.

Cytotoxicity Assay: MTT Protocol

The cytotoxicity of this compound and its analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound or analogs)

  • Target cell lines (e.g., mouse myeloma, neonatal foreskin fibroblasts)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the MIC or IC50 value.

Phytotoxicity Assay: Wheat Seed Germination Protocol

The phytotoxic effects of this compound analogs can be evaluated through a seed germination assay.

Materials:

  • Petri dishes

  • Filter paper

  • Wheat seeds

  • Test compounds dissolved in a suitable solvent

  • Distilled water (as control)

  • Incubator

Procedure:

  • Preparation: Place a sterile filter paper in each petri dish.

  • Treatment Application: Apply a solution of the test compound at the desired concentration (e.g., 100 µg/mL) to the filter paper. A solvent control and a water control should be included.

  • Seed Placement: Place a set number of wheat seeds (e.g., 20) on the treated filter paper in each petri dish.

  • Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-7 days).

  • Assessment: After the incubation period, count the number of germinated seeds and measure the radicle and plumule length.

  • Data Analysis: Calculate the percentage of germination inhibition and the reduction in seedling growth compared to the controls.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways activated by this compound and its analogs are still under investigation, the biological activities of structurally related α-pyrone polyketides suggest potential mechanisms. Many polyketides are known to induce cellular stress and apoptosis. A plausible hypothesis is that this compound's cytotoxic effects are mediated through the induction of apoptotic pathways.

A general workflow for investigating the mechanism of action could involve treating cancer cells with this compound and subsequently analyzing key cellular processes and signaling molecules.

G cluster_treatment Treatment cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathway Analysis cluster_outcome Outcome This compound This compound CellCycleArrest Cell Cycle Arrest Analysis (Flow Cytometry) This compound->CellCycleArrest ApoptosisInduction Apoptosis Induction Analysis (Annexin V/PI Staining) This compound->ApoptosisInduction MitochondrialDysfunction Mitochondrial Dysfunction (MMP Assay) This compound->MitochondrialDysfunction MAPK MAPK Pathway Activation (Western Blot) This compound->MAPK Potential Modulation PI3K_Akt PI3K/Akt Pathway Modulation (Western Blot) This compound->PI3K_Akt Potential Modulation CaspaseActivation Caspase Activation (Western Blot/Activity Assay) ApoptosisInduction->CaspaseActivation MitochondrialDysfunction->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis

Caption: Proposed workflow for investigating this compound's mechanism of action.

A potential signaling cascade initiated by this compound could involve the activation of intrinsic and/or extrinsic apoptotic pathways. This would likely involve the activation of caspases, a family of proteases that are central to the execution of apoptosis.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound and its analogs represent a compelling area for further research in drug discovery and agricultural applications. The data summarized in this guide highlights their potent and, in some cases, selective biological activities. The provided experimental protocols and proposed signaling pathways offer a solid foundation for future studies aimed at elucidating their precise mechanisms of action and exploring their full therapeutic and commercial potential.

References

An In-depth Technical Guide to Alternapyrone-Producing Fungal Strains and Their Genetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternapyrone is a polyketide metabolite with noted biological activities, including phytotoxicity and cytotoxicity, making it a molecule of interest for agricultural and pharmaceutical research.[1][2][3][4] This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, the genetic basis of its biosynthesis, and detailed experimental protocols relevant to its study.

This compound-Producing Fungal Strains

This compound has been identified as a secondary metabolite produced by a select number of filamentous fungi. The primary producers are species within the genera Alternaria and Parastagonospora.

  • Alternaria solani : This plant pathogenic fungus, the causal agent of early blight in tomatoes and potatoes, is a well-documented producer of this compound.[2]

  • Parastagonospora nodorum : A fungal pathogen of wheat, this species has also been shown to produce this compound.

In addition to these native producers, the heterologous expression of the this compound biosynthetic gene cluster has been successfully achieved in Aspergillus oryzae , a filamentous fungus widely used as a host for the production of secondary metabolites. This demonstrates the potential for producing this compound and its analogs in a controlled fermentation environment.

Genetics of this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a dedicated gene cluster. In Alternaria solani, this cluster is composed of five genes, designated alt1 through alt5.

  • Core Biosynthetic Gene: The central enzyme in this compound biosynthesis is an iterative type I polyketide synthase (PKS) known as PKSN , which is encoded by the alt5 gene. This enzyme is responsible for the synthesis of the decaketide backbone of this compound with regio-specific octa-methylation.

  • Tailoring Enzymes: The other genes within the cluster, alt1, alt2, alt3, and alt4, are predicted to encode tailoring enzymes such as cytochrome P450s and a FAD-dependent oxygenase/oxidase. These enzymes are likely responsible for modifications to the polyketide backbone to yield the final this compound structure.

The heterologous expression of the alt5 gene alone in Aspergillus oryzae has been shown to be sufficient for the production of this compound, indicating that PKSN is the key enzyme in its formation.

Regulatory Genetics

The expression of secondary metabolite gene clusters in fungi is tightly regulated. While the specific regulatory mechanisms governing the this compound gene cluster have not been fully elucidated, global regulatory proteins known to influence secondary metabolism in Alternaria species, such as LaeA and VeA , are likely involved. These proteins are part of a larger regulatory complex that responds to environmental cues, such as light, to control the expression of biosynthetic genes. Deletion of laeA and veA in Alternaria alternata has been shown to significantly reduce the production of other mycotoxins, suggesting a potential role in the regulation of this compound as well.

Quantitative Data on this compound Production

Quantitative data on this compound production is not widely available in the literature. However, heterologous expression systems have shown promise for its production.

Fungal StrainHost TypeProduction SystemReported YieldReference
Aspergillus oryzaeHeterologousExpression of alt5 gene7.4 mg/L

Further research is needed to optimize culture conditions and improve yields in both native and heterologous producers.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Fungal Culture and this compound Production

Objective: To cultivate this compound-producing fungi and optimize conditions for metabolite production.

Materials:

  • This compound-producing fungal strain (e.g., Alternaria solani, Aspergillus oryzae expressing alt5)

  • Potato Dextrose Agar (PDA) or other suitable solid medium for fungal growth

  • Potato Dextrose Broth (PDB) or a defined production medium (e.g., Czapek-Dox broth)

  • Sterile flasks and petri dishes

  • Incubator/shaker

Protocol:

  • Strain Activation: Inoculate the fungal strain onto a PDA plate and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

  • Seed Culture Preparation: Aseptically transfer a small piece of the agar culture into a flask containing 50 mL of PDB. Incubate at 25-28°C with shaking (150-200 rpm) for 2-3 days to generate a vegetative mycelial biomass.

  • Production Culture: Inoculate a larger volume of production medium (e.g., 1 L of PDB in a 2 L flask) with the seed culture (typically a 5-10% v/v inoculation).

  • Incubation and Optimization: Incubate the production culture at 25-28°C with shaking (150-200 rpm) for 7-14 days. To optimize production, various parameters can be systematically varied, including:

    • Media Composition: Test different carbon (e.g., glucose, sucrose) and nitrogen (e.g., yeast extract, peptone) sources and concentrations.

    • pH: Adjust the initial pH of the medium (typically in the range of 5.0-7.0).

    • Temperature: Evaluate a range of incubation temperatures (e.g., 20-30°C).

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration or centrifugation. The broth contains the secreted this compound.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the fungal culture broth.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Liquid-Liquid Extraction:

    • To the culture filtrate, add an equal volume of ethyl acetate.

    • Shake vigorously in a separatory funnel and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times to maximize recovery.

  • Drying and Concentration:

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator.

  • Silica Gel Chromatography (Optional Pre-purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved extract onto a silica gel column.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

    • Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing this compound.

  • HPLC Purification:

    • Dissolve the partially purified extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a preparative or semi-preparative HPLC system equipped with a C18 column.

    • Use a gradient of water and acetonitrile (both often containing a small amount of an acid like formic or trifluoroacetic acid to improve peak shape) as the mobile phase.

    • Monitor the elution profile using a UV detector (this compound has a chromophore that absorbs UV light).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in a sample.

Materials:

  • Purified this compound standard

  • LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid (LC-MS grade)

Protocol:

  • Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).

  • Sample Preparation: Dilute the extracted sample to a concentration that falls within the range of the standard curve.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (Multiple Reaction Monitoring - MRM mode):

      • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

      • Precursor Ion: The m/z of the protonated this compound molecule [M+H]+.

      • Product Ions: Select at least two characteristic fragment ions of this compound for quantification and confirmation.

      • Optimize collision energy and other MS parameters for the selected precursor and product ions.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Genetic Manipulation: PEG-Mediated Protoplast Transformation

Objective: To introduce foreign DNA (e.g., for gene knockout or overexpression) into an this compound-producing fungus.

Materials:

  • Fungal mycelium

  • Enzyme solution for protoplast formation (e.g., lysing enzymes, driselase)

  • Osmotic stabilizer (e.g., mannitol, sorbitol)

  • PEG solution (polyethylene glycol)

  • Plasmid DNA with the gene of interest and a selectable marker

  • Regeneration medium

Protocol:

  • Protoplast Preparation:

    • Grow the fungus in liquid medium to obtain young, actively growing mycelium.

    • Harvest the mycelium by filtration and wash with an osmotic stabilizer solution.

    • Incubate the mycelium in the enzyme solution to digest the cell walls and release protoplasts. This is typically done with gentle shaking for several hours.

  • Protoplast Purification:

    • Separate the protoplasts from the undigested mycelial debris by filtering through sterile glass wool or a cell strainer.

    • Wash the protoplasts several times with the osmotic stabilizer solution by gentle centrifugation and resuspension.

  • Transformation:

    • Resuspend the protoplasts in a transformation buffer.

    • Add the plasmid DNA to the protoplast suspension.

    • Gently add the PEG solution and incubate to facilitate DNA uptake.

  • Regeneration and Selection:

    • Plate the transformed protoplasts onto a regeneration medium containing the appropriate selective agent (e.g., an antibiotic or herbicide corresponding to the resistance gene on the plasmid).

    • Incubate the plates until transformant colonies appear.

  • Verification:

    • Isolate genomic DNA from the putative transformants.

    • Confirm the integration of the foreign DNA by PCR and/or Southern blot analysis.

Genetic Manipulation: CRISPR/Cas9-Mediated Gene Knockout

Objective: To create a targeted gene knockout in an this compound-producing fungus.

Materials:

  • Fungal protoplasts (prepared as described above)

  • Cas9 protein or a plasmid expressing Cas9

  • In vitro transcribed guide RNA (gRNA) targeting the gene of interest, or a plasmid expressing the gRNA

  • (Optional) A donor DNA template for homology-directed repair

Protocol:

  • gRNA Design: Design one or more gRNAs that target a specific region within the gene to be knocked out.

  • Delivery of CRISPR/Cas9 Components: Introduce the Cas9 protein and gRNA into the fungal protoplasts. This can be done by co-transforming plasmids expressing both components or by delivering the pre-assembled Cas9-gRNA ribonucleoprotein (RNP) complex directly into the protoplasts using PEG-mediated transformation.

  • Regeneration and Screening:

    • Regenerate the transformed protoplasts on a non-selective medium.

    • Isolate individual colonies and extract their genomic DNA.

    • Screen for mutations at the target site by PCR amplification of the target region followed by DNA sequencing or restriction enzyme digestion analysis.

  • Confirmation: Once a mutant with the desired gene disruption is identified, further phenotypic and genotypic analyses should be performed to confirm the knockout and its effects.

Visualizations

Biosynthetic Pathway of this compound

Alternapyrone_Biosynthesis cluster_0 This compound Gene Cluster (alt1-5) alt5 alt5 (PKSN) Polyketide_Backbone Decaketide Backbone alt5->Polyketide_Backbone Polyketide Synthesis alt1_3 alt1, alt2, alt3 (Cytochrome P450s) This compound This compound alt1_3->this compound alt4 alt4 (FAD-dependent oxygenase) alt4->this compound Acetyl-CoA Acetyl-CoA Acetyl-CoA->alt5 Malonyl-CoA Malonyl-CoA Malonyl-CoA->alt5 SAM S-Adenosylmethionine SAM->alt5 Methylation Polyketide_Backbone->this compound Tailoring Reactions

Caption: Proposed biosynthetic pathway of this compound in Alternaria solani.

Experimental Workflow for this compound Research

Experimental_Workflow Strain_Selection Strain Selection (e.g., A. solani) Culture_Optimization Culture Optimization Strain_Selection->Culture_Optimization Genetic_Manipulation Genetic Manipulation (Knockout/Overexpression) Strain_Selection->Genetic_Manipulation Extraction Metabolite Extraction Culture_Optimization->Extraction Purification Purification (HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Quantification Quantification (LC-MS/MS) Purification->Quantification Bioactivity_Testing Bioactivity Testing Structure_Elucidation->Bioactivity_Testing Quantification->Bioactivity_Testing Genetic_Manipulation->Culture_Optimization

Caption: A general experimental workflow for the study of this compound.

Regulatory Signaling Pathway

Regulatory_Pathway Environmental_Cues Environmental Cues (e.g., Light) Velvet_Complex Velvet Complex (VeA, LaeA) Environmental_Cues->Velvet_Complex Transcription_Factors Putative Transcription Factors Velvet_Complex->Transcription_Factors alt_Promoter alt Gene Cluster Promoter Transcription_Factors->alt_Promoter Binds to Gene_Expression alt Gene Expression alt_Promoter->Gene_Expression Initiates Alternapyrone_Biosynthesis This compound Biosynthesis Gene_Expression->Alternapyrone_Biosynthesis

Caption: A hypothesized regulatory pathway for this compound biosynthesis.

References

In-Depth Technical Guide: Cytotoxic Effects of Alternapyrone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternapyrone is a polyketide natural product that has demonstrated cytotoxic properties, suggesting its potential as an anticancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxic effects on cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development. While publicly available data on this compound is limited, this guide consolidates the existing knowledge and provides detailed experimental protocols and hypothesized signaling pathways to facilitate further investigation into its therapeutic potential.

Data Presentation: Quantitative Cytotoxicity Data

The currently available quantitative data on the cytotoxic activity of this compound is limited to its effect on a mouse myeloma cell line and a non-tumor human cell line. This data indicates a degree of selectivity of this compound for cancer cells.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Cell LineCell TypeMIC (µg/mL)Source
Mouse Myeloma CellsMurine Cancer Cell Line3.1[1]
Neonatal Foreskin FibroblastsHuman Non-tumor Cell Line25[1]

Note: Further research is required to establish a comprehensive profile of this compound's activity across a broader range of human cancer cell lines, ideally presented as IC50 values.

Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key experiments. These protocols are based on standard laboratory procedures and can be adapted for testing this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V-FITC and PI staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Incubation with this compound seeding->treatment alternapyrone_prep This compound Dilution alternapyrone_prep->treatment mtt_assay MTT Assay treatment->mtt_assay annexin_v_assay Annexin V/PI Staining treatment->annexin_v_assay data_acquisition Data Acquisition mtt_assay->data_acquisition annexin_v_assay->data_acquisition ic50_determination IC50 Calculation data_acquisition->ic50_determination apoptosis_quantification Apoptosis Quantification data_acquisition->apoptosis_quantification

Caption: Workflow for assessing this compound's cytotoxic effects.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

Based on the common mechanisms of other natural cytotoxic compounds, a plausible signaling pathway for this compound-induced apoptosis is the intrinsic or mitochondrial pathway. This diagram illustrates the key steps in this hypothesized cascade.

apoptosis_pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase This compound This compound bax_bak Bax/Bak Activation This compound->bax_bak Induces mito_pore Mitochondrial Pore Formation bax_bak->mito_pore cytochrome_c Cytochrome c Release mito_pore->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Complex apaf1->apoptosome caspase9_pro Pro-Caspase-9 caspase9_pro->apoptosome caspase9_active Active Caspase-9 apoptosome->caspase9_active Activates caspase3_pro Pro-Caspase-3 caspase9_active->caspase3_pro Cleaves caspase3_active Active Caspase-3 caspase3_pro->caspase3_active Activates apoptosis Apoptosis caspase3_active->apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound has shown initial promise as a cytotoxic agent with some selectivity for cancer cells. However, the current body of research is limited. To fully elucidate its potential as a therapeutic agent, further in-depth studies are imperative. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a wide panel of human cancer cell lines from various tissue origins.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound. This includes confirming the induction of apoptosis and identifying the key protein players involved, such as caspases and members of the Bcl-2 family.

  • In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to determine its efficacy and safety profile in a physiological setting.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective derivatives with improved pharmacological properties.

This technical guide provides a foundational framework for researchers to build upon in their investigation of this compound. The provided protocols and hypothesized pathways are intended to guide experimental design and data interpretation, ultimately contributing to a more complete understanding of this promising natural product.

References

An In-depth Technical Guide to the Natural Sources and Producers of Alternapyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alternapyrone is a bioactive polyketide with a complex structure that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the natural and engineered sources of this compound, detailing the producing organisms, biosynthetic pathways, and methods for its isolation and quantification. Quantitative data on production are summarized, and detailed experimental protocols are provided to facilitate further research and development. Visual diagrams of the biosynthetic pathway and a general experimental workflow are included to enhance understanding.

Natural and Heterologous Producers of this compound

This compound is a secondary metabolite primarily produced by filamentous fungi. The identified natural producers and successfully engineered heterologous hosts are crucial for the sustainable supply of this compound for research and potential therapeutic applications.

Natural Producers

The primary natural sources of this compound identified to date are phytopathogenic fungi:

  • Alternaria solani : This fungus is the causal agent of early blight disease in tomatoes and potatoes.[1] It harbors the biosynthetic gene cluster responsible for this compound production.

  • Parastagonospora nodorum : A fungal pathogen that causes Septoria nodorum blotch on wheat, this organism also possesses a gene cluster for the biosynthesis of this compound and its analogs.[1]

Heterologous Producers

To overcome the challenges of low yields and complex extraction from pathogenic native producers, the biosynthetic gene clusters for this compound have been successfully expressed in well-characterized fungal hosts:

  • Aspergillus oryzae : This filamentous fungus is a widely used host for the heterologous expression of fungal secondary metabolite genes due to its genetic tractability and high production capabilities. The alt5 gene from A. solani, encoding the core polyketide synthase, was introduced into A. oryzae, leading to the production of this compound.[2][3]

  • Aspergillus nidulans : The biosynthetic gene cluster from Parastagonospora nodorum has been reconstructed in A. nidulans, resulting in the production of new this compound derivatives.

Quantitative Production of this compound

Quantitative data on this compound production is essential for evaluating the feasibility of different production strategies. The following table summarizes the available data on mycelial growth of Alternaria solani in various culture media, which is a prerequisite for secondary metabolite production. While specific titers for this compound are not widely reported, optimal growth conditions are a key factor in maximizing yield.

Culture MediumMean Mycelial Dry Weight (mg)Reference
Richard's Broth713.33
Sabouraud's Broth533.33
Malt Extract Broth293.33
Potato Dextrose Broth289.33
Oat Meal Broth281.33
Czapek's Dox Broth240.67
Glucose Peptone Broth189.33
Waksman Broth185.67
Corn Meal Broth164.00
Asthana and Hawker's Broth76.67
Host Leaf Extract Broth71.33
Hansen's Broth70.00

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by a biosynthetic gene cluster (BGC). The core of this pathway is an iterative type I polyketide synthase (PKS).

Gene Clusters
  • In Alternaria solani : The alt1-5 gene cluster is responsible for this compound biosynthesis.

    • alt5 : Encodes a highly reducing iterative type I polyketide synthase (PKSN) with a C-methyltransferase domain. This enzyme is responsible for synthesizing the decaketide backbone of this compound with regio-specific octa-methylation.

    • alt1, alt2, alt3 : These genes encode for cytochrome P450 monooxygenases, which are likely involved in tailoring reactions of the polyketide intermediate.

    • alt4 : This gene encodes a FAD-dependent oxygenase/oxidase, also presumed to be a tailoring enzyme.

  • In Parastagonospora nodorum : A homologous BGC is present and is significantly upregulated during plant infection. It also contains a highly reducing PKS and two multifunctional P450 oxygenases.

Biosynthetic Pathway

The biosynthesis of this compound begins with the iterative action of the polyketide synthase PKSN. Labeling experiments have confirmed that this compound is a decaketide, meaning it is formed from ten two-carbon units. The process involves regio-specific octa-methylation from S-adenosyl methionine (SAM) on every C2 unit, with the exception of the third unit. Following the creation of the linear polyketide chain, it is believed to undergo cyclization and subsequent modifications by tailoring enzymes to form the final this compound structure.

alternapyrone_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pksn PKSN (alt5) (Iterative Type I PKS) + SAM (8x) acetyl_coa->pksn polyketide Linear Octamethylated Decaketide Intermediate pksn->polyketide cyclization Spontaneous or Enzymatic Cyclization polyketide->cyclization pre_this compound Cyclized Intermediate cyclization->pre_this compound tailoring Tailoring Enzymes (P450s: alt1, alt2, alt3) (FAD-Oxidase: alt4) pre_this compound->tailoring This compound This compound tailoring->this compound

Biosynthetic pathway of this compound.

Experimental Protocols

Fungal Culture and Fermentation

Objective: To cultivate the producing fungal strain for the production of this compound.

Materials:

  • Selected fungal strain (e.g., Alternaria solani, Aspergillus oryzae transformant)

  • Appropriate solid medium for initial culture (e.g., Potato Dextrose Agar - PDA)

  • Appropriate liquid medium for large-scale fermentation (e.g., Richard's Broth or Sabouraud's Broth for A. solani)

  • Sterile culture flasks

  • Incubator shaker

Protocol:

  • Inoculate the fungal strain onto PDA plates and incubate at 25-28°C until sufficient mycelial growth or sporulation is observed.

  • Prepare a seed culture by inoculating a small piece of the agar culture into a flask containing the seed medium. Incubate at 25-28°C with shaking (e.g., 150-180 rpm) for 2-3 days.

  • Inoculate the production-scale fermentation flasks containing the liquid medium with the seed culture.

  • Incubate the production cultures for an extended period (e.g., 7-14 days) under the same temperature and shaking conditions.

Extraction and Isolation of this compound

Objective: To extract and purify this compound from the fungal culture.

Materials:

  • Fungal culture broth and mycelia

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform)

  • Filter paper or cheesecloth

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

Protocol:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Extract the mycelia and the culture filtrate separately with an organic solvent like ethyl acetate. This can be done by soaking the mycelia in the solvent and performing liquid-liquid extraction on the filtrate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography. Elute with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

  • For higher purity, the semi-purified compound can be subjected to preparative HPLC.

Characterization and Quantification

Objective: To confirm the identity and determine the concentration of the isolated this compound.

Materials:

  • Purified this compound

  • Deuterated solvents for NMR (e.g., CDCl₃)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS), often coupled with Liquid Chromatography (LC-MS)

Protocol:

  • Structural Elucidation:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent.

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure by comparing the shifts with reported data.

    • Use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.

  • Quantification:

    • LC-MS: Develop a quantitative LC-MS method using a standard curve of purified this compound. This allows for sensitive and accurate determination of the concentration in crude extracts or culture broths.

    • Quantitative NMR (qNMR): This technique can be used for absolute quantification without the need for an identical standard. An internal standard with a known concentration is added to the sample, and the concentration of this compound is determined by comparing the integral of its characteristic peaks to the integral of the internal standard's peak.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow from fungal culture to the characterization of this compound.

experimental_workflow start Start: Select Fungal Strain culture Fungal Culture (Solid/Liquid Media) start->culture fermentation Large-Scale Fermentation culture->fermentation harvest Harvesting: Separate Mycelia and Broth fermentation->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract chromatography Purification: Column Chromatography / HPLC crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound characterization Structural Characterization (NMR, HRMS) pure_compound->characterization quantification Quantification (LC-MS, qNMR) pure_compound->quantification end End: Characterized & Quantified Compound characterization->end quantification->end

References

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of Alternapyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical analysis and definitive assignment of the absolute configuration of Alternapyrone, a bioactive polyketide from the fungus Aspergillus oryzae. Until recently, the stereochemistry of the three chiral centers in this compound's structure remained undetermined. This document details the integrative approach, combining biosynthetic pathway analysis with total synthesis, that ultimately elucidated its complete stereostructure.

Background and Significance

This compound is a polyketide metabolite produced by a highly reducing polyketide synthase (HR-PKS) encoded by the alt1-5 gene cluster in Aspergillus oryzae[1][2][3]. The molecule exhibits cytotoxic properties, showing a degree of specificity for tumor cells over non-tumor cells, which makes it a compound of interest in drug discovery[1][3]. However, the therapeutic potential and further development of this compound were hampered by the lack of knowledge of its precise three-dimensional structure. The molecule contains three stereogenic centers in its 6-alkenyl chain, the configuration of which was unassigned until a recent comprehensive study successfully established the absolute configuration through a combination of predictive rules and total synthesis.

Prediction of Absolute Configuration via Biosynthesis

The absolute configuration of this compound was first hypothesized using a biochemistry-based predictive rule for fungal HR-PKSs. These enzymes construct the polyketide backbone through a series of catalytic domains. The stereochemical outcome of the reduction steps is governed by the specificities of these domains.

The prediction model posits that the enoyl reductase (ER) domain of the PKS sequentially reduces the growing polyketide chain, resulting in an S-configuration for the methyl-bearing stereocenters. This rule provides a powerful framework for predicting the stereochemistry of fungal polyketides, streamlining synthetic efforts by proposing a likely target structure.

G cluster_PKS This compound Biosynthesis Prediction PKS Polyketide Synthase (HR-PKS) Intermediate Polyketide Intermediate PKS->Intermediate Assembly ER_Domain Enoyl Reductase (ER) Domain Intermediate->ER_Domain Sequential Reduction This compound Predicted this compound (All S-configuration) ER_Domain->this compound Sets Stereocenters to 'S'

Figure 1: Predictive workflow for this compound's stereochemistry.

Confirmation by Total Synthesis

To validate the predicted stereochemistry, a convergent total synthesis was undertaken. This approach not only confirmed the proposed structure by matching the synthetic product's spectroscopic data with that of the natural compound but also definitively established its absolute configuration.

The retrosynthetic strategy for this compound (1) involved disconnecting the molecule into three key fragments. The primary disconnection was a Stille coupling to separate the α-pyrone moiety (alkenyl iodide 2) from the side chain (long-chain stannane 3). Fragment 2 was envisioned to be synthesized from a chiral aldehyde (6) and compound (5) via an aldol reaction. The stannane fragment (3) was planned from aldehyde (7) and allyl bromide (8) using a Kagan–Molander coupling reaction. This approach allowed for precise control over each stereocenter.

G 1 This compound (1) 2 Alkenyl Iodide (2) 1->2 Stille Coupling 3 Long-chain Stannane (3) 1->3 Stille Coupling 4 Intermediate (4) 2->4 Conversion 7 Aldehyde (7) 3->7 Kagan-Molander Coupling 8 Allyl Bromide (8) 3->8 Kagan-Molander Coupling 5 Compound (5) 4->5 Aldol Reaction 6 Chiral Aldehyde (6) 4->6 Aldol Reaction

Figure 2: Retrosynthetic analysis of this compound (1).

The forward synthesis involved the careful construction of each fragment followed by their coupling and final deprotection to yield this compound.

G start Commercially Available Starting Materials frag8 Synthesis of Allyl Bromide (8) start->frag8 frag7 Synthesis of Aldehyde (7) start->frag7 frag2 Synthesis of Alkenyl Iodide (2) start->frag2 frag3 Kagan-Molander Coupling (Synthesis of Stannane 3) frag8->frag3 frag7->frag3 stille Stille Coupling of (2) and (3) frag3->stille frag2->stille deprotection Final Deprotection stille->deprotection end This compound (1) deprotection->end

Figure 3: Overall workflow of the total synthesis of this compound.

Key Experimental Protocols:

  • Synthesis of Allyl Bromide (8): Commercially available starting material was converted to aldehyde (7). A mixture of allyl bromide (8) and aldehyde (7) was then treated with samarium diiodide in THF to yield homoallylic alcohol (21) as a mixture of diastereomers.

  • Kagan-Molander Coupling (Formation of Fragment 3):

    • To a solution of aldehyde (7) and allyl bromide (8) in anhydrous THF, add a solution of samarium diiodide (SmI₂) in THF at room temperature.

    • Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction with an appropriate aqueous solution.

    • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the resulting homoallylic alcohol by flash chromatography.

  • Stille Coupling:

    • Dissolve the alkenyl iodide (2) and stannane (3) in an appropriate degassed solvent (e.g., DMF or toluene).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary additives (e.g., CuI, CsF).

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the coupled product by flash chromatography.

  • Final Deprotection (MOM Group Removal):

    • Dissolve the MOM-protected precursor (23) in a suitable solvent mixture (e.g., THF/H₂O).

    • Add a mild acid catalyst (e.g., p-toluenesulfonic acid or an acidic resin).

    • Stir the mixture at room temperature until the deprotection is complete.

    • Neutralize the reaction, extract the product, and purify by chromatography to yield pure this compound (1) with a 67% yield.

Data Presentation and Structural Confirmation

The successful synthesis yielded a product whose spectroscopic data was identical to that reported for natural this compound, thus confirming the proposed structure and its absolute configuration.

Table 1: Spectroscopic Data Comparison for Synthetic vs. Natural this compound

Data TypeSynthetic this compound (1)Natural this compound (Reported)
HRMS (ESI, m/z) Matched reported values[M+Na]⁺ calculated and found
¹H NMR Matched reported chemical shifts and coupling constantsMatched reported values
¹³C NMR Matched reported chemical shiftsMatched reported values
Source:

Table 2: Specific Rotation of Key Chiral Intermediates

The stereochemical integrity at each step of the synthesis was monitored by measuring the specific optical rotation of key chiral intermediates.

Compound NumberStructure Name/DescriptionSpecific Rotation [α]D (Concentration, Solvent)
8 Allyl bromide intermediate[ α ] D 21 = −22.7 (c 0.72, CHCl₃)
13 (S,E)-5-iodo-2,4-dimethylpent-4-en-1-ol[ α ] D 28 = −9.6 (c 1.25, CHCl₃)
15 Diol intermediate[ α ] D 20 = +20.0 (c 0.50, CHCl₃)
16 TBDPS-protected intermediate[ α ] D 22 = +26.0 (c 1.00, CHCl₃)
18 Aldehyde intermediate[ α ] D 25 = +34.3 (c 1.05, CHCl₃)
20 Iodide intermediate[ α ] D 20 = +35.3 (c 0.50, CHCl₃)
Source:

Conclusion

The absolute configuration of this compound has been conclusively established through a synergistic approach of biosynthetic prediction and total synthesis. The stereogenic centers in the polyketide backbone all possess the S-configuration. This definitive structural elucidation is a critical step, providing the necessary foundation for further investigation into this compound's mechanism of action, structure-activity relationships (SAR), and its potential as a lead compound in cancer therapy. The successful application of the biochemistry-based predictive rule further validates its utility in stereochemical assignments of other complex fungal polyketides.

References

Alternapyrone and its Derivatives: A Technical Whitepaper on a Novel Class of Secondary Metabolites from Parastagonospora nodorum

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Parastagonospora nodorum, a significant necrotrophic fungal pathogen of wheat, is a prolific producer of a diverse array of secondary metabolites. Among these are the alternapyrones, a class of polyketide-derived α-pyrones. This technical guide provides a comprehensive overview of alternapyrone as a secondary metabolite in P. nodorum, with a focus on its biosynthesis, biological activity, and the experimental methodologies used for its study. Notably, a biosynthetic gene cluster in P. nodorum responsible for producing a suite of novel alternapyrones has been identified and characterized through heterologous expression. These compounds exhibit significant phytotoxic and cytotoxic activities, highlighting their potential role in plant pathogenesis and as lead compounds for drug discovery. This document summarizes the current knowledge, presents quantitative data in a structured format, and provides detailed experimental protocols and pathway diagrams to aid in future research and development.

Introduction to Parastagonospora nodorum and its Secondary Metabolites

Parastagonospora nodorum is the causal agent of Septoria nodorum blotch (SNB), a major disease of wheat worldwide that leads to significant yield losses. The pathogenicity of this fungus is complex, involving a combination of proteinaceous necrotrophic effectors and a diverse arsenal of secondary metabolites.[1][2] The genome of P. nodorum harbors a substantial number of biosynthetic gene clusters (BGCs) predicted to produce a wide range of small molecules, including polyketides, non-ribosomal peptides, and terpenes.[3][4] While many of these metabolites and their roles in the fungal life cycle and virulence remain uncharacterized, recent research has begun to unravel their importance.

Alternapyrones are a class of polyketide secondary metabolites that have been identified in various fungi. Recently, a "chemical ecogenomics" approach led to the discovery of five new α-pyrone polyketides, designated alternapyrones B-F, produced by a specific BGC in P. nodorum.[1] This discovery underscores the potential of this fungus as a source of novel bioactive compounds.

Biosynthesis of Alternapyrones in P. nodorum

The production of alternapyrones in P. nodorum is governed by a dedicated biosynthetic gene cluster (BGC). This cluster contains the genes encoding the enzymes required for the synthesis of the this compound scaffold and its subsequent modifications.

The core of the biosynthetic pathway involves a highly reducing polyketide synthase (HR-PKS). This enzyme iteratively condenses acetate units to assemble the polyketide backbone. The process is further elaborated by the action of two multifunctional cytochrome P450 oxygenases, which are responsible for the oxidative modifications that lead to the final, structurally complex this compound derivatives. The heterologous expression of this three-gene cluster in the model fungus Aspergillus nidulans was sufficient to produce the suite of five new alternapyrones (B-F).

This compound Biosynthesis Fig. 1: Proposed Biosynthetic Pathway for Alternapyrones in P. nodorum cluster_0 Core Biosynthesis cluster_1 Modification and Diversification Acetyl-CoA Acetyl-CoA HR-PKS (SNOG_05791) HR-PKS (SNOG_05791) Acetyl-CoA->HR-PKS (SNOG_05791) Malonyl-CoA Malonyl-CoA Malonyl-CoA->HR-PKS (SNOG_05791) Polyketide Backbone Polyketide Backbone This compound Core This compound Core Polyketide Backbone->this compound Core HR-PKS (SNOG_05791)->Polyketide Backbone P450 Oxygenase 1 P450 Oxygenase 1 This compound Core->P450 Oxygenase 1 P450 Oxygenase 2 P450 Oxygenase 2 This compound Core->P450 Oxygenase 2 Alternapyrones B-F Alternapyrones B-F P450 Oxygenase 1->Alternapyrones B-F P450 Oxygenase 2->Alternapyrones B-F

Fig. 1: Proposed Biosynthetic Pathway for Alternapyrones in P. nodorum

Regulation of this compound Biosynthesis

The expression of the this compound BGC in P. nodorum is tightly regulated. Transcriptomic analyses have revealed that this gene cluster is significantly upregulated during the infection of wheat. This in planta induction suggests that the resulting this compound metabolites may play a role in the host-pathogen interaction, potentially contributing to virulence.

While the specific signaling pathways and transcription factors that directly control the this compound BGC have not yet been fully elucidated, it is known that various global regulators, such as those responsive to nutrient limitation and host cues, govern secondary metabolism in P. nodorum. Further research is required to identify the precise regulatory network controlling this compound production.

Regulation of this compound Biosynthesis Fig. 2: Regulation of the this compound Gene Cluster Host Plant Signals Host Plant Signals Fungal Regulatory Network Fungal Regulatory Network Host Plant Signals->Fungal Regulatory Network Induce This compound BGC This compound BGC Fungal Regulatory Network->this compound BGC Activate Upregulation Upregulation This compound BGC->Upregulation

Fig. 2: Regulation of the this compound Gene Cluster

Quantitative Data on Biological Activity

While quantitative data on the production yield of alternapyrones directly from P. nodorum cultures is not yet available, the biological activities of the heterologously produced compounds have been assessed. The following tables summarize the available quantitative data.

Table 1: Phytotoxicity of Alternapyrones E and F

CompoundConcentrationEffect on Wheat Seed Germination
This compound ENot specifiedPhytotoxic
This compound FNot specifiedPhytotoxic

Data sourced from Li et al., 2018.

Table 2: Cytotoxicity of this compound

Cell LineIC₅₀ (µg/mL)
Mouse Myeloma Cells3.1
Neonatal Foreskin Fibroblast (non-tumor)25

Note: This data is for the parent compound "this compound", not the B-F derivatives specifically isolated from P. nodorum. Data sourced from a 2018 study by Yit-Heng Chooi's team as cited in subsequent literature.

Experimental Protocols

The discovery and characterization of alternapyrones from P. nodorum have relied on advanced techniques in molecular biology and analytical chemistry. Below are detailed methodologies for key experiments.

Heterologous Expression of the this compound BGC

This protocol describes the reconstruction of the BGC in Aspergillus nidulans to facilitate the production and isolation of the this compound compounds.

Heterologous Expression Workflow Fig. 3: Workflow for Heterologous Expression Isolate gDNA 1. Isolate gDNA from P. nodorum Amplify Genes 2. PCR amplify the HR-PKS and two P450 genes Isolate gDNA->Amplify Genes Construct Expression Vector 3. Assemble genes into an Aspergillus expression vector Amplify Genes->Construct Expression Vector Transform A. nidulans 4. Protoplast transformation of A. nidulans Construct Expression Vector->Transform A. nidulans Select Transformants 5. Select for successful transformants Transform A. nidulans->Select Transformants Ferment and Extract 6. Large-scale fermentation and metabolite extraction Select Transformants->Ferment and Extract Analyze Metabolites 7. LC-MS/MS and NMR analysis Ferment and Extract->Analyze Metabolites

Fig. 3: Workflow for Heterologous Expression

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from a pure culture of P. nodorum.

  • Gene Amplification: The genes for the HR-PKS and the two P450 oxygenases are amplified from the genomic DNA using high-fidelity DNA polymerase.

  • Vector Construction: The amplified genes are cloned into an Aspergillus expression vector. This is typically done using yeast-based homologous recombination (e.g., in Saccharomyces cerevisiae) to assemble the multiple gene fragments into the vector backbone. The vector should contain a selectable marker for fungal transformation and promoters to drive the expression of the cloned genes.

  • Fungal Transformation: The resulting expression construct is used to transform protoplasts of A. nidulans.

  • Selection and Verification: Transformed fungal colonies are selected based on the selectable marker. Successful integration and expression of the BGC genes are verified by PCR and RT-qPCR.

  • Fermentation: Verified transformants are grown in large-scale liquid cultures to promote the production of the secondary metabolites.

  • Metabolite Extraction and Analysis: The fungal culture (both mycelium and supernatant) is extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify the produced alternapyrones. For structural elucidation, the compounds are purified using chromatographic techniques (e.g., HPLC) and analyzed by nuclear magnetic resonance (NMR) spectroscopy.

Phytotoxicity Assay

This protocol outlines a method to assess the biological activity of purified this compound compounds on wheat seed germination.

Methodology:

  • Compound Preparation: Purified this compound compounds are dissolved in a suitable solvent (e.g., DMSO or methanol) to create stock solutions. Serial dilutions are made to obtain a range of test concentrations.

  • Seed Sterilization: Wheat seeds are surface-sterilized to prevent microbial contamination. This can be achieved by washing with ethanol and a dilute bleach solution, followed by sterile water rinses.

  • Assay Setup: Sterile filter paper is placed in Petri dishes. The filter paper is moistened with a set volume of the test solution for each concentration. Control plates receive the solvent only.

  • Seed Plating and Incubation: A defined number of sterilized wheat seeds are placed on the moistened filter paper in each Petri dish. The plates are sealed and incubated in a controlled environment (e.g., 25°C with a defined light/dark cycle).

  • Data Collection: After a set incubation period (e.g., 7 days), the germination rate (percentage of germinated seeds) and seedling growth parameters (e.g., root and shoot length) are measured for each treatment and the control.

  • Statistical Analysis: The data are statistically analyzed to determine if there are significant differences in germination and growth between the treatments and the control.

Significance and Future Perspectives

The discovery of a novel suite of phytotoxic alternapyrones in P. nodorum that are produced by an in planta-induced BGC has several important implications:

  • Virulence Factors: The phytotoxicity of these compounds and their production during infection strongly suggest they may act as virulence factors, contributing to the development of Septoria nodorum blotch disease symptoms on wheat.

  • Drug Discovery: The observed cytotoxicity of this compound against a mouse myeloma cell line, with a degree of selectivity over non-tumor cells, indicates that the this compound scaffold could be a valuable starting point for the development of new anticancer agents.

  • Biosynthetic Engineering: The successful heterologous expression of the minimal three-gene cluster opens up possibilities for biosynthetic engineering to produce novel derivatives with potentially enhanced or altered biological activities.

Future research should focus on quantifying the production of alternapyrones in P. nodorum during wheat infection, elucidating the specific regulatory mechanisms controlling their biosynthesis, and further exploring the therapeutic potential of these compounds through detailed structure-activity relationship studies.

Conclusion

Alternapyrones represent an important and newly expanded class of secondary metabolites from the wheat pathogen Parastagonospora nodorum. Their biosynthesis via a compact and inducible gene cluster, coupled with their significant phytotoxic and cytotoxic properties, makes them a compelling subject for further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers in plant pathology, natural product chemistry, and drug discovery to build upon this exciting area of research.

References

The Phytotoxicity of Alternapyrone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alternapyrone, a polyketide phytotoxin produced by the fungal pathogens Alternaria solani and Parastagonospora nodorum, poses a significant threat to major agricultural crops such as tomato and wheat. This technical guide synthesizes the current understanding of this compound's phytotoxic effects, detailing its impact on wheat and tomato plants. While research has demonstrated clear inhibitory effects on wheat seed germination, comprehensive data on whole plants, particularly tomato, remains an area requiring further investigation. This document provides a summary of available quantitative data, outlines detailed experimental protocols for assessing phytotoxicity, and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams. The information presented herein is intended to serve as a foundational resource for researchers engaged in studying plant-pathogen interactions, developing novel herbicides, and enhancing crop resistance.

Phytotoxic Effects of this compound and Related Compounds

This compound belongs to a class of α-pyrone polyketides. Research has often focused on a group of related compounds, collectively known as alternapyrones, isolated from fungal pathogens.

Effects on Wheat (Triticum aestivum)

The primary documented phytotoxic effect of alternapyrones on wheat is the inhibition of seed germination. Specific analogs of this compound, particularly those with a highly substituted dihydrofuran moiety, have demonstrated significant anti-germinative properties. In contrast, studies on the direct application of these compounds to wheat leaves have not shown necrotic effects at concentrations up to 200 μg/mL.

Effects on Tomato (Solanum lycopersicum)

Alternaria solani, the causal agent of early blight in tomato and potato, is a known producer of this compound.[1][2] While direct quantitative data on the phytotoxicity of purified this compound on tomato plants is limited in the available literature, studies on culture filtrates of A. solani can provide insights into the potential effects. These filtrates, containing a mixture of metabolites including α-pyrones, have been shown to induce significant phytotoxic symptoms on tomato seedlings, such as marginal and interveinal leaf necrosis and wilting.[3]

Quantitative Data on Phytotoxicity

The following table summarizes the available quantitative data on the phytotoxic effects of alternapyrones.

CompoundPlant SpeciesAssay TypeConcentration (µg/mL)Observed EffectReference
This compound D WheatSeed Germination100Inhibition of germination[4]
This compound E WheatSeed Germination100Inhibition of germination[4]
This compound F WheatSeed Germination100Complete inhibition of germination

Experimental Protocols

This section details the methodologies for key experiments related to the assessment of this compound phytotoxicity.

Wheat Seed Germination Assay

This protocol is designed to assess the impact of this compound and its analogs on the germination of wheat seeds.

Materials:

  • Certified wheat seeds (e.g., cv. Grandin)

  • This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO or ethanol)

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Surface sterilize wheat seeds by rinsing with 70% ethanol for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite solution, and then three rinses with sterile distilled water.

  • Prepare a series of concentrations of the test compound (e.g., 10, 50, 100 µg/mL) in sterile distilled water. Include a solvent control and a sterile water control.

  • Place two layers of sterile filter paper in each Petri dish.

  • Pipette 5 mL of the respective test solution or control onto the filter paper in each Petri dish.

  • Arrange 10-15 surface-sterilized wheat seeds evenly on the moist filter paper in each dish.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the dishes in a growth chamber at 25°C with a 16/8 hour (light/dark) photoperiod.

  • Monitor the seeds daily for germination. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.

  • Record the germination percentage at specific time points (e.g., day 3, 5, and 7).

  • After the final observation period, measure the radicle and coleoptile length of the germinated seedlings.

Tomato Seedling Phytotoxicity Assay

This protocol is adapted from studies on Alternaria solani culture filtrates and can be used to evaluate the phytotoxicity of purified this compound on tomato seedlings.

Materials:

  • Tomato seeds (e.g., cv. Castlejay)

  • Potting mix

  • Small pots or seedling trays

  • This compound dissolved in a suitable solvent

  • Sterile distilled water

  • Growth chamber or greenhouse

Procedure:

  • Sow tomato seeds in pots filled with potting mix and grow them in a greenhouse or growth chamber until they reach the two- to three-leaf stage.

  • Prepare a solution of this compound at the desired concentration in sterile distilled water. Include a solvent control.

  • Gently uproot the tomato seedlings and rinse the roots to remove soil.

  • Place the seedlings in vials or small beakers containing the this compound solution, ensuring the roots are fully submerged.

  • Incubate the seedlings under controlled light and temperature conditions.

  • Observe the seedlings for the development of phytotoxic symptoms such as leaf necrosis, wilting, and stunting at regular intervals (e.g., 24, 48, and 72 hours).

  • A phytotoxicity rating scale can be used for semi-quantitative assessment (e.g., 0 = no symptoms, 1 = slight necrosis, 2 = moderate necrosis and wilting, 3 = severe necrosis and wilting).

  • For a quantitative assessment, measure parameters such as seedling height, root length, and fresh/dry biomass at the end of the experiment.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for phytotoxicity testing and a hypothetical signaling pathway for this compound's mode of action.

experimental_workflow cluster_wheat Wheat Seed Germination Assay cluster_tomato Tomato Seedling Phytotoxicity Assay W1 Seed Sterilization W3 Plating Seeds on Treated Filter Paper W1->W3 W2 Preparation of this compound Solutions W2->W3 W4 Incubation W3->W4 W5 Data Collection (Germination %, Radicle Length) W4->W5 T1 Seedling Growth (2-3 leaf stage) T3 Seedling Exposure (Root Submersion) T1->T3 T2 Preparation of this compound Solutions T2->T3 T4 Incubation T3->T4 T5 Data Collection (Necrosis, Wilting, Biomass) T4->T5

Caption: Experimental workflows for assessing this compound phytotoxicity.

signaling_pathway cluster_cell Plant Cell AP This compound Receptor Putative Receptor AP->Receptor Membrane Plasma Membrane ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAPK Cascade Activation Receptor->MAPK PCD Programmed Cell Death (PCD) ROS->PCD Hormone Phytohormone Signaling (e.g., JA, SA) MAPK->Hormone MAPK->PCD Defense Defense Gene Expression Hormone->Defense Defense->PCD Modulation

Caption: Hypothetical signaling pathway of this compound in a plant cell.

Mode of Action and Signaling Pathways

The precise molecular mechanism of this compound's phytotoxicity is not yet fully elucidated. However, based on the action of other phytotoxins and general plant defense responses, a hypothetical model can be proposed. Phytotoxins often interact with specific cellular targets, leading to a cascade of downstream events.

Upon recognition, possibly by a membrane-bound receptor, this compound may trigger a rapid cellular response, including the production of reactive oxygen species (ROS). This oxidative burst can lead to cellular damage and initiate signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. These pathways can, in turn, modulate phytohormone signaling, involving key players like jasmonic acid (JA) and salicylic acid (SA), which are central to plant defense responses against necrotrophic pathogens. Ultimately, these signaling events can lead to the expression of defense-related genes and, in cases of severe toxicity, programmed cell death (PCD), resulting in the observed symptoms of necrosis and wilting.

Future Research Directions

The study of this compound's phytotoxicity presents several avenues for future research:

  • Elucidation of the Molecular Target: Identifying the specific cellular component(s) that this compound interacts with is crucial for understanding its mode of action.

  • Dose-Response Studies: Comprehensive dose-response studies on both wheat and tomato plants are needed to establish the IC50 values for various growth parameters.

  • Signaling Pathway Analysis: Transcriptomic and proteomic studies of this compound-treated plants would help to identify the key signaling pathways and genes involved in the phytotoxic response.

  • Structure-Activity Relationship: Investigating the phytotoxicity of a wider range of this compound analogs will provide insights into the structural features essential for its activity.

  • Interaction with Host Resistance: Exploring how different wheat and tomato cultivars respond to this compound could lead to the identification of resistance mechanisms.

By addressing these research questions, a more complete picture of this compound's role in plant disease and its potential applications in agriculture can be developed.

References

Alternapyrone: An In-depth Technical Guide to its Ecological Role and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of Alternapyrone, a polyketide natural product. It details its biosynthesis, established ecological function as a phytotoxin, and its observed cytotoxic activities, which are of interest in drug discovery. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Introduction: The Phytotoxin this compound

This compound is a bioactive polyketide metabolite produced by the fungus Alternaria solani, the causal agent of early blight disease in critical agricultural crops like tomato and potato.[1][2] It has also been identified in Parastagonospora nodorum, a fungal pathogen affecting wheat.[2] Structurally, it is a highly methylated decaketide featuring an α-pyrone ring, formally named 3,5-dimethyl-4-hydroxy-6-(1,3,5,7,11,13-hexamethyl-3,5,11-pentadecatrienyl)-pyran-2-one.[1] Its primary ecological role is believed to be that of a phytotoxin, contributing to the pathogenicity of its producing organism. However, recent studies have revealed cytotoxic effects against mammalian cell lines, suggesting a broader spectrum of bioactivity relevant to therapeutic development.[3]

Biosynthesis of this compound

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) cloned from Alternaria solani. This cluster contains the genetic blueprint for the enzymatic machinery required to assemble the complex polyketide structure.

The alt Gene Cluster

The core of this compound synthesis lies within a five-gene cluster, designated alt1 through alt5. The central enzyme is an iterative type I polyketide synthase (PKS).

  • alt5 : This gene encodes PKSN , a large, multifunctional iterative type I PKS. PKSN is responsible for synthesizing the decaketide backbone of this compound and contains a C-methyltransferase domain for the regio-specific octa-methylation derived from methionine.

  • alt1, alt2, alt3 : These genes are predicted to encode cytochrome P450 monooxygenases, which are often involved in tailoring the polyketide scaffold through oxidative modifications.

  • alt4 : This gene encodes a putative FAD-dependent oxygenase/oxidase, likely another tailoring enzyme in the pathway.

cluster_BGC This compound Biosynthetic Gene Cluster (alt1-5) alt5 alt5 (PKSN - Iterative Type I PKS) alt4 alt4 (FAD-dependent Oxidase) alt3 alt3 (Cytochrome P450) alt2 alt2 (Cytochrome P450) alt1 alt1 (Cytochrome P450)

The this compound (alt) biosynthetic gene cluster from A. solani.
The Biosynthetic Pathway

The biosynthesis is a multi-step process initiated by the PKSN enzyme. The final α-pyrone ring is believed to form through a spontaneous intramolecular cyclization of the polyketide chain.

PKSN PKSN (alt5) Chain Assembled & Methylated Decaketide Chain PKSN->Chain Precursors Acetyl-CoA + Malonyl-CoA + S-adenosyl methionine Precursors->PKSN Tailoring Putative Oxidations (alt1, alt2, alt3, alt4) Chain->Tailoring Cyclization Spontaneous Intramolecular Cyclization Tailoring->Cyclization This compound This compound Cyclization->this compound cluster_frags Key Intermediates cluster_precursors Simpler Precursors This compound This compound (Target Molecule) Coupling Stille Coupling This compound->Coupling Frag4 Intermediate 4 Coupling->Frag4 Frag3 Long-chain Stannane 3 Coupling->Frag3 Aldol Aldol Reaction Frag6 Chiral Aldehyde 6 Aldol->Frag6 Frag5 Compound 5 Aldol->Frag5 Kagan Kagan-Molander Coupling Frag7 Aldehyde 7 Kagan->Frag7 Frag8 Allyl Bromide 8 Kagan->Frag8 Frag4->Aldol Frag3->Kagan

References

Initial studies on the bioactivity of Alternapyrone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Bioactivity of Alternapyrone Derivatives

Introduction

Alternapyrones are a class of polyketide-derived α-pyrone compounds produced by various fungi, notably from the genera Alternaria, Aspergillus, and Penicillium.[1][2] These metabolites have garnered significant interest within the scientific community due to their diverse and potent biological activities. Initial investigations have revealed a spectrum of effects, including cytotoxic, antimicrobial, and enzyme-inhibitory properties, highlighting their potential as lead compounds in drug discovery and development. This guide provides a comprehensive overview of the foundational studies on the bioactivity of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated biochemical pathways and workflows to support further research in this field.

Bioactivity Profile of this compound Derivatives

The bioactivity of this compound and its derivatives spans several key areas of therapeutic interest. The primary activities identified in initial studies include cytotoxicity against cancer cell lines, inhibition of enzymes involved in inflammatory processes, and antimicrobial effects against a range of pathogens.

Cytotoxic Activity

Several this compound derivatives have demonstrated significant cytotoxic effects. Notably, this compound itself has shown selective cytotoxicity against mouse myeloma cells, with a minimum inhibitory concentration (MIC) of 3.1 μg/mL.[3][4] Its activity against non-tumor neonatal foreskin fibroblast cells was found to be eight times lower (MIC = 25 μg/mL), suggesting a degree of specificity for cancerous cells.[3] Furthermore, other α-pyrone derivatives, such as trichodermic acid isolated from Penicillium ochrochloronthe, have exhibited moderate cytotoxicity against a panel of human cancer cell lines, including lung (A549), brain (LN229), gastric (MGC), colon (LOVO), and breast (MDA231) cancer cells.

Anti-inflammatory and Enzyme-Inhibitory Activity

A significant finding in the study of this compound-related compounds is their ability to modulate inflammatory pathways. Dibenzo-α-pyrone derivatives, 2-hydroxy-alternariol and alternariol, have been identified as potential inhibitors of inducible nitric oxide synthase (iNOS). In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage models, these compounds dose-dependently reduced the protein expression of iNOS. This inhibition consequently decreased the production of nitric oxide (NO), a key inflammatory mediator, with significant reductions observed at concentrations as low as 10 μM. The anti-inflammatory effect is further substantiated by the reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemotactic protein 1 (MCP-1). Additionally, certain alpha-pyrone glycosides have displayed inhibitory activity against α-amylase, suggesting a potential application in managing diabetes.

Antimicrobial Activity

This compound derivatives have also been recognized for their antimicrobial properties. Compounds isolated from the endophytic fungus Penicillium ochrochloronthe displayed selective antibacterial and antifungal activity, with MIC values ranging from 12.5 to 100 μg/ml against various microbial strains. This broad range of activity underscores the potential of these compounds as a source for new antimicrobial agents.

Data Presentation

The quantitative data from initial bioactivity studies of various α-pyrone derivatives are summarized below for comparative analysis.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineAssay TypeResult (IC₅₀ / MIC)Reference
This compoundMouse MyelomaMIC3.1 µg/mL
This compoundNeonatal Foreskin FibroblastMIC25 µg/mL
Trichodermic AcidA549 (Human Lung Carcinoma)IC₅₀51.45 µg/mL
Trichodermic AcidLN229 (Human Glioblastoma)IC₅₀23.43 µg/mL
Trichodermic AcidMGC (Human Gastric Cancer)IC₅₀39.16 µg/mL
Trichodermic AcidLOVO (Human Colon Adenocarcinoma)IC₅₀46.97 µg/mL
Trichodermic AcidMDA231 (Human Breast Adenocarcinoma)IC₅₀42.85 µg/mL

Table 2: Antimicrobial Activity of α-Pyrone Derivatives

Compound(s)Tested AgainstAssay TypeResult (MIC)Reference
Derivatives from P. ochrochloronthe (1-4)Fungal and Bacterial StrainsMIC12.5 - 100 µg/mL

Table 3: Enzyme Inhibition by this compound-Related Derivatives

CompoundTarget Enzyme / ProcessCell Line / ModelResultReference
2-hydroxy-alternarioliNOSLPS-induced RAW264.7 cellsSignificant NO reduction at 10 µM
AlternarioliNOSLPS-induced RAW264.7 cellsSignificant NO reduction at 10 µM
Alpha-pyrone glycosides (1-3)α-amylaseIn vitro assayExhibited inhibitory activities

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the protocols for key experiments cited in the study of this compound derivatives.

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standardized colorimetric assay for assessing cell viability.

  • Cell Seeding: Cancer cells are grown in RPMI-1640 medium supplemented with 10% fetal calf serum, 100 μg/ml streptomycin, and 100 U/ml penicillin. Cells are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in DMSO and diluted with the medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.

Protocol 2: Nitric Oxide (NO) Production and iNOS Expression Assay

This protocol assesses the anti-inflammatory potential by measuring NO production in macrophages.

  • Cell Culture and Seeding: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 12-well plates at a density of 2 × 10⁵ cells/mL and incubated for 18 hours.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., 2-hydroxy-alternariol, alternariol) for 1 hour.

  • LPS Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours.

  • NO Measurement (Griess Assay): After 24 hours, the culture supernatant is collected. 50 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • iNOS Protein Expression (Western Blot):

    • Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against iNOS, followed by an HRP-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the data. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

G cluster_workflow General Bioactivity Screening Workflow cluster_assays Bioactivity Assays A Fungal Strain Culture (e.g., Penicillium sp.) B Extraction & Fractionation A->B C Compound Isolation (e.g., Chromatography) B->C D Structure Elucidation (NMR, MS) C->D E Pure this compound Derivatives D->E F Cytotoxicity Assay (MTT) E->F G Antimicrobial Assay (MIC Determination) E->G H Enzyme Inhibition Assay (e.g., iNOS, α-amylase) E->H

A generalized workflow for the discovery and bioactivity screening of this compound derivatives.

G cluster_pathway Inhibition of the iNOS Inflammatory Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene promotes iNOS_protein iNOS Protein Expression iNOS_gene->iNOS_protein leads to NO Nitric Oxide (NO) Production iNOS_protein->NO catalyzes Inflammation Inflammation NO->Inflammation Alternapyrone_D This compound Derivatives (e.g., Alternariol) Alternapyrone_D->iNOS_protein inhibits

Mechanism of iNOS inhibition by this compound derivatives in LPS-stimulated macrophages.

References

Methodological & Application

Total Synthesis of Alternapyrone: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of Alternapyrone, a bioactive polyketide. This guide includes detailed experimental protocols for key synthetic steps, summarized quantitative data, and visual representations of the synthetic strategy and its biosynthetic origins.

This compound, a polyketide produced by the fungus Aspergillus oryzae, has garnered interest due to its cytotoxic activity against mouse myeloma cells, exhibiting a degree of selectivity for tumor cells over non-tumor cells.[1] The complex structure of this compound, featuring an α-pyrone moiety and a stereochemically rich 6-alkenyl chain, has made its total synthesis a notable challenge in natural product chemistry.[2] This document outlines a successful synthetic approach, providing detailed protocols to facilitate its replication and further investigation.

Retrosynthetic Analysis

The total synthesis strategy hinges on a convergent approach. The core α-pyrone ring is envisioned to be formed via a retro Diels-Alder reaction. The two key fragments to be coupled are a complex alkenyl iodide and an alkenyl stannane, which are joined in the final stages of the synthesis through a Stille cross-coupling reaction.[2] This strategy is designed to navigate the potential instability of the conjugated diene system present in the final molecule.[2]

Key Synthetic Transformations

The synthesis of this compound relies on several key chemical reactions to construct the intricate carbon skeleton and install the required stereocenters. These include:

  • Stille Cross-Coupling: To form the carbon-carbon bond between the two major fragments.

  • Retro Diels-Alder Reaction: To construct the α-pyrone core.

  • Aldol Reaction: To create a key carbon-carbon bond and set a stereocenter in one of the main fragments.

  • Kagan-Molander Coupling: A samarium diiodide-mediated reaction used in the synthesis of the alkenyl stannane fragment.[2]

Synthetic Workflow

The overall synthetic workflow is depicted below, illustrating the convergent assembly of this compound from simpler starting materials.

Alternapyrone_Synthesis_Workflow A Commercially Available Starting Materials B Chiral Aldehyde (6) (from known acid 9) A->B C Compound (5) A->C D Aldehyde (7) A->D E Allyl Bromide (8) A->E F Intermediate (4) B->F Aldol Reaction C->F H Alkenyl Stannane (3) D->H Kagan-Molander Coupling E->H G Alkenyl Iodide (2) F->G Multi-step Conversion I Protected this compound G->I Stille Coupling H->I J This compound (1) I->J Deprotection & Retro Diels-Alder

Caption: Convergent total synthesis workflow for this compound.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps in the total synthesis of this compound.

Table 1: Synthesis of Alkenyl Iodide Fragment

StepStarting MaterialProductYield (%)
Preparation of AldehydeKnown Acid 9Aldehyde87
Synthesis of Diol-Diol (15)91
Deoxygenation to furnish final fragment-Product (17)73 (2 steps)

Table 2: Synthesis of Alkenyl Stannane Fragment and Final Coupling

StepStarting MaterialProductYield (%)
Preparation of Allyl BromideEnantiomerically pure alcohol (14)Allyl Bromide (8)-
Stille Cross-CouplingAlkenyl Iodide (2) & Alkenyl Stannane (3)Coupled Product-
Completion of this compound SynthesisCoupled ProductThis compound (1)-

Note: Specific yields for every step were not available in the cited literature.

Experimental Protocols

Synthesis of Aldehyde (from known acid 9)

To a solution of the known acid 9 in an appropriate solvent, a suitable reducing agent is added under an inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Stille Cross-Coupling

To a solution of alkenyl iodide and alkenyl stannane in a suitable solvent (e.g., anhydrous THF), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a copper(I) co-catalyst are added. The reaction mixture is stirred at an elevated temperature under an inert atmosphere until completion as monitored by TLC. The reaction is then cooled to room temperature, diluted with an organic solvent, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the coupled product.

Biosynthesis of this compound

This compound is biosynthesized by a highly reducing polyketide synthase (HR-PKS) encoded by a gene cluster. The biosynthesis involves a series of enzymatic reactions including initiation, elongation, methylation, reduction, and dehydration to construct the polyketide backbone. The stereochemistry of the final natural product is dictated by the specific enzymatic domains within the PKS.

Alternapyrone_Biosynthesis Start Polyketide Synthase (PKS) Gene Cluster (alt1-5) PKS Highly Reducing PKS (HR-PKS) Start->PKS Domains Catalytic Domains: - Acyltransferase (AT) - Methyltransferase (MT) - Keto Reductase (KR) - Enoyl Reductase (ER) - Keto Synthase (KS) - Dehydratase (DH) PKS->Domains Process Iterative Cycles of: - Elongation - Methylation - Reduction - Dehydration PKS->Process Product This compound Process->Product

Caption: Simplified overview of the biosynthetic pathway of this compound.

Biological Activity

This compound has been shown to exhibit cytotoxic effects, particularly against mouse myeloma cells. Notably, its activity against non-tumor neonatal foreskin fibroblast cells was found to be significantly lower, suggesting a potential therapeutic window.

Alternapyrone_Bioactivity This compound This compound Cytotoxicity Cytotoxicity (MIC = 3.1 µg/mL) This compound->Cytotoxicity LowerCytotoxicity Lower Cytotoxicity (MIC = 25 µg/mL) This compound->LowerCytotoxicity Myeloma Mouse Myeloma Cells (Tumor) Fibroblast Neonatal Foreskin Fibroblast Cells (Non-tumor) Cytotoxicity->Myeloma LowerCytotoxicity->Fibroblast

Caption: Biological activity of this compound on different cell types.

References

Application Notes and Protocols for the Quantification of Alternapyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the quantification of Alternapyrone, a polyketide phytotoxin produced by various fungi. The following sections detail the chemical properties of this compound, a proposed analytical workflow, and detailed experimental protocols for its quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound: Chemical Profile

This compound is a secondary metabolite with a complex chemical structure. A summary of its key chemical properties is provided below.

PropertyValueSource
CAS Number 676340-02-6[1][2]
Molecular Formula C₂₈H₄₄O₃[1][2]
Molecular Weight 428.7 g/mol [1]
Appearance White solid
Purity (Commercial Standard) >95% by HPLC
Solubility Soluble in methanol or DMSO
Long-Term Storage -20°C

Proposed Analytical Workflow for this compound Quantification

The quantification of this compound in complex matrices such as fungal cultures, plant tissues, or food products requires a multi-step process involving sample preparation, chromatographic separation, and mass spectrometric detection. A generalized workflow for this process is outlined below.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Sample Sample Collection (e.g., Fungal Culture, Plant Tissue) Extraction Solvent Extraction (e.g., Acetonitrile/Methanol) Sample->Extraction Homogenize Cleanup Sample Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup Purify LC_Separation LC Separation (Reversed-Phase HPLC/UHPLC) Cleanup->LC_Separation Inject MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Ionization (ESI) Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis MRM Data

Caption: A generalized workflow for the quantification of this compound.

Experimental Protocols

The following protocols provide a starting point for the development of a validated method for this compound quantification. Optimization and validation will be required for specific sample matrices.

Sample Preparation: Extraction and Cleanup

Objective: To extract this compound from a solid or liquid matrix and remove interfering substances.

Materials:

  • Sample (e.g., fungal mycelia, culture filtrate, plant tissue)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid (FA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Protocol for Fungal Cultures:

  • Homogenize 1 g of fungal mycelium or use 5 mL of culture filtrate.

  • Add 10 mL of an extraction solvent (e.g., ACN:MeOH, 80:20, v/v).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • For cleanup, condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute this compound with 5 mL of MeOH.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

Objective: To separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Proposed):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-10% B

    • 10.1-12 min: 10% B

Mass Spectrometry Conditions (Proposed):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: To be optimized for the specific instrument.

  • MRM Transitions:

    • The precursor ion is likely to be the protonated molecule [M+H]⁺ (m/z 429.3).

    • Product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan. A potential fragmentation could involve the loss of the pyrone moiety or cleavage of the alkyl side chain.

Quantitative Data and Method Validation Parameters

The following table outlines the key parameters that must be determined during the validation of a quantitative method for this compound. As no validated method has been published, target values are based on typical performance for mycotoxin analysis.

ParameterDescriptionTarget Value/Range (to be determined)
Linearity (R²) The correlation coefficient of the calibration curve.> 0.99
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.To be determined experimentally.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.To be determined experimentally.
Recovery (%) The efficiency of the extraction process.80-120%
Precision (RSD%) The closeness of repeated measurements.< 15%
Matrix Effect (%) The influence of co-eluting matrix components on the analyte signal.To be assessed and compensated for if significant.

Biosynthesis of this compound

This compound is a decaketide, biosynthesized by an iterative type I polyketide synthase (PKS) known as PKSN, which is encoded by the alt5 gene in Alternaria solani. The biosynthetic gene cluster also contains genes for other enzymes, such as cytochrome P450s and an oxygenase, which may be involved in modifying the polyketide backbone.

Alternapyrone_Biosynthesis PKSN PKSN (alt5 gene product) Iterative Type I PKS Polyketide Linear Polyketide Chain (Decaketide with octa-methylation) PKSN->Polyketide Polymerization & Methylation Precursors Acetyl-CoA + Malonyl-CoA + S-adenosyl methionine (for methylation) Precursors->PKSN ModifyingEnzymes Modifying Enzymes (P450s, Oxygenase from alt1-4) Polyketide->ModifyingEnzymes Cyclization & Modification This compound This compound ModifyingEnzymes->this compound

Caption: Conceptual pathway for the biosynthesis of this compound.

Disclaimer: The provided protocols and parameters are intended as a starting point for method development. All analytical methods for quantification must be fully validated for the specific matrix of interest to ensure accurate and reliable results. The proposed MRM transitions are hypothetical and require experimental confirmation using an analytical standard of this compound.

References

In Vitro Assays for Testing Alternapyrone Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternapyrone, a polyketide mycotoxin produced by fungi of the Alternaria genus, has garnered interest in biomedical research due to its cytotoxic properties.[1][2] Preliminary studies have indicated a selective cytotoxic effect on cancer cells, suggesting its potential as a scaffold for novel anticancer agents.[1][2] This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound, aimed at facilitating reproducible and comparative studies in the fields of toxicology and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified in preliminary studies, with the Minimum Inhibitory Concentration (MIC) determined for a cancerous and a non-cancerous cell line. These values are crucial for designing experiments to elucidate its mechanism of action.

Cell LineCell TypeMIC (μg/mL)Reference
Mouse Myeloma CellsCancerous3.1[1]
Neonatal Foreskin FibroblastNon-cancerous25

Note: The eight-fold higher MIC in non-cancerous cells suggests a degree of specificity for tumor cells, which warrants further investigation across a broader panel of cancer cell lines to establish IC50 values.

Experimental Workflows and Protocols

To comprehensively evaluate the cytotoxic effects of this compound, a multi-assay approach is recommended. This includes assessing cell viability, membrane integrity, and the induction of apoptosis.

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a test compound like this compound.

G General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., 96-well plate) treatment Treat cells with varying concentrations of this compound cell_culture->treatment compound_prep This compound Preparation (Stock solution & serial dilutions) compound_prep->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay data_acquisition Data Acquisition (e.g., Plate reader, Flow cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Calculate % Viability, % Cytotoxicity, % Apoptosis, and IC50 values data_acquisition->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

G MTT Assay Workflow cluster_workflow MTT Assay Steps seed_cells Seed cells in a 96-well plate and allow to adhere overnight. treat_cells Treat with this compound (various concentrations) for 24-72h. seed_cells->treat_cells add_mtt Add MTT reagent to each well and incubate for 2-4 hours. treat_cells->add_mtt formazan_formation Viable cells convert MTT to purple formazan crystals. add_mtt->formazan_formation solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. formazan_formation->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader. solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.

G LDH Assay Workflow cluster_workflow LDH Assay Steps seed_treat Seed and treat cells with this compound as in the MTT assay. collect_supernatant After incubation, centrifuge the plate and collect the supernatant. seed_treat->collect_supernatant prepare_reaction Transfer supernatant to a new plate and add LDH reaction mixture. collect_supernatant->prepare_reaction incubate_rt Incubate at room temperature for 30 minutes, protected from light. prepare_reaction->incubate_rt add_stop Add stop solution to each well. incubate_rt->add_stop read_absorbance Measure absorbance at ~490 nm. add_stop->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Materials:

  • Cell culture materials and this compound as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Reaction Setup: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

G Annexin V/PI Staining Workflow cluster_workflow Annexin V/PI Assay Steps seed_treat_6well Seed cells in a 6-well plate and treat with this compound. harvest_cells Harvest both adherent and floating cells and wash with PBS. seed_treat_6well->harvest_cells resuspend Resuspend cells in 1X Annexin V binding buffer. harvest_cells->resuspend stain_cells Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. resuspend->stain_cells incubate_dark Incubate for 15 minutes at room temperature in the dark. stain_cells->incubate_dark analyze_flow Analyze the stained cells by flow cytometry within one hour. incubate_dark->analyze_flow

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Target cell line(s)

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in a 6-well plate and allow them to attach overnight. Treat with desired concentrations of this compound for the selected time period.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells from each well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis: The flow cytometry data will be used to quantify the percentage of cells in each quadrant:

  • Lower-left (Annexin V-/PI-): Viable cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

Potential Signaling Pathways in this compound-Induced Cytotoxicity

The precise molecular mechanism of this compound-induced cytotoxicity has not been fully elucidated. However, based on the actions of other mycotoxins and natural compounds, several signaling pathways are plausible targets for investigation. The induction of apoptosis is a common mechanism of cytotoxicity and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

A related compound, Alternol, has been shown to induce cell death through the activation of multiple endoplasmic reticulum (ER) stress-responding pathways. This suggests that the ER stress pathway may also be a relevant area of investigation for this compound.

The following diagram illustrates the general apoptosis signaling pathways that could be investigated in the context of this compound's cytotoxic effects.

G Hypothetical Signaling Pathways for this compound Cytotoxicity cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er_stress ER Stress Pathway (Potential) This compound This compound death_receptors Death Receptors (e.g., Fas, TNFR) This compound->death_receptors ? mitochondria Mitochondrial Stress This compound->mitochondria ? er_stress ER Stress This compound->er_stress ? caspase8 Caspase-8 activation death_receptors->caspase8 execution_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->execution_caspases bcl2_family Bcl-2 family modulation (Bax/Bak activation) mitochondria->bcl2_family cytochrome_c Cytochrome c release bcl2_family->cytochrome_c apoptosome Apoptosome formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase9->execution_caspases upr Unfolded Protein Response (PERK, IRE1α, ATF6) er_stress->upr chop CHOP expression upr->chop chop->bcl2_family apoptosis Apoptosis execution_caspases->apoptosis

Caption: Potential apoptosis signaling pathways for investigation.

Further research is required to determine which of these, or other, pathways are specifically activated by this compound to induce cell death. Investigating the expression and activation of key proteins in these pathways (e.g., caspases, Bcl-2 family proteins, CHOP) following this compound treatment will be crucial in elucidating its mechanism of action.

References

Application Notes and Protocols for Assessing the Phytotoxicity of Alternapyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternapyrone is a polyketide metabolite produced by fungal species such as Alternaria solani and Parastagonospora nodorum.[1] As a phytotoxin, this compound and its derivatives have demonstrated significant inhibitory effects on plant growth, particularly on seed germination.[2] These application notes provide detailed protocols for assessing the phytotoxicity of this compound and its analogues, present available quantitative data, and explore the potential signaling pathways involved in its mode of action.

Data Presentation

The following table summarizes the known phytotoxic effects of this compound and its derivatives. Due to the limited availability of specific EC50 values in the public domain, the data is presented to reflect the observed inhibitory activities.

CompoundPlant SpeciesAssay TypeConcentrationObserved EffectReference
This compoundArabidopsis thalianaSeed GerminationNot specifiedSignificant inhibitory activity[2]
This compound ETriticum aestivum (Wheat)Seed GerminationNot specifiedPhytotoxic activity observed[3]
This compound FTriticum aestivum (Wheat)Seed GerminationNot specifiedPhytotoxic activity observed[3]

Experimental Protocols

Seed Germination Assay

This protocol is designed to evaluate the effect of this compound on the seed germination of susceptible plant species like Arabidopsis thaliana and wheat (Triticum aestivum).

Materials:

  • This compound (or its analogues)

  • Seeds of the target plant species (e.g., Arabidopsis thaliana, Triticum aestivum)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Forceps

  • Micropipettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the stock solution with sterile distilled water to achieve the desired test concentrations. Include a solvent control (containing the same concentration of the solvent as the highest test concentration) and a negative control (sterile distilled water).

  • Seed Sterilization (Optional but Recommended):

    • To prevent fungal or bacterial contamination, surface sterilize the seeds. A common method is to wash the seeds with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water (3-5 times).

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Pipette a specific volume (e.g., 5 mL) of each test solution, solvent control, or negative control onto the filter paper in the respective Petri dishes to ensure saturation.

    • Carefully place a predetermined number of seeds (e.g., 20-50) on the moistened filter paper in each dish, ensuring they are evenly spaced.

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubate the dishes in a growth chamber under controlled conditions (e.g., 22-25°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • Record the number of germinated seeds daily for a period of 7-10 days. A seed is considered germinated when the radicle has emerged.

    • Calculate the germination percentage for each treatment and control.

    • (Optional) Measure the radicle length of the germinated seedlings at the end of the experiment.

Data Analysis:

  • Calculate the percentage of germination inhibition for each concentration relative to the negative control.

  • If a dose-response relationship is observed, the EC50 (half-maximal effective concentration) value can be determined using appropriate statistical software.

Root Elongation Assay

This assay assesses the impact of this compound on early seedling growth by measuring the elongation of the primary root.

Materials:

  • Same as for the Seed Germination Assay.

  • Vertical agar plates (optional, for better root visualization).

Procedure:

  • Assay Setup:

    • Follow the same procedure as the Seed Germination Assay for preparing test solutions and setting up the Petri dishes.

    • Alternatively, for better visualization and measurement of root growth, seeds can be placed on the surface of agar plates containing the test compounds.

  • Incubation:

    • Place the Petri dishes vertically in a growth chamber to encourage straight root growth.

  • Data Collection:

    • After a set period (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.

    • Measure the length of the primary root of each seedling using a ruler or image analysis software.

Data Analysis:

  • Calculate the average root length for each treatment and control.

  • Determine the percentage of root growth inhibition for each concentration relative to the negative control.

  • Calculate the EC50 value for root growth inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_data Data Collection & Analysis prep_solutions Prepare this compound Solutions add_solutions Add Test Solutions prep_solutions->add_solutions sterilize_seeds Surface Sterilize Seeds place_seeds Place Seeds sterilize_seeds->place_seeds setup_petri Setup Petri Dishes with Filter Paper setup_petri->add_solutions add_solutions->place_seeds incubate Incubate under Controlled Conditions place_seeds->incubate record_germination Record Germination incubate->record_germination measure_roots Measure Root Length incubate->measure_roots analyze_data Analyze Data (Inhibition %, EC50) record_germination->analyze_data measure_roots->analyze_data

Caption: Workflow for Phytotoxicity Assessment of this compound.

Signaling Pathways

The precise molecular mechanism and signaling pathways underlying this compound's phytotoxicity are not yet fully elucidated. However, based on the known effects of other fungal polyketide phytotoxins, it is hypothesized that this compound may interfere with key plant signaling pathways, particularly those regulated by plant hormones.

Fungal pathogens often manipulate host hormone signaling to facilitate infection. It is plausible that this compound could disrupt the delicate balance of hormones such as auxins, cytokinins, gibberellins, abscisic acid (ABA), jasmonic acid (JA), and salicylic acid (SA), which are crucial regulators of seed dormancy, germination, and seedling growth. For instance, alterations in ABA and gibberellin signaling are known to have profound effects on seed germination.

Further research is required to identify the specific molecular targets of this compound and to map the signaling cascades that are perturbed upon its application.

signaling_pathway cluster_cellular Plant Cell cluster_response This compound This compound receptor Putative Receptor(s) This compound->receptor Binds to downstream_signaling Downstream Signaling Events (e.g., Kinase Cascades, ROS Production) receptor->downstream_signaling Activates/Inhibits hormone_signaling Hormone Signaling Pathways (ABA, GA, Auxin, etc.) downstream_signaling->hormone_signaling Modulates gene_expression Altered Gene Expression hormone_signaling->gene_expression Regulates physiological_response Physiological Response gene_expression->physiological_response germination_inhibition Inhibition of Seed Germination physiological_response->germination_inhibition root_inhibition Inhibition of Root Growth physiological_response->root_inhibition

Caption: Hypothesized Signaling Pathway of this compound Phytotoxicity.

References

Application Notes: Isotopic Labeling of Alternapyrone for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alternapyrone is a polyketide phytotoxin produced by fungi such as Alternaria solani.[1] Its biosynthesis from a decaketide precursor with specific methylation patterns has been confirmed through labeling experiments.[2] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, potential bioactivation pathways, and detoxification routes in biological systems. Stable isotope labeling is a powerful technique to trace the metabolism of this compound in vitro and in vivo. These application notes provide an overview of the principles and techniques for labeling this compound to facilitate such studies.

Principle of Isotopic Labeling

Isotopic labeling involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the this compound molecule.[3] The labeled compound is then introduced into a biological system (e.g., cell culture, organism), and its metabolic products are traced by detecting the isotopic signature using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This allows for the unambiguous identification of this compound-derived metabolites against a complex biological background.

Choice of Isotope and Labeling Position

The selection of the isotope and its position within the this compound molecule is critical and depends on the specific research question.

  • ¹³C-Labeling: Uniformly ¹³C-labeled precursors (e.g., [U-¹³C]-acetate) can be used during the fungal fermentation to produce fully labeled this compound. This provides a distinct mass shift for all metabolites and is useful for global metabolite profiling.[4] Site-specific ¹³C-labeling can be achieved using labeled precursors like [1-¹³C]-acetate or [2-¹³C]-acetate to investigate specific bond cleavage or rearrangement reactions.

  • ¹⁵N-Labeling: While this compound itself does not contain nitrogen, labeling of the biological system (e.g., cell culture media with ¹⁵N-amino acids) can help distinguish between this compound metabolites and endogenous nitrogen-containing compounds.

  • ²H (Deuterium)-Labeling: Deuterium can be incorporated to study specific enzymatic reactions, such as those involving cytochrome P450s, by observing kinetic isotope effects.

Applications in Metabolic Studies

  • Metabolite Identification: Tracing the isotopic label allows for the confident identification of novel metabolites of this compound.

  • Pathway Elucidation: The fragmentation patterns of labeled metabolites in tandem MS can provide structural information to reconstruct metabolic pathways.

  • Flux Analysis: Quantifying the incorporation of isotopes over time can provide insights into the rates of metabolic reactions.

  • Target Identification: Labeled this compound can be used as a probe to identify covalent binding to cellular macromolecules, such as proteins, helping to elucidate its mechanism of action and toxicity.

Experimental Protocols

Protocol 1: Production of ¹³C-Labeled this compound in Fungal Culture

This protocol describes the production of uniformly ¹³C-labeled this compound by culturing the producing fungus, such as a recombinant Aspergillus oryzae expressing the this compound polyketide synthase, in the presence of a ¹³C-labeled carbon source.

Materials:

  • This compound-producing fungal strain (e.g., recombinant Aspergillus oryzae)

  • Minimal fermentation medium

  • [U-¹³C]-Glucose or [U-¹³C]-Acetate

  • Sterile culture flasks

  • Shaking incubator

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Prepare the culture medium: Prepare a minimal fermentation medium with a limiting amount of the primary carbon source.

  • Inoculation: Inoculate the medium with a fresh culture of the this compound-producing fungus.

  • Pre-culture: Grow the fungus for 24-48 hours to allow for initial biomass accumulation.

  • Addition of labeled precursor: Add [U-¹³C]-glucose or [U-¹³C]-acetate to the culture medium as the primary carbon source for polyketide biosynthesis. The final concentration will need to be optimized but can typically range from 1-5 g/L.

  • Fermentation: Continue the fermentation for an additional 5-10 days under optimal growth conditions (e.g., 28°C, 200 rpm).

  • Extraction: After the incubation period, acidify the culture broth to pH 3.0 and extract the mycelium and filtrate with an equal volume of ethyl acetate three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude extract using silica gel column chromatography with a hexane-ethyl acetate gradient. Further purify the this compound-containing fractions by HPLC.

  • Analysis: Confirm the identity and isotopic enrichment of the purified ¹³C-labeled this compound using LC-MS and NMR spectroscopy.

Protocol 2: In Vitro Metabolism of Labeled this compound using Liver Microsomes

This protocol outlines a typical procedure for studying the phase I metabolism of ¹³C-labeled this compound using liver microsomes, which are rich in cytochrome P450 enzymes.

Materials:

  • ¹³C-Labeled this compound (from Protocol 1)

  • Pooled human or rodent liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS system

Procedure:

  • Prepare reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate reaction: Add ¹³C-labeled this compound (final concentration, e.g., 1-10 µM) to initiate the reaction. Include a control reaction without the NADPH regenerating system.

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Quench reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein precipitation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to identify and quantify the parent ¹³C-Alternapyrone and its ¹³C-labeled metabolites.

Data Presentation

Table 1: Mass Isotopologue Distribution of this compound after Labeling with [U-¹³C]-Glucose

Mass IsotopologueRelative Abundance (Unlabeled Control)Relative Abundance (¹³C-Labeled)
M+095.5%2.1%
M+13.5%3.5%
M+20.8%4.2%
.........
M+280.0%90.2%

Table 2: In Vitro Metabolic Stability of ¹³C-Alternapyrone in Human Liver Microsomes

Time (min)% Remaining ¹³C-Alternapyrone (Mean ± SD)
0100 ± 0.0
1585.2 ± 3.1
3068.9 ± 4.5
6045.7 ± 5.2

Mandatory Visualization

alternapyrone_biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase cluster_product Product Acetyl-CoA Acetyl-CoA PKSN This compound Synthase (PKSN) Acetyl-CoA->PKSN Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKSN SAM S-Adenosyl Methionine SAM->PKSN Methylation This compound This compound PKSN->this compound Decaketide synthesis & cyclization

Caption: Biosynthetic pathway of this compound.

experimental_workflow Fungal_Culture Fungal Culture with ¹³C-Precursor Extraction Extraction & Purification Fungal_Culture->Extraction Labeled_this compound ¹³C-Labeled this compound Extraction->Labeled_this compound Metabolism_Assay In Vitro / In Vivo Metabolism Assay Labeled_this compound->Metabolism_Assay Sample_Prep Sample Preparation Metabolism_Assay->Sample_Prep Analysis LC-MS / NMR Analysis Sample_Prep->Analysis Data_Analysis Data Analysis & Metabolite ID Analysis->Data_Analysis

Caption: Experimental workflow for metabolic studies.

hypothetical_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound ¹³C-Alternapyrone Hydroxylation Hydroxylated Metabolites This compound->Hydroxylation CYP450 Epoxidation Epoxidated Metabolites This compound->Epoxidation CYP450 Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugates Hydroxylation->Sulfation SULTs Epoxidation->Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for Cell-Based Screening of Alternapyrone Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the bioactivity of Alternapyrone, a polyketide produced by fungi of the Alternaria genus. The protocols outlined below detail cell-based assays to assess its cytotoxic and anti-inflammatory properties, key bioactivities reported for this class of compounds.

Introduction to this compound

This compound and its derivatives are fungal polyketides that have garnered interest for their potential pharmacological activities. Notably, studies have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines while showing reduced activity against non-tumorigenic cells, suggesting a potential therapeutic window. Furthermore, certain derivatives of this compound have been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators. These findings underscore the importance of robust and standardized cell-based screening assays to further characterize the bioactivity of this compound and its analogues for potential drug development.

Data Presentation: Bioactivity of this compound and its Derivatives

The following tables summarize the currently available quantitative data on the cytotoxic and anti-inflammatory effects of this compound and its derivatives.

Compound Cell Line Assay IC50 / Activity Reference
This compoundMouse Myeloma cellsCytotoxicityMIC = 3.1 µg/mL[1]
This compoundNeonatal foreskin fibroblast non-tumor cellsCytotoxicityMIC = 25 µg/mL[1]
This compound GLipopolysaccharide (LPS)-activated BV-2 microgliaNitric Oxide (NO) Inhibition>50% inhibition at 20 µM[2]
This compound HLipopolysaccharide (LPS)-activated BV-2 microgliaNitric Oxide (NO) Inhibition>50% inhibition at 20 µM[2]
This compound DLipopolysaccharide (LPS)-activated BV-2 microgliaNitric Oxide (NO) Inhibition>50% inhibition at 20 µM[2]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below to enable researchers to investigate the cytotoxic and anti-inflammatory bioactivities of this compound.

Cytotoxicity Assessment

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Target cells (e.g., cancer cell lines and normal fibroblast cell lines)

    • Complete cell culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium, an indicator of cell lysis.

  • Materials:

    • Target cells and culture medium

    • This compound

    • LDH assay kit (commercially available)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed and treat cells with this compound as described in the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity based on positive and negative controls.

Anti-inflammatory Activity Assessment

a) Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants of macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • This compound

    • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

b) Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This assay quantifies the levels of specific pro-inflammatory cytokines secreted by immune cells in response to an inflammatory stimulus.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • LPS

    • This compound

    • ELISA kits for TNF-α and IL-6 (commercially available)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.

    • After 24 hours of incubation, collect the cell culture supernatants.

    • Follow the manufacturer's instructions provided with the respective ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatants.

    • Calculate the percentage of inhibition of cytokine production for each this compound concentration compared to the LPS-stimulated control.

Visualizations: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental procedures and the potential mechanisms of action of this compound, the following diagrams are provided.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add this compound (various concentrations) & Vehicle Control incubation1->treatment incubation2 Incubate 24h / 48h / 72h treatment->incubation2 mtt_assay MTT Assay: Add MTT, Incubate, Solubilize, Read Absorbance incubation2->mtt_assay ldh_assay LDH Assay: Collect Supernatant, Perform LDH Assay, Read Absorbance incubation2->ldh_assay analysis Calculate % Viability / % Cytotoxicity Determine IC50 mtt_assay->analysis ldh_assay->analysis

Experimental workflow for cytotoxicity assays.

experimental_workflow_inflammation cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells in 96-well Plate adhesion Allow Adhesion start->adhesion pretreatment Pre-treat with this compound (1 hour) adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay for NO supernatant->griess_assay elisa_assay ELISA for TNF-α & IL-6 supernatant->elisa_assay analysis Calculate % Inhibition of NO / Cytokines griess_assay->analysis elisa_assay->analysis

Experimental workflow for anti-inflammatory assays.

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB IKK -> IκBα -> NF-κB TLR4->NFkB This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Nucleus Nucleus MAPK->Nucleus Translocation NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 Cytokines TNF-α, IL-6 Transcription->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation

Putative anti-inflammatory signaling pathway of this compound.

apoptosis_pathway cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Bcl2 Anti-apoptotic Bcl-2 proteins This compound->Bcl2 Downregulates (putative) BaxBak Pro-apoptotic Bax/Bak Mitochondrion->BaxBak Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->BaxBak Inhibits BaxBak->Mitochondrion Forms pores Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Putative intrinsic apoptosis pathway induced by this compound.

Disclaimer: The proposed signaling pathways are based on the current understanding of this compound's bioactivity and related compounds. Further experimental validation is required to confirm these mechanisms.

References

Application Notes and Protocols for Seed Germination Inhibition Assays with Alternapyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternapyrone is a polyketide phytotoxin produced by various fungal species, including Alternaria solani, the causal agent of early blight in tomato and potato, and the wheat pathogen Parastagonospora nodorum.[1][2] Certain derivatives of this compound have demonstrated significant phytotoxic effects, including the inhibition of seed germination.[1][3][4] Notably, alternapyrones containing a highly substituted dihydrofuran moiety, such as alternapyrones E and F, have been identified as potent inhibitors of wheat seed germination. These characteristics make this compound and its analogs valuable tools for research in herbicide discovery, crop protection, and for understanding plant-pathogen interactions.

These application notes provide detailed protocols for conducting seed germination inhibition assays with this compound, guidance on data analysis and presentation, and an overview of the potential signaling pathways involved.

Data Presentation

Quantitative data from seed germination inhibition assays should be meticulously recorded and organized to allow for clear interpretation and comparison across different concentrations of this compound and control treatments. The following tables provide a template for effective data presentation.

Table 1: Effect of this compound on Seed Germination Percentage

This compound ConcentrationReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Mean (%)Standard Deviation% Inhibition
Control (0 µg/mL)0
10 µg/mL
50 µg/mL
100 µg/mL
250 µg/mL
500 µg/mL

% Inhibition = [1 - (Mean Germination of Treatment / Mean Germination of Control)] x 100

Table 2: Effect of this compound on Seedling Growth (Root and Shoot Length)

This compound ConcentrationReplicate 1 Root/Shoot (mm)Replicate 2 Root/Shoot (mm)Replicate 3 Root/Shoot (mm)Mean Root/Shoot (mm)Standard Deviation% Inhibition (Root/Shoot)
Control (0 µg/mL)/////0 / 0
10 µg/mL//////
50 µg/mL//////
100 µg/mL//////
250 µg/mL//////
500 µg/mL//////

% Inhibition = [1 - (Mean Length of Treatment / Mean Length of Control)] x 100

Table 3: Effect of this compound on Seedling Vigor Index

This compound ConcentrationMean Germination (%)Mean Seedling Length (mm)Vigor Index% Reduction in Vigor Index
Control (0 µg/mL)0
10 µg/mL
50 µg/mL
100 µg/mL
250 µg/mL
500 µg/mL

Vigor Index = Mean Germination (%) x Mean Seedling Length (mm) (Plumule + Radicle) % Reduction in Vigor Index = [1 - (Vigor Index of Treatment / Vigor Index of Control)] x 100

Experimental Protocols

This section provides detailed methodologies for conducting seed germination inhibition assays with this compound using two common model plant species: wheat (Triticum aestivum) and cress (Lepidium sativum).

Protocol 1: Petri Dish Bioassay for Seed Germination Inhibition

This protocol is a standard method for assessing the phytotoxicity of chemical compounds on seed germination and early seedling growth.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)

  • Seeds of Triticum aestivum (wheat) or Lepidium sativum (cress)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water

  • Solvent for dissolving this compound (e.g., DMSO)

  • Incubator or growth chamber with controlled temperature and light conditions

  • Micropipettes and sterile tips

  • Forceps

  • Ruler or calipers

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., 10 mg/mL in DMSO).

    • Prepare a series of working solutions by diluting the stock solution with sterile distilled water to achieve the desired final concentrations. Suggested concentrations for a dose-response study are 10, 50, 100, 250, and 500 µg/mL (ppm).

    • Prepare a solvent control containing the same concentration of the solvent used to dissolve the this compound in sterile distilled water.

    • Prepare a negative control using only sterile distilled water.

  • Seed Sterilization (Optional but Recommended):

    • To minimize microbial contamination, surface sterilize the seeds by rinsing them in 70% ethanol for 30-60 seconds, followed by a 5-10 minute soak in a 1% sodium hypochlorite solution.

    • Rinse the seeds thoroughly 3-5 times with sterile distilled water.

  • Assay Setup:

    • Aseptically place two layers of sterile filter paper into each Petri dish.

    • Pipette 5 mL of the respective test solution (or control) onto the filter paper in each Petri dish, ensuring the paper is uniformly moistened.

    • Carefully place a predetermined number of seeds (e.g., 20-25 seeds) evenly spaced on the moistened filter paper using sterile forceps.

    • Seal each Petri dish with paraffin film to prevent evaporation and maintain sterility.

    • Prepare at least three replicate plates for each concentration and control.

  • Incubation:

    • Place the Petri dishes in an incubator or growth chamber under controlled conditions. For most common test species, a temperature of 25 ± 2°C with a 16-hour light/8-hour dark photoperiod is suitable.

  • Data Collection:

    • After a predefined period (typically 3 to 7 days), record the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.

    • Carefully measure the root length (radicle) and shoot length (plumule) of each germinated seedling using a ruler or calipers.

Data Analysis:

  • Germination Percentage: (Number of germinated seeds / Total number of seeds) x 100

  • Percent Inhibition of Germination: [(Germination % in control - Germination % in treatment) / Germination % in control] x 100

  • Mean Root and Shoot Length: Calculate the average length for each treatment group.

  • Percent Inhibition of Growth: [(Mean length in control - Mean length in treatment) / Mean length in control] x 100

  • Seedling Vigor Index: Germination Percentage x (Mean Root Length + Mean Shoot Length)

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by phytotoxins like this compound and the general workflow of the seed germination inhibition assay.

G cluster_0 This compound Interaction with Plant Cell cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response This compound This compound CellWall Plant Cell Wall This compound->CellWall Penetration CellMembrane Plasma Membrane CellWall->CellMembrane Receptor Putative Receptor CellMembrane->Receptor Binding ROS Reactive Oxygen Species (ROS) Production Receptor->ROS Induction MAPK MAP Kinase Cascade Activation Receptor->MAPK Ca Calcium Signaling Receptor->Ca ROS->MAPK CellDeath Programmed Cell Death (PCD) ROS->CellDeath Hormone Hormone Signaling (e.g., SA, JA) MAPK->Hormone GeneExpression Altered Gene Expression (Defense/Stress Genes) MAPK->GeneExpression Hormone->GeneExpression GerminationInhibition Inhibition of Seed Germination GeneExpression->GerminationInhibition Enzyme Enzyme Inhibition (e.g., ATP Synthase) Enzyme->GerminationInhibition CellDeath->GerminationInhibition

Caption: Putative signaling pathway for this compound-induced phytotoxicity.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Collection & Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions and Controls A->B D Aliquot Solutions to Petri Dishes B->D C Sterilize Seeds (Optional) E Place Seeds on Filter Paper C->E D->E F Seal and Incubate E->F G Measure Germination Rate F->G H Measure Root and Shoot Length G->H I Calculate Inhibition and Vigor Index H->I

Caption: Experimental workflow for the seed germination inhibition assay.

G cluster_0 Experimental Factors cluster_1 Measured Endpoints This compound This compound Concentration Concentration Gradient This compound->Concentration Germination Germination Percentage Concentration->Germination RootLength Root Elongation Concentration->RootLength ShootLength Shoot Elongation Concentration->ShootLength VigorIndex Seedling Vigor Index Concentration->VigorIndex PlantSpecies Plant Species (e.g., Wheat, Cress) PlantSpecies->Germination PlantSpecies->RootLength PlantSpecies->ShootLength Incubation Incubation Conditions (Light, Temp, Duration) Incubation->Germination Incubation->RootLength Incubation->ShootLength

Caption: Logical relationship of experimental variables and measured outcomes.

References

Application Notes and Protocols for Alternapyrone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Alternapyrone, a bioactive polyketide, and its utility in natural product synthesis research. Detailed protocols for its total synthesis are provided, along with key quantitative data and visualizations of its biosynthetic and synthetic pathways.

Introduction to this compound

This compound is a polyketide natural product originally isolated from the fungus Alternaria solani, a pathogen responsible for early blight disease in tomatoes and potatoes. It has also been produced in the fungal host Aspergillus oryzae through heterologous expression of the corresponding biosynthetic gene cluster.[1][2][3] The structure of this compound features an α-pyrone ring connected to a highly methylated 6-alkenyl side chain containing three stereogenic centers.[1] Its bioactivity, including cytotoxic effects against mouse myeloma cells, makes it and its analogs interesting targets for drug discovery and development.[4]

The absolute stereochemistry of this compound was a long-standing question until it was recently elucidated through a combination of biochemistry-guided prediction and total synthesis. This work not only confirmed the structure of the natural product but also provided a synthetic route that can be adapted to produce analogs for further biological evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data from the total synthesis of this compound and its reported biological activity.

Table 1: Yields for the Total Synthesis of this compound

StepReactionProductYield (%)
1Mukaiyama Aldol ReactionDiol (15)91
2SilylationTBDPS-ether-
3Tosylation & DeoxygenationProduct (17)73 (2 steps)
4Aldol ReactionCompound (4)-
5Stille CouplingCompound (23)-
6MOM DeprotectionThis compound (1)67
Note: Yields for all individual steps were not provided in the reviewed literature. The table reflects the available data.

Table 2: Biological Activity of this compound

Cell LineAssay TypeMetricValue
Mouse Myeloma CellsCytotoxicityMIC3.1 µg/mL
Neonatal Foreskin Fibroblast CellsCytotoxicityMIC25 µg/mL

Biosynthetic Pathway of this compound

This compound is biosynthesized by a polyketide synthase (PKS) encoded by the alt1-5 gene cluster. The PKS is an iterative type I enzyme containing multiple domains that collaboratively construct the polyketide backbone. The stereochemistry of the methyl groups is controlled by the enoyl reductase (ER) domain.

This compound Biosynthesis cluster_pks Polyketide Synthase (PKS) Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Starter Unit Polyketide_Chain Polyketide_Chain PKS->Polyketide_Chain Iterative Synthesis Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units SAM SAM SAM->PKS Methylation KS KS AT AT DH DH ER ER KR KR MT MT ACP ACP This compound This compound Polyketide_Chain->this compound Cyclization & Release

Caption: Biosynthetic pathway of this compound by the Polyketide Synthase.

Retrosynthetic Analysis of this compound

The total synthesis of this compound was designed to address the instability of the conjugated diene moiety by introducing it in the final steps via a Stille coupling. The α-pyrone core was constructed using a retro-Diels-Alder reaction.

This compound Retrosynthesis This compound (1) This compound (1) Alkenyl Iodide (2) Alkenyl Iodide (2) This compound (1)->Alkenyl Iodide (2) Stille Coupling Alkenyl Stannane (3) Alkenyl Stannane (3) This compound (1)->Alkenyl Stannane (3) Stille Coupling Compound (4) Compound (4) Alkenyl Iodide (2)->Compound (4) Methylene Protection & Iodination Aldehyde (7) Aldehyde (7) Alkenyl Stannane (3)->Aldehyde (7) Kagan-Molander Coupling Allyl Bromide (8) Allyl Bromide (8) Alkenyl Stannane (3)->Allyl Bromide (8) Kagan-Molander Coupling Chiral Aldehyde (6) Chiral Aldehyde (6) Compound (4)->Chiral Aldehyde (6) Aldol Reaction Compound (5) Compound (5) Compound (4)->Compound (5) Aldol Reaction

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following are detailed methodologies for the key reactions in the total synthesis of this compound, based on the published literature.

Protocol 1: Synthesis of Alkenyl Stannane (3) via Kagan-Molander Coupling

This protocol describes the coupling of an aldehyde with an allyl bromide to form a key intermediate for the Stille coupling.

Materials:

  • Aldehyde (7)

  • Allyl Bromide (8)

  • Samarium Diiodide (SmI₂)

  • Tetrahydrofuran (THF), anhydrous

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, two-neck round-bottom flask under an argon atmosphere.

  • Add a solution of Aldehyde (7) in anhydrous THF to the flask.

  • In a separate flask, prepare a solution of Allyl Bromide (8) in anhydrous THF.

  • Cool the solution of Aldehyde (7) to -78 °C.

  • Slowly add a solution of samarium diiodide (0.1 M in THF) to the aldehyde solution until a deep blue color persists.

  • Add the solution of Allyl Bromide (8) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for the time specified in the literature (typically 1-2 hours) until TLC analysis indicates completion.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

  • The resulting alcohol is then converted to the alkenyl stannane through standard procedures (e.g., hydrostannylation).

Protocol 2: Synthesis of the α-Pyrone Moiety via Aldol Reaction and Cyclization

This protocol outlines the formation of the core α-pyrone structure.

Materials:

  • Chiral Aldehyde (6)

  • Compound (5) (a lithiated species)

  • Anhydrous solvent (e.g., THF)

  • -78 °C cooling bath

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried flask under argon, dissolve Compound (5) in anhydrous THF.

  • Cool the solution to -78 °C and add a strong base (e.g., n-butyllithium) to generate the lithiated species.

  • In a separate flask, dissolve Chiral Aldehyde (6) in anhydrous THF.

  • Slowly add the solution of Chiral Aldehyde (6) to the cooled solution of the lithiated Compound (5).

  • Stir the reaction at -78 °C for the specified duration, monitoring by TLC.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • The resulting aldol adduct is then subjected to conditions that promote cyclization and dehydration to form the α-pyrone ring, which may involve acid or base catalysis and heating.

  • Purify the final product by column chromatography.

Protocol 3: Final Assembly via Stille Cross-Coupling

This is the key step to couple the two main fragments of this compound.

Materials:

  • Alkenyl Iodide (2)

  • Alkenyl Stannane (3)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI) as a co-catalyst

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the Alkenyl Iodide (2), Alkenyl Stannane (3), and the copper(I) salt.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of argon.

  • Heat the reaction to the temperature specified in the literature (e.g., 60-80 °C) and stir for several hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the coupled product by flash column chromatography.

Protocol 4: Final Deprotection to Yield this compound

This final step removes the protecting group to yield the natural product.

Materials:

  • Protected this compound precursor (e.g., MOM-protected)

  • Mild acidic conditions (e.g., PPTS in methanol or acetic acid in THF/water)

  • Solvent (e.g., Methanol, THF/water)

Procedure:

  • Dissolve the protected this compound in the chosen solvent system.

  • Add the mild acid catalyst.

  • Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by flash column chromatography to yield pure this compound (1).

These protocols provide a framework for the synthesis of this compound. For specific concentrations, reaction times, and purification details, researchers should consult the primary literature. The successful synthesis of this compound opens avenues for the creation of novel analogs with potentially enhanced or new biological activities, contributing to the field of natural product-based drug discovery.

References

Application Notes and Protocols for the Structural Elucidation of Alternapyrone Analogs using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of alternapyrone and its analogs. This document includes tabulated NMR data, detailed experimental protocols, and visual workflows to aid researchers in the identification and characterization of this class of bioactive polyketides.

Introduction to this compound and its Analogs

This compound is a polyketide produced by the fungus Alternaria solani, the causal agent of early blight disease in tomatoes and potatoes.[1] The structure of this compound is characterized by a dihydropyran-2-one core with a complex polyketide side chain. The structural elucidation of this compound and its analogs is crucial for understanding their biosynthesis, biological activity, and potential as lead compounds in drug discovery. NMR spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of these complex natural products.

NMR Data of this compound and Synthetic Intermediates

The following tables summarize the ¹H and ¹³C NMR data for this compound and key synthetic intermediates as reported in the literature. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound and Synthetic Intermediates in CDCl₃

Compound/IntermediatePositionδ (ppm)MultiplicityJ (Hz)
This compound (Synthetic) -Data closely matched reported values for natural this compound--
Intermediate 8 H-19.62d1.5
H-35.99–5.95m-
H-4a2.64ddd13.9, 6.0, 1.3
H-4b2.59–2.48m-
H-52.19ddd13.9, 8.4, 0.8
Me-61.82d1.1
Me-71.06d7.0
Intermediate 13 H-15.92–5.86m-
H-2a3.52–3.38m-
H-2b3.52–3.38m-
H-3a2.35ddd13.5, 6.1, 1.2
H-3b2.01ddd13.5, 8.4, 0.9
H-41.92–1.81m-
Me-51.83d1.1
Me-60.87d6.7

Table 2: ¹³C NMR Data for this compound and Synthetic Intermediates in CDCl₃

Compound/IntermediatePositionδ (ppm)
This compound (Synthetic) -Data closely matched reported values for natural this compound
Intermediate 8 C-1203.8
C-2144.6
C-377.2
C-444.3
C-540.2
C-623.8
C-713.2
Intermediate 13 C-1146.7
C-275.8
C-367.8
C-443.7
C-533.9
C-623.9
C-716.4

Experimental Protocols for NMR Analysis

Detailed methodologies for key NMR experiments are provided below. These protocols are designed for the structural elucidation of this compound analogs and can be adapted based on the specific instrumentation and sample characteristics.

Sample Preparation
  • Sample Purity : Ensure the sample is of high purity (>95%) for unambiguous spectral interpretation. Purification can be achieved by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common solvent for this compound analogs. Other deuterated solvents such as methanol-d₄ (CD₃OD), acetone-d₆ ((CD₃)₂CO), or dimethyl sulfoxide-d₆ (DMSO-d₆) may be used depending on the solubility of the compound.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts (δ = 0.00 ppm).

  • NMR Tube : Use a high-quality 5 mm NMR tube.

1D NMR Spectroscopy
  • Pulse Program : Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Parameters :

    • Spectral Width (SW): 12-16 ppm.

    • Number of Scans (NS): 16-64 (depending on sample concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing :

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Fourier transform, phase correct, and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters :

    • Spectral Width (SW): 200-240 ppm.

    • Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance).

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

  • Processing :

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Fourier transform, phase correct, and baseline correct the spectrum.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

2D NMR Spectroscopy
  • Purpose : To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • Pulse Program : Gradient-selected COSY (e.g., cosygpqf on Bruker instruments).

  • Acquisition Parameters :

    • Spectral Width (F2 and F1): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

  • Processing :

    • Apply a sine-bell window function in both dimensions.

    • Zero-fill to create a symmetric matrix.

    • Fourier transform, phase correct, and baseline correct.

  • Purpose : To identify one-bond correlations between protons and carbons (¹H-¹³C).

  • Pulse Program : Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Acquisition Parameters :

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 160-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

  • Processing :

    • Apply a squared sine-bell window function in both dimensions.

    • Fourier transform and baseline correct.

  • Purpose : To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting spin systems.

  • Pulse Program : Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).

  • Acquisition Parameters :

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Long-range coupling delay optimized for J = 8 Hz.

  • Processing :

    • Apply a sine-bell window function in both dimensions.

    • Fourier transform and baseline correct.

  • Purpose : To identify protons that are close in space, providing information about the stereochemistry and 3D structure.

  • Pulse Program : Gradient-selected NOESY (e.g., noesygpph on Bruker instruments).

  • Acquisition Parameters :

    • Spectral Width (F2 and F1): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Mixing Time (D8): 500-800 ms.

  • Processing :

    • Apply a sine-bell window function in both dimensions.

    • Fourier transform, phase correct, and baseline correct.

Visualizing Workflows and Pathways

General Workflow for Structural Elucidation

The following diagram illustrates the typical workflow for the structural elucidation of an unknown this compound analog using NMR spectroscopy.

Structural Elucidation Workflow cluster_0 Sample Preparation & 1D NMR cluster_1 2D NMR Analysis cluster_2 Structure Determination Isolation Isolation & Purification of Analog Prep Sample Preparation (Solvent, Concentration) Isolation->Prep H1_NMR 1H NMR Acquisition Prep->H1_NMR C13_NMR 13C NMR & DEPT Acquisition Prep->C13_NMR COSY COSY (1H-1H Correlations) H1_NMR->COSY HSQC HSQC (1H-13C One-Bond Correlations) C13_NMR->HSQC HMBC HMBC (1H-13C Long-Range Correlations) COSY->HMBC NOESY NOESY/ROESY (Spatial Proximity) HSQC->HMBC HMBC->NOESY Analysis Data Interpretation & Fragment Assembly HMBC->Analysis Stereochem Stereochemical Assignment NOESY->Stereochem Analysis->Stereochem Structure Final Structure Stereochem->Structure

NMR workflow for this compound analog elucidation.
Biosynthetic Pathway of this compound

The biosynthesis of this compound is catalyzed by an iterative Type I polyketide synthase (PKS).[1] The following diagram outlines the proposed biosynthetic pathway.

This compound Biosynthesis cluster_pathway Biosynthetic Pathway cluster_modification Post-PKS Modifications Starter Acetyl-CoA (Starter Unit) PKS Iterative Type I PKS (PKSN in A. solani) Starter->PKS Extender 9 x Malonyl-CoA (Extender Units) Extender->PKS Polyketide Linear Decaketide Intermediate PKS->Polyketide Chain Elongation & Reductions Cyclization Intramolecular Cyclization & Tautomerization Polyketide->Cyclization This compound This compound Cyclization->this compound P450 Cytochrome P450s (alt1, alt2, alt3) This compound->P450 Methylation 8 x SAM (Methyl Donors) Methylation->PKS Regiospecific Octa-methylation Oxygenase FAD-dependent Oxygenase (alt4) P450->Oxygenase Final_Analogs Modified this compound Analogs Oxygenase->Final_Analogs

Proposed biosynthetic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Alternapyrone Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Alternapyrone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this bioactive polyketide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My this compound peak is broad and shows poor resolution during normal-phase chromatography on silica gel. What could be the cause and how can I improve it?

A1: Broad and poorly resolved peaks during silica gel chromatography of this compound can stem from several factors:

  • Improper Solvent System: The polarity of your mobile phase may not be optimal. If the solvent is too polar, the compound will elute too quickly with poor separation. Conversely, if it's not polar enough, the compound may interact too strongly with the silica, leading to tailing.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound and its synthetic intermediates is a mixture of ethyl acetate (EtOAc) and hexanes.[1] Aim for an Rf value between 0.2 and 0.4 for the best separation on a column.

  • Column Overloading: Applying too much crude extract to your column is a common cause of peak broadening.

    • Solution: As a general rule, for silica gel flash chromatography, the amount of sample should be about 1-10% of the mass of the stationary phase. For complex mixtures, a lower loading percentage is recommended.

  • Compound Degradation: this compound, being a polyketide with a conjugated diene system, might be sensitive to the acidic nature of standard silica gel.[1]

    • Solution: Consider using deactivated (neutral) silica gel or alumina. You can also add a small amount of a neutralizer like triethylamine (0.1-1%) to your mobile phase, but be mindful that this will alter the polarity.

  • Inadequate Equilibration: The column must be fully equilibrated with the mobile phase before loading the sample.

    • Solution: Flush the packed column with at least 5-10 column volumes of your mobile phase before injecting your sample.

Q2: I am observing co-elution of impurities with my this compound fraction. How can I identify and remove them?

A2: Fungal extracts are complex mixtures, and co-elution is a frequent challenge. Other polyketides, fatty acids, and sterols are common co-eluting impurities.

  • Identification:

    • LC-MS Analysis: The most effective way to identify co-eluting impurities is by Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weights of the compounds in your fraction.

    • NMR Spectroscopy: 1H NMR of the "pure" fraction can reveal the presence of impurities through unexpected signals, for example, signals in the aliphatic region for fatty acids or characteristic sterol signals.

  • Removal Strategies:

    • Orthogonal Chromatography: Employ a different chromatographic technique that separates based on a different principle.

      • Reversed-Phase Chromatography (RPC): This technique separates molecules based on hydrophobicity. Since this compound is a relatively nonpolar molecule, RPC can be effective in separating it from more polar or less hydrophobic impurities. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.

      • Size-Exclusion Chromatography (SEC): Using a resin like Sephadex LH-20 with a solvent such as methanol can separate compounds based on their molecular size. This is particularly useful for removing high molecular weight polymeric materials or very small molecules. Sephadex LH-20 is suitable for the separation of natural products like terpenoids and lipids which may be present in the extract.[2][3][4]

Q3: My recovery of this compound is very low after chromatography. What are the potential reasons and solutions?

A3: Low recovery can be due to several factors, from irreversible adsorption to degradation.

  • Irreversible Adsorption: this compound might be sticking irreversibly to the stationary phase.

    • Solution: If using silica gel, especially with very nonpolar mobile phases, this can be an issue. Trying a different stationary phase like alumina or a bonded phase (e.g., Diol) can help. For reversed-phase chromatography, ensure the final elution step uses a high enough percentage of organic solvent to elute all the compound.

  • Compound Instability: As mentioned, this compound could be degrading on the column.

    • Solution: Besides using a neutral stationary phase, working at lower temperatures (e.g., running the column in a cold room) can minimize degradation. Also, minimize the time the compound spends on the column by using a faster flow rate, though this might compromise resolution.

  • Sample Precipitation: The sample may have precipitated at the top of the column upon loading, especially if dissolved in a strong solvent.

    • Solution: Dissolve the crude extract in a minimal amount of a solvent that is as nonpolar as possible while still ensuring solubility, or ideally, in the mobile phase itself. Adsorbing the sample onto a small amount of silica gel (dry loading) before placing it on the column is often the best practice.

Q4: Can I use techniques other than normal-phase flash chromatography for the initial cleanup of my crude extract?

A4: Yes, employing a preliminary fractionation step can greatly simplify the final purification.

  • Solvent Partitioning: A liquid-liquid extraction can be a simple and effective first step. For example, partitioning the crude extract between a polar solvent (like methanol/water) and a nonpolar solvent (like hexanes) can remove highly nonpolar lipids. This compound, being of intermediate polarity, would likely be found in a subsequent extraction with a solvent like ethyl acetate or dichloromethane.

  • Solid-Phase Extraction (SPE): Using a reversed-phase (C18) SPE cartridge can be an excellent way to perform a rapid initial cleanup. You can elute with increasing concentrations of an organic solvent to get a rough fractionation of your extract based on polarity.

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize typical chromatographic conditions that can be used for the purification of this compound and similar polyketides. The values are indicative and should be optimized for each specific case.

Table 1: Normal-Phase Flash Chromatography Parameters

ParameterStationary Phase: Silica GelStationary Phase: Alumina (Neutral)
Mobile Phase Hexanes/Ethyl Acetate GradientHexanes/Ethyl Acetate Gradient
Gradient Profile Start with low % EtOAc (e.g., 5-10%), increasing to 50-100%Start with low % EtOAc (e.g., 2-5%), increasing to 40-80%
Typical Loading 1-5% (w/w) of silica mass1-5% (w/w) of alumina mass
Advantages Good for separating isomers and compounds with different polar functional groups.Less acidic, good for sensitive compounds.
Disadvantages Can cause degradation of acid-sensitive compounds.Can have lower resolving power than silica for some compounds.

Table 2: Reversed-Phase Chromatography Parameters

ParameterC18-Bonded Silica
Mobile Phase Water (A) / Acetonitrile or Methanol (B) Gradient
Gradient Profile Start with a higher percentage of water (e.g., 40-50% B), increasing to 100% B.
Additives 0.1% Formic Acid or Trifluoroacetic Acid can improve peak shape but may cause degradation if the compound is acid-labile.
Advantages Excellent for separating compounds based on hydrophobicity, often providing different selectivity than normal-phase.
Disadvantages May require desalting of the final fractions. Not ideal for very nonpolar compounds.

Table 3: Size-Exclusion Chromatography Parameters

ParameterSephadex LH-20
Mobile Phase Methanol, Ethanol, or Chloroform/Methanol mixtures
Separation Principle Molecular size
Application Often used as a final polishing step or to remove high/low molecular weight impurities.
Advantages Gentle separation method, good for removing polymeric material or small polar impurities.
Disadvantages Lower resolution for compounds of similar size.

Experimental Protocols

Protocol 1: General Extraction of this compound from Fungal Culture

  • Harvesting: After incubation, separate the fungal mycelium from the liquid broth by filtration.

  • Mycelial Extraction: Dry the mycelium (e.g., by lyophilization). Grind the dried mycelium to a fine powder. Extract the powder with a solvent like ethyl acetate or a mixture of dichloromethane and methanol (e.g., 1:1 v/v) at room temperature with agitation for several hours. Repeat the extraction 2-3 times.

  • Broth Extraction: Extract the filtered broth with an equal volume of ethyl acetate 2-3 times in a separatory funnel.

  • Combine and Concentrate: Combine all organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

Protocol 2: Purification by Normal-Phase Flash Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:EtOAc). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane). Alternatively, for "dry loading," adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The exact gradient will be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Troubleshooting_Workflow start Start: Impure this compound Fraction issue Identify Purification Issue start->issue broad_peak Broad/Tailing Peak issue->broad_peak Poor Resolution coelution Co-eluting Impurities issue->coelution Impurity Detected low_recovery Low Recovery issue->low_recovery Low Yield solve_broad Optimize Mobile Phase (TLC) Reduce Column Loading Use Neutral Stationary Phase broad_peak->solve_broad solve_coelution Use Orthogonal Chromatography (Reversed-Phase or SEC) Optimize Gradient coelution->solve_coelution solve_recovery Change Stationary Phase Use Milder Conditions (Temp, pH) Optimize Sample Loading low_recovery->solve_recovery end Pure this compound solve_broad->end solve_coelution->end solve_recovery->end

Caption: A general troubleshooting workflow for chromatography issues.

Purification_Scheme start Crude Fungal Extract step1 Step 1: Normal-Phase Flash Chromatography (Silica Gel, Hexanes/EtOAc) start->step1 Initial Cleanup step2 Step 2: Reversed-Phase HPLC (C18, Water/Acetonitrile) step1->step2 Removal of Polar/Non-polar Impurities step3 Optional Step 3: Size-Exclusion Chromatography (Sephadex LH-20, Methanol) step2->step3 If minor impurities remain end Pure this compound step2->end High Purity Fraction step3->end

Caption: A multi-step purification strategy for this compound.

References

Technical Support Center: Optimizing Fungal Culture Conditions for Alternapyrone Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the production of Alternapyrone from fungal cultures, primarily focusing on Alternaria species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

A1: this compound is a polyketide-derived secondary metabolite with potential bioactivity. It is naturally produced by the fungus Alternaria solani, a known plant pathogen.[1] The biosynthesis of this compound involves a polyketide synthase (PKS) encoded by the alt5 gene, which is part of the alt1-5 gene cluster. For research and production purposes, this gene cluster has been successfully expressed in the fungal host Aspergillus oryzae.[2][3]

Q2: My Alternaria culture shows good mycelial growth, but the this compound yield is low. What are the initial steps for troubleshooting?

A2: This is a common challenge in the production of secondary metabolites. Optimal conditions for fungal growth (biomass accumulation) often differ from the optimal conditions for secondary metabolite production. Secondary metabolism is frequently triggered by nutrient limitation or other stressors. The first steps in troubleshooting should involve a systematic evaluation of your culture media composition, physical parameters (pH, temperature, aeration), and the fermentation timeline.

Q3: What are the key media components to optimize for enhanced this compound production?

A3: The carbon-to-nitrogen (C:N) ratio is a critical factor. Often, a higher C:N ratio can promote the biosynthesis of polyketides after an initial phase of vegetative growth. Key components to investigate include:

  • Carbon Source: While glucose is a common choice, other sugars like sucrose and fructose should be screened. For some Alternaria species, sucrose has been shown to result in higher yields of other secondary metabolites. The concentration of the carbon source is also a crucial parameter to optimize.

  • Nitrogen Source: Various nitrogen sources can have a significant impact on secondary metabolite production. It is advisable to test different organic and inorganic nitrogen sources, such as ammonium nitrate, potassium nitrate, ammonium phosphate, urea, and peptone.

  • Precursors: As this compound is a polyketide, its biosynthesis starts from acetyl-CoA and malonyl-CoA. In some cases, the addition of precursors like sodium acetate to the culture medium can enhance the production of polyketides.

Q4: How do physical culture parameters influence this compound yield?

A4: The physical environment of the culture is critical for enzyme activity and nutrient uptake, directly impacting secondary metabolite production. Key parameters to optimize include:

  • pH: The optimal pH for the growth of Alternaria solani has been reported to be between 6.0 and 7.0. It is recommended to test a range of initial pH values and monitor pH changes throughout the fermentation process.

  • Temperature: The optimal growth temperature for Alternaria solani is approximately 25°C. However, the optimal temperature for this compound production may vary and should be determined experimentally.

  • Aeration: The level of dissolved oxygen is a crucial factor. Some studies on other Alternaria mycotoxins have shown that static (low aeration) cultures can produce higher yields compared to shaken (high aeration) cultures. Therefore, it is important to evaluate the effect of agitation speed or compare static versus shaken cultures.

  • Light: The presence or absence of light can influence fungal development and secondary metabolism. It is advisable to test different light/dark cycles to determine the optimal condition for this compound production.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No this compound Yield Suboptimal media composition (Carbon/Nitrogen source and ratio).Screen various carbon sources (e.g., glucose, sucrose, fructose) and nitrogen sources (e.g., ammonium nitrate, peptone, yeast extract). Systematically vary the C:N ratio.
Inappropriate pH of the culture medium.Prepare media with a range of initial pH values (e.g., 5.0, 6.0, 6.5, 7.0, 8.0) to identify the optimum for production.
Non-ideal incubation temperature.Test a range of incubation temperatures (e.g., 20°C, 25°C, 30°C) to find the optimal temperature for this compound synthesis.
Inadequate or excessive aeration.Compare this compound yield in static versus shaken cultures. If using a fermenter, test different agitation and aeration rates.
Incorrect fermentation time.Perform a time-course experiment, harvesting and analyzing samples at different time points (e.g., every 2-3 days for up to 21 days) to determine the peak production phase.
Strain degradation.Fungal strains can lose their ability to produce secondary metabolites after repeated sub-culturing. Return to an earlier, cryopreserved stock of the fungus.
Inconsistent Yields Between Batches Variability in inoculum preparation.Standardize the inoculum preparation by using a consistent amount of spores or mycelial suspension for each fermentation.
Inconsistent media preparation.Ensure all media components are accurately weighed and dissolved, and the final volume is consistent for all batches.
Fluctuations in incubator/fermenter conditions.Calibrate and monitor temperature, pH, and agitation settings to ensure consistency between runs.
Difficulty in Extracting/Detecting this compound Inefficient extraction protocol.Ensure the use of an appropriate organic solvent like ethyl acetate. Optimize the extraction time and procedure (e.g., liquid-liquid extraction, solid-phase extraction).
Degradation of the compound post-extraction.Minimize exposure of the extract to light and high temperatures. Store extracts at low temperatures (e.g., -20°C) and analyze them promptly.
Insensitive analytical method.Develop a sensitive HPLC method with an appropriate column (e.g., C18) and mobile phase. Ensure the detector wavelength is set to the UV absorbance maximum of this compound.

Data Presentation: Influence of Culture Conditions on Alternaria solani Growth

While specific quantitative data on this compound yield is proprietary and varies between labs, the following tables summarize data on the mycelial growth of Alternaria solani, the native producer of this compound. These conditions can serve as a starting point for optimizing this compound production.

Table 1: Effect of Different Carbon Sources on Mycelial Growth of Alternaria solani

Carbon SourceMycelial Dry Weight (mg)Radial Mycelial Growth (mm)
Glucose709.1774.65
Sucrose650.0070.12
Fructose625.5068.50
Maltose580.2565.75
Lactose550.7562.25
Starch520.0058.90

Data adapted from studies on A. solani growth.[4]

Table 2: Effect of Different Nitrogen Sources on Mycelial Growth of Alternaria solani

Nitrogen SourceMycelial Dry Weight (mg)Radial Mycelial Growth (mm)
Ammonium Nitrate654.2784.56
Potassium Nitrate620.5080.25
Sodium Nitrate585.7575.80
Ammonium Phosphate560.2572.30
Urea530.0068.75
Peptone510.5065.90

Data adapted from studies on A. solani growth.[4]

Table 3: Effect of pH and Temperature on Mycelial Growth of Alternaria solani

pHTemperature (°C)Mycelial Dry Weight (mg)
5.025580.50
6.025610.75
6.525613.90
7.025605.25
8.025550.00
6.515280.25
6.520550.75
6.530523.76
6.535350.00

Data adapted from studies on A. solani growth.

Experimental Protocols

Protocol 1: General Culture of Alternaria for this compound Production

  • Inoculum Preparation:

    • Grow Alternaria solani on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Fermentation:

    • Prepare the production medium (e.g., a modified Czapek-Dox broth or Potato Dextrose Broth) and dispense into Erlenmeyer flasks.

    • Inoculate the flasks with the spore suspension to a final concentration of 1 x 10^4 spores/mL.

    • Incubate the flasks at 25°C under the desired aeration conditions (e.g., static or on a rotary shaker at 150 rpm) for 14-21 days.

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • After the incubation period, separate the mycelium from the culture broth by filtration.

    • Lyophilize and weigh the mycelium to determine the biomass.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification by HPLC:

    • Dissolve the crude extract in a known volume of methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Perform HPLC analysis using a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of methanol and water (both may be acidified slightly with formic acid, e.g., 0.1%). A typical gradient could be from 30% methanol to 100% methanol over 20-30 minutes.

    • Detect this compound using a UV-Vis detector at its maximum absorbance wavelength.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with purified this compound.

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis pda Culture on PDA Plate spore_suspension Prepare Spore Suspension pda->spore_suspension inoculate Inoculate Production Medium spore_suspension->inoculate incubate Incubate (25°C, 14-21 days) inoculate->incubate filter Separate Mycelium and Broth incubate->filter extract Ethyl Acetate Extraction filter->extract evaporate Evaporate Solvent extract->evaporate hplc HPLC Quantification evaporate->hplc signaling_pathway cluster_regulation Hypothetical Regulation of this compound Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., high C:N ratio) altR altR (Regulatory Gene) Nutrient_Limitation->altR activates alt5 alt5 (PKS Gene) altR->alt5 induces transcription PKSN PKSN Enzyme alt5->PKSN translates to This compound This compound PKSN->this compound synthesizes

References

Technical Support Center: Strategies to Increase Alternapyrone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Alternapyrone in fermenters. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

A1: this compound is a bioactive polyketide. It is biosynthesized by a polyketide synthase encoded by the alt1-5 gene cluster, which was originally identified in Alternaria solani. This gene cluster has been successfully introduced into the fungal host Aspergillus oryzae for heterologous production.[1][2][3]

Q2: What are the key factors influencing the yield of this compound in fermentation?

A2: The production of fungal secondary metabolites like this compound is a complex process influenced by a multitude of factors. The most critical parameters include the composition of the fermentation medium (carbon and nitrogen sources, C:N ratio, phosphate and trace element availability), physical parameters (pH, temperature, aeration, and agitation), and the genetic stability of the producing strain. Optimizing these factors is crucial for maximizing yield.

Q3: What is a suitable starting point for developing a fermentation medium for this compound production?

A3: A good starting point for developing a fermentation medium for Aspergillus oryzae expressing the this compound gene cluster would be a medium rich in a readily metabolizable carbon source and a complex nitrogen source. For example, a basal medium containing glucose or sucrose as the primary carbon source and yeast extract or peptone as the nitrogen source often supports good growth and secondary metabolite production in fungi. Supplementation with essential minerals is also recommended.

Q4: How does the Carbon-to-Nitrogen (C/N) ratio impact production?

A4: The C/N ratio is a critical factor in fungal fermentation, as it can significantly influence whether the culture prioritizes growth (biomass production) or secondary metabolite synthesis. A high C/N ratio often triggers secondary metabolism after an initial growth phase. For fungal cultures, exploring a range of C/N ratios is recommended to find the optimal balance for this compound production.

Troubleshooting Guide

Issue 1: Low or No this compound Yield

Possible CauseTroubleshooting Steps
Suboptimal Media Composition Systematically evaluate different carbon and nitrogen sources. Test various C/N ratios to identify the optimal balance for growth and production. Ensure the medium contains adequate levels of essential minerals and trace elements.
Incorrect Fermentation Parameters Optimize pH, temperature, aeration, and agitation rates. These parameters are often interdependent, so a Design of Experiments (DoE) approach can be beneficial to identify optimal conditions.
Genetic Instability of the Strain Verify the integrity and expression of the alt1-5 gene cluster in your Aspergillus oryzae strain. Sub-culturing can sometimes lead to genetic drift and loss of productivity. It is advisable to use fresh cultures from cryopreserved stocks.
Inadequate Inoculum Standardize the inoculum preparation, including the age and concentration of spores or mycelia, to ensure consistent fermentation initiation.
Product Degradation This compound may be susceptible to degradation under certain conditions (e.g., extreme pH or temperature). Analyze samples at different time points during the fermentation to assess product stability.

Issue 2: Inconsistent Yields Between Batches

Possible CauseTroubleshooting Steps
Variability in Inoculum Implement a strict protocol for inoculum preparation to ensure consistency in spore count and viability or mycelial density.
Inconsistent Media Preparation Ensure precise and consistent preparation of the fermentation medium for each batch. Use high-quality reagents and calibrated equipment.
Fluctuations in Fermentation Parameters Implement robust monitoring and control of pH, temperature, and dissolved oxygen levels throughout the fermentation process. Calibrate probes regularly.
Contamination Regularly check for microbial contamination. Contaminating microorganisms can compete for nutrients and produce inhibitory substances.

Experimental Protocols

Protocol 1: General Fermentation Protocol for Aspergillus oryzae

This protocol provides a general starting point for the fermentation of Aspergillus oryzae for secondary metabolite production. Optimization will be required for maximizing this compound yield.

  • Inoculum Preparation: a. Grow the Aspergillus oryzae strain containing the alt1-5 gene cluster on a suitable solid agar medium (e.g., Potato Dextrose Agar) at 28-30°C for 5-7 days until sporulation is observed. b. Prepare a spore suspension by adding sterile distilled water containing 0.01% Tween 80 to the agar plate and gently scraping the surface. c. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

  • Fermentation: a. Prepare the fermentation medium. A starting point could be a Czapek-Dox broth supplemented with yeast extract. b. Sterilize the fermenter and the medium. c. Inoculate the sterile medium with the spore suspension (typically 5-10% v/v). d. Maintain the fermentation at a controlled temperature (e.g., 28-30°C) and pH (e.g., starting at 6.0-6.5). e. Provide adequate aeration and agitation. These parameters will need to be optimized for your specific fermenter geometry and scale.

  • Sampling and Analysis: a. Aseptically collect samples at regular intervals to monitor cell growth (dry cell weight) and this compound production.

Protocol 2: Extraction and Quantification of α-Pyrones (General Method)
  • Extraction: a. Separate the mycelia from the fermentation broth by filtration or centrifugation. b. Extract the broth with an equal volume of a suitable organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times. c. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. d. The mycelia can also be extracted by homogenizing in a suitable solvent.

  • Quantification by High-Performance Liquid Chromatography (HPLC): a. Dissolve the crude extract in a suitable solvent (e.g., methanol). b. Analyze the sample using a reverse-phase HPLC system (e.g., C18 column). c. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol (both often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is a common starting point. d. Detection can be performed using a UV detector at a wavelength where this compound has a strong absorbance. e. Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound production, the following tables provide generalized starting points for optimization based on data for other secondary metabolites produced by Aspergillus species.

Table 1: Suggested Starting Ranges for Fermentation Parameter Optimization

ParameterSuggested Starting RangeNotes
Temperature (°C) 25 - 35Optimal temperature can influence both growth and secondary metabolite production.
pH 5.0 - 7.5The optimal pH for production may differ from the optimal pH for growth. pH control during fermentation is often beneficial.
Aeration (vvm) 0.5 - 1.5Dissolved oxygen is critical for aerobic fungi. The optimal level depends on the fermenter design and cell density.
Agitation (rpm) 200 - 400Agitation is important for mixing and oxygen transfer, but high shear can damage mycelia.

Table 2: Potential Carbon and Nitrogen Sources for Media Optimization

NutrientExamples
Carbon Sources Glucose, Sucrose, Maltose, Starch, Glycerol
Nitrogen Sources Yeast Extract, Peptone, Tryptone, Ammonium Sulfate, Sodium Nitrate

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Aspergillus oryzae (alt1-5) inoculum Inoculum Preparation strain->inoculum fermenter Fermenter Operation inoculum->fermenter media Media Formulation media->fermenter sampling Sampling fermenter->sampling extraction Extraction sampling->extraction hplc HPLC Quantification extraction->hplc data Data Analysis hplc->data

Caption: Experimental workflow for this compound production and analysis.

troubleshooting_logic start Low this compound Yield check_media Check Media Composition start->check_media check_params Check Fermentation Parameters start->check_params check_strain Check Strain Integrity start->check_strain optimize_media Optimize C/N Ratio & Nutrients check_media->optimize_media optimize_params Optimize pH, Temp, Aeration check_params->optimize_params revalidate_strain Re-validate Strain check_strain->revalidate_strain end Improved Yield optimize_media->end optimize_params->end revalidate_strain->end

Caption: Troubleshooting logic for low this compound yield.

biosynthesis_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (alt5) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Chain pks->polyketide tailoring Tailoring Enzymes (alt1-4) polyketide->tailoring This compound This compound tailoring->this compound

Caption: Simplified biosynthetic pathway of this compound.

References

Improving the efficiency of Stille coupling in Alternapyrone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stille Coupling in Alternapyrone Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, with a specific focus on improving the efficiency of the pivotal Stille coupling step.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction to form the this compound backbone is resulting in a low yield. What are the most common causes?

A1: Low yields in the Stille coupling for this compound synthesis can stem from several factors. The primary areas to investigate are the quality of your reagents, the integrity of your catalyst, and the reaction conditions. Specifically, consider the following:

  • Reagent Purity: The alkenyl iodide and, particularly, the alkenyl stannane are complex molecules. Ensure they are of high purity and free from contaminants that could interfere with the catalytic cycle. Organotin reagents, while relatively stable to air and moisture, can degrade over time or contain impurities from their synthesis.[1][2]

  • Catalyst Activity: The Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to oxygen. Inefficient catalyst activity is a frequent cause of low conversion. This can be due to improper handling and storage, leading to oxidation, or the presence of impurities in the reaction mixture that poison the catalyst.[3]

  • Reaction Conditions: The reaction temperature, solvent, and presence of additives are critical. For the synthesis of the dienyl adduct in the this compound synthesis, the use of copper(I) thiophene-2-carboxylate (CuTC) and cesium fluoride (CsF) is reported to facilitate the reaction.[3][4] Ensure these are of good quality and that the reaction is conducted under a strictly inert atmosphere.

Q2: I am observing the formation of a black precipitate in my reaction mixture. What is this and how can I prevent it?

A2: The black precipitate is likely palladium black, which is the inactive, aggregated form of the palladium catalyst. Its formation indicates catalyst decomposition and will halt the catalytic cycle, leading to an incomplete reaction.

  • Prevention:

    • Ligand Choice: While the established protocol for this compound synthesis uses Pd(PPh₃)₄, in cases of persistent palladium black formation, using bulkier, more electron-rich phosphine ligands can sometimes stabilize the active catalytic species and prevent aggregation.

    • Additives: The use of a copper(I) co-catalyst, such as CuTC, has been shown to accelerate the transmetalation step, which can sometimes reduce the lifetime of sensitive palladium intermediates and minimize decomposition.

    • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate catalyst decomposition.

    • Inert Atmosphere: Rigorous exclusion of oxygen is crucial, as oxidative degradation of the catalyst can lead to the formation of palladium black.

Q3: What is the role of the copper(I) thiophene-2-carboxylate (CuTC) and cesium fluoride (CsF) in the Stille coupling for this compound synthesis?

A3: In the context of the Stille coupling, copper(I) salts and fluoride sources play synergistic roles in enhancing reaction efficiency:

  • Copper(I) Salts (CuTC): Copper(I) salts are known to accelerate the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle. It is proposed that the copper(I) salt can act as a scavenger for dissociated phosphine ligands or facilitate the transfer of the organic group from the tin reagent to the palladium center.

  • Cesium Fluoride (CsF): Fluoride ions are believed to activate the organotin reagent by forming a hypervalent tin species, which facilitates the transfer of the vinyl group to the palladium catalyst. This can be particularly beneficial for less reactive or sterically hindered substrates.

Q4: I am having difficulty removing the tin byproducts from my reaction mixture after the coupling. What are the best practices for purification?

A4: The removal of toxic organotin byproducts is a common challenge in Stille couplings. A standard and effective method involves a fluoride wash.

  • Purification Protocol: After the reaction is complete, and during the aqueous workup, wash the organic layer multiple times with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble tin-fluoride salts that can be removed by filtration through a pad of celite or by separation of the layers.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Stille coupling step in this compound synthesis.

Observed Problem Potential Cause Recommended Action
Low or No Product Formation 1. Inactive Catalyst- Use a fresh batch of Pd(PPh₃)₄.- Ensure the catalyst is handled under a strict inert atmosphere.- Consider preparing the active Pd(0) species in situ from a more stable Pd(II) precursor if issues persist.
2. Poor Reagent Quality- Purify the alkenyl iodide and alkenyl stannane immediately before use.- Ensure solvents are anhydrous and degassed.
3. Suboptimal Reaction Conditions- Verify the reaction temperature.- Ensure the CuTC and CsF additives are present and of high quality.
Formation of Homocoupled Stannane Dimer 1. Inefficient Transmetalation- This side reaction can occur if the transmetalation step is slow. The use of CuTC should help mitigate this.- Ensure an appropriate stoichiometry of the coupling partners.
2. Presence of Oxygen- Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas.
Reaction Stalls Before Completion 1. Catalyst Decomposition- Indicated by the formation of palladium black.- Refer to Q2 in the FAQ section for prevention strategies.
2. Insufficient Reagents- Verify the stoichiometry of the alkenyl iodide and alkenyl stannane. A slight excess of the stannane reagent is sometimes used.

Data Presentation: Stille Coupling Conditions and Yields

While the exact yield for the Stille coupling in the published total synthesis of this compound is not explicitly stated, the reaction is described as proceeding "smoothly" to yield the desired dienyl adduct. The table below presents the conditions used for this key step, alongside representative yields for similar Stille couplings in the synthesis of other complex natural products.

Coupling Partners Catalyst & Additives Solvent Temperature Yield (%) Reference
This compound Precursors (Alkenyl Iodide & Alkenyl Stannane) Pd(PPh₃)₄, CuTC, CsF Not Specified Not Specified "Proceeded smoothly" ****
Vinyl Iodide & Vinyl Stannane (for Sorangicin A)Pd(PPh₃)₄Toluene60 °C88%
Vinyl Iodide & Vinyl Stannane (for Iejimalide B)Pd(PPh₃)₄, CuTC, Ph₂PO₂NBu₄DMFRoom Temp.87%
Vinyl Iodide & Vinyl Stannane (for (+)-Inthomycin C)Pd(PPh₃)₄, CuI, CsFDMF/THFNot Specified85%

Experimental Protocols

Key Experiment: Stille Coupling for the Synthesis of the this compound Dienyl Adduct

This protocol is based on the conditions reported in the total synthesis of this compound and general procedures for similar Stille couplings.

Materials:

  • Alkenyl iodide precursor to this compound

  • Alkenyl stannane precursor to this compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • Cesium fluoride (CsF)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Preparation: To a dry Schlenk flask under a positive pressure of inert gas, add the alkenyl iodide (1.0 eq), cesium fluoride (2.0 eq), and copper(I) thiophene-2-carboxylate (1.5 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 eq) to the flask.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (to achieve a concentration of ~0.1 M with respect to the alkenyl iodide). Stir the mixture for 10-15 minutes. Add the alkenyl stannane (1.1 - 1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material (alkenyl iodide) is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and wash with water. To remove tin byproducts, wash the organic layer three times with a saturated aqueous solution of potassium fluoride (KF). Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired dienyl adduct.

Visualizations

Catalytic Cycle of the Stille Coupling

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII trans-R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-SnR₃ PdII_R2 trans-R¹-Pd(II)L₂-R² Transmetal->PdII_R2 + X-SnR₃ Isomerization cis-trans Isomerization PdII_R2->Isomerization PdII_R2_cis cis-R¹-Pd(II)L₂-R² Isomerization->PdII_R2_cis RedElim Reductive Elimination PdII_R2_cis->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Stille_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_solids Add Alkenyl Iodide, CsF, CuTC, and Pd(PPh₃)₄ setup->add_solids add_solvent Add Anhydrous, Degassed Solvent add_solids->add_solvent add_stannane Add Alkenyl Stannane add_solvent->add_stannane react Heat and Stir Reaction Mixture add_stannane->react monitor Monitor Reaction by TLC/LC-MS react->monitor workup Aqueous Workup with KF Wash monitor->workup Reaction Complete purify Column Chromatography workup->purify end Obtain Pure Dienyl Adduct purify->end

Caption: General experimental workflow for the Stille coupling.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst Activity (Use Fresh Catalyst) start->check_catalyst check_reagents Verify Reagent Purity (Purify if Necessary) check_catalyst->check_reagents check_conditions Review Reaction Conditions (Temp, Atmosphere, Additives) check_reagents->check_conditions rerun Re-run Experiment with Optimized Parameters check_conditions->rerun success Improved Yield rerun->success fail Yield Still Low rerun->fail further_opt Further Optimization Needed (Screen Ligands/Solvents) fail->further_opt

Caption: Logical workflow for troubleshooting low reaction yield.

References

Degradation and stability studies of Alternapyrone solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alternapyrone solutions. The information is designed to address common challenges encountered during experimental studies of its degradation and stability.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound solutions in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
Why is the concentration of my this compound stock solution decreasing over a short period, even when stored at -20°C? This compound is soluble in methanol or DMSO.[1] Improper solvent selection or the presence of contaminants in the solvent could accelerate degradation. The conjugated diene group in this compound's structure suggests potential instability.[2]- Ensure the use of high-purity, anhydrous solvents (e.g., HPLC-grade methanol or DMSO). - Prepare fresh solutions before use whenever possible. - Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. - Perform a quick purity check of the solvent using an appropriate analytical method (e.g., HPLC-UV).
I am observing multiple peaks in my HPLC chromatogram when analyzing a freshly prepared this compound solution. What could be the reason? This could be due to on-column degradation, the presence of isomers, or impurities from the synthesis or extraction process. The presence of multiple stereogenic centers in this compound could lead to epimerization under certain conditions.[3]- Optimize HPLC method parameters: adjust the mobile phase pH, gradient, and column temperature. - Use a high-resolution column to achieve better separation. - Employ a mild mobile phase if on-column degradation is suspected. - Characterize the additional peaks using mass spectrometry (MS) to identify potential isomers or degradation products.
My forced degradation study under acidic conditions is showing rapid and complete degradation of this compound. How can I achieve a partial degradation (5-20%)? The α-pyrone ring and other functional groups in this compound may be highly susceptible to acid hydrolysis. The initial stress conditions might be too harsh.- Reduce the concentration of the acid (e.g., from 0.1 M HCl to 0.01 M HCl). - Decrease the temperature of the stress study (e.g., from 80°C to 40°C). - Shorten the exposure time. - Monitor the degradation at multiple time points to identify the optimal duration for achieving the target degradation level.
During my photostability testing, the this compound solution is turning yellow, and I am seeing a significant loss of the parent compound. What is happening? The conjugated diene system in this compound is a chromophore that can absorb UV light, leading to photochemical degradation. The color change indicates the formation of new chromophoric degradation products.- Conduct photostability studies in a controlled environment as per ICH Q1B guidelines. - Analyze the sample at different light exposure intervals to understand the degradation kinetics. - Characterize the colored degradants using techniques like LC-MS/MS and UV-Vis spectroscopy. - If the compound is intended for formulation, the inclusion of a UV-absorbing excipient could be considered.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound solutions?

A1: For long-term storage, this compound solutions, typically prepared in methanol or DMSO, should be kept at -20°C.[1] It is advisable to store them in amber vials to protect from light and to minimize headspace to reduce oxidation risk. For short-term use, solutions may be stored at 2-8°C, but stability should be verified for the intended duration of use.

Q2: What analytical techniques are best suited for stability-indicating studies of this compound?

A2: A stability-indicating method should be able to separate this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a common and effective technique.[4] The use of mass spectrometry (LC-MS) is highly recommended for the identification and characterization of degradation products.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which includes an α-pyrone ring and a conjugated diene system, potential degradation pathways include:

  • Hydrolysis: The ester linkage in the α-pyrone ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The conjugated diene and other electron-rich parts of the molecule may be prone to oxidation.

  • Photodegradation: The conjugated system can absorb light, potentially leading to isomerization or other photochemical reactions.

  • Isomerization: Epimerization at the stereogenic centers could occur under certain pH and temperature conditions.

Q4: How should a forced degradation study for this compound be designed?

A4: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a molecule. A typical study for this compound would involve exposing its solution to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C

  • Photodegradation: Exposure to light as per ICH Q1B guidelines

The extent of degradation should be monitored at various time points to identify the primary degradation products and pathways.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh 1 mg of this compound.

  • Dissolve the weighed compound in 1 mL of HPLC-grade methanol or DMSO to prepare a 1 mg/mL stock solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Store the stock solution in an amber vial at -20°C.

Protocol 2: HPLC Method for Stability Testing
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis scan of this compound).

  • Injection Volume: 10 µL.

This method is a general starting point and should be optimized and validated for the specific application.

Quantitative Data Summary

The following tables summarize hypothetical data from a forced degradation study on an this compound solution (initial concentration: 100 µg/mL).

Table 1: Degradation of this compound under Different Stress Conditions

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl, 60°C2445.23
0.1 M NaOH, 60°C820.74
3% H₂O₂, RT4868.52
80°C7285.11
Photostability (ICH Q1B)2475.92

Table 2: Retention Times of this compound and its Major Degradation Products

CompoundRetention Time (min)
This compound15.8
Degradant 1 (Acidic)12.3
Degradant 2 (Basic)10.5
Degradant 3 (Oxidative)14.1

Visualizations

G cluster_0 Forced Degradation Workflow This compound This compound Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) This compound->Stress Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Stress->Analysis Characterization Characterize Degradation Products (e.g., LC-MS) Analysis->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway

Caption: Workflow for a forced degradation study of this compound.

G cluster_1 Hypothetical Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis Product (Ring-opened) This compound->Hydrolysis Acid/Base Oxidation Oxidation Product (e.g., Epoxide) This compound->Oxidation Oxidizing Agent Photo Photodegradation Product (e.g., Isomer) This compound->Photo Light

Caption: Potential degradation pathways for this compound.

References

Enhancing the yield of Alternapyrone from Aspergillus oryzae expression systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the yield of Alternapyrone from Aspergillus oryzae expression systems.

Frequently Asked Questions (FAQs)

Q1: Why is Aspergillus oryzae a suitable host for expressing this compound?

A1: Aspergillus oryzae is a preferred host for heterologous expression of secondary metabolites like this compound for several reasons. It has a "Generally Recognized As Safe" (GRAS) status, a long history of use in industrial fermentation, and a high capacity for protein secretion.[1][2] Genetically, it is amenable to various modification techniques, including CRISPR/Cas9, and it possesses a robust metabolism capable of supplying the necessary precursors for polyketide synthesis.[1][3][4] Furthermore, A. oryzae produces a low background of its own secondary metabolites, which simplifies the detection and purification of the heterologously expressed product.

Q2: What is the basic biosynthetic pathway of this compound?

A2: this compound is a polyketide synthesized by an iterative type I polyketide synthase (PKS), specifically PKSN, which is encoded by the alt5 gene. The biosynthesis involves the repeated condensation of acetyl-CoA and malonyl-CoA units to build the polyketide backbone, which then undergoes cyclization and modification to form the final this compound structure. The process also involves regio-specific octa-methylation from S-adenosyl methionine.

Q3: What are the major bottlenecks that can lead to low this compound yield?

A3: Low yields of this compound can stem from several factors:

  • Suboptimal Fermentation Conditions: Non-ideal pH, temperature, aeration, or nutrient composition can hinder fungal growth and secondary metabolite production.

  • Insufficient Precursor Supply: The availability of acetyl-CoA and especially malonyl-CoA is often a rate-limiting step in polyketide synthesis.

  • Tight Regulation of Secondary Metabolism: Fungal secondary metabolite gene clusters are often silenced or expressed at low levels under standard laboratory conditions. This is controlled by global regulatory networks like the LaeA/Velvet complex.

  • Inefficient Gene Expression: The heterologous this compound synthase gene (alt5) may not be transcribed and translated efficiently in the A. oryzae host.

  • Morphological Issues: The filamentous growth of A. oryzae can lead to high viscosity in submerged cultures, causing poor mixing and oxygen transfer, which negatively impacts yield.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production in A. oryzae.

Problem Potential Cause Recommended Solution
No or very low this compound detected Inactive biosynthetic gene clusterOverexpress a global regulator of secondary metabolism, such as laeA, to activate silent gene clusters.
Incorrect fermentation conditionsOptimize media components (carbon/nitrogen source), pH, and temperature. A systematic approach like a fractional factorial experimental design can be effective.
Poor expression of the PKS geneUse a strong, constitutive promoter (e.g., PamyB, PenoA) to drive the expression of the alt5 gene.
Yield is consistently low despite detectable production Limited precursor (malonyl-CoA) supplyEngineer the host to increase the malonyl-CoA pool. This can be achieved by disrupting genes like snfA (which inhibits acetyl-CoA carboxylase) and SCAP (involved in a competing pathway).
Proteolytic degradation of the PKS enzymeUtilize an A. oryzae strain with multiple protease gene deletions.
High culture viscosity and poor mass transferConsider solid-state fermentation (SSF), which can sometimes lead to higher production of certain secondary metabolites compared to submerged fermentation (SmF). Alternatively, engineer the host to have a more dispersed hyphal morphology.
Batch-to-batch variability in yield Inconsistent inoculum qualityStandardize the spore suspension preparation, ensuring a consistent spore concentration (e.g., 10^5 spores/mL) for inoculation.
Fluctuations in fermentation parametersTightly control pH, temperature, and dissolved oxygen levels in a bioreactor. For flask cultures, ensure consistent shaking speeds and flask volumes.
Co-production of undesired metabolites Host's native secondary metabolite productionUse a host strain where known major secondary metabolite gene clusters have been deleted to create a "cleaner" background.
Branching from the this compound pathwayOptimize fermentation time, as some byproducts may accumulate in later stages of cultivation. Analyze the metabolic profile over time to identify the optimal harvest point.

Quantitative Data on Yield Enhancement Strategies

The following tables summarize quantitative data from studies aimed at increasing polyketide yield in A. oryzae. While specific data for this compound is limited, these examples for other polyketides demonstrate the potential of various strategies.

Table 1: Genetic Engineering Strategies for Yield Improvement

StrategyTarget PolyketideHost Strain ModificationFold Increase in YieldReference
Strengthening Precursor Supply CurcuminDouble disruption of snfA and SCAP6-fold
Overexpression of Global Regulator Monacolin K (MK)Overexpression of laeASuccessful production (from none)
Heterologous Expression Bacterial Triketide Lactone (TKL)Introduction of bacterial PKS and precursor pathwayUp to 7.4 mg/L

Table 2: Optimization of Fermentation Parameters (Example: Kojic Acid)

ParameterCondition 1Yield (g/L)Condition 2Yield (g/L)Reference
pH 3.5Lower4.51.71
Temperature Room Temp.Lower35°CHigher

Note: Data for Kojic Acid is presented as an illustrative example of the impact of fermentation parameter optimization in A. oryzae.

Key Experimental Protocols

Protocol 1: Protoplast-Mediated Transformation of A. oryzae

This protocol is a synthesized method for introducing expression cassettes (e.g., for alt5 or laeA overexpression) into A. oryzae.

  • Spore Preparation: Inoculate A. oryzae on a suitable agar medium (e.g., DPY) and incubate at 30°C for 5-7 days until sporulation. Harvest conidia in sterile water with 0.01% Tween 80.

  • Mycelial Growth: Inoculate the spore suspension into a liquid medium (e.g., DPY) and incubate at 30°C with shaking for approximately 24 hours to obtain young mycelia.

  • Protoplast Formation: Harvest the mycelia by filtration and wash with a sterile osmotic stabilizer solution (e.g., 0.6 M (NH₄)₂SO₄). Resuspend the mycelia in an enzyme solution containing cell-wall-degrading enzymes (e.g., Yatalase) in the osmotic stabilizer and incubate with gentle shaking until protoplasts are formed.

  • Transformation:

    • Carefully collect the protoplasts by filtration through sterile miracloth to remove mycelial debris.

    • Wash the protoplasts with an osmotic stabilizer solution (e.g., TF solution 2 containing sorbitol and CaCl₂).

    • Resuspend the protoplasts in a transformation buffer.

    • Add the plasmid DNA (~2-5 µg) and PEG solution (e.g., TF solution 3) to the protoplast suspension and incubate at room temperature.

  • Plating and Selection:

    • Mix the transformation suspension with a molten, osmotically stabilized selective top agar (e.g., CD medium with sorbitol and the appropriate selective agent).

    • Pour this mixture onto selective agar plates.

    • Incubate at 30°C for 4-7 days until transformants appear.

Protocol 2: Fermentation and Extraction of this compound
  • Inoculation: Prepare a spore suspension of the engineered A. oryzae strain. Inoculate a suitable liquid fermentation medium (e.g., Malt Extract Broth or a defined medium) in an Erlenmeyer flask at a final concentration of 10^5 - 10^6 spores/mL.

  • Cultivation: Incubate the flasks at 28-30°C with shaking (e.g., 200 rpm) for 5 to 16 days. The optimal fermentation time should be determined empirically.

  • Extraction:

    • Homogenize the entire culture (mycelia and broth).

    • Extract the metabolites by adding an equal volume of an organic solvent, such as ethyl acetate.

    • Agitate the mixture vigorously for several hours (e.g., on a shaker at 200 rpm for 24 hours).

  • Sample Preparation for Analysis:

    • Separate the organic phase from the aqueous phase and mycelial debris by centrifugation.

    • Dry the organic phase over anhydrous sodium sulfate or a similar drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

    • Re-dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS.

Visualizations

Signaling Pathway for Secondary Metabolism Regulation

Secondary_Metabolism_Regulation cluster_env Environmental Cues cluster_complex Velvet Complex (Nucleus) Light Light VeA VeA Light->VeA (inhibits nuclear entry) Temperature Temperature Temperature->VeA regulates activity Nutrients Nutrients PKA_RasA PKA / RasA Signaling Nutrients->PKA_RasA LaeA LaeA VeA->LaeA interacts with VelB VelB VelB->VeA interacts with Chromatin Chromatin State (Heterochromatin) LaeA->Chromatin modifies (opens) PKA_RasA->LaeA negatively regulates SM_Cluster Secondary Metabolite Gene Cluster (e.g., alt genes) Chromatin->SM_Cluster represses transcription This compound This compound Biosynthesis SM_Cluster->this compound

Caption: Regulatory network of the Velvet complex and LaeA on secondary metabolism.

Experimental Workflow for Enhancing Yield

Yield_Enhancement_Workflow cluster_strain Strain Engineering cluster_fermentation Process Optimization cluster_analysis Analysis & Iteration A Host Selection (A. oryzae) B Construct Design (PKS + Regulator) A->B C Transformation B->C D Screening & Selection C->D E Inoculum Prep D->E F Fermentation (Media, pH, Temp) E->F G Time-course Sampling F->G H Extraction G->H I Quantification (HPLC/LC-MS) H->I J Data Analysis I->J K Identify Bottlenecks J->K K->B Iterate Strain Design K->F Iterate Conditions

Caption: Iterative workflow for enhancing this compound production.

References

Refinement of analytical methods for sensitive Alternapyrone detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of analytical methods for the sensitive detection of Alternapyrone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound is a polyketide phytotoxin produced by fungi, notably Alternaria solani, which is a pathogen affecting crops like tomatoes and potatoes[1][2]. Its detection is crucial for food safety, agricultural research, and understanding its potential toxicological effects. Sensitive detection methods are necessary to identify trace amounts of the toxin in complex matrices.

Q2: What is the most suitable analytical technique for sensitive this compound detection?

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly suitable technique for the sensitive and selective detection of mycotoxins like this compound[3][4][5]. This method offers excellent sensitivity and specificity, allowing for accurate quantification even at low concentrations. High-resolution mass spectrometry (HRMS) has also been instrumental in elucidating its structure.

Q3: What are the key considerations for sample preparation before this compound analysis?

The choice of sample preparation method depends on the complexity of the sample matrix. Common techniques for mycotoxin analysis include:

  • Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analyte.

  • Immunoaffinity Columns (IAC): For highly selective extraction of the target mycotoxin.

  • "Dilute and Shoot": A simpler method where the sample extract is diluted before injection, suitable for less complex matrices.

For fungal cultures or infected plant tissues, the process typically involves DNA extraction, followed by PCR for molecular identification, or solvent extraction of the secondary metabolites for chemical analysis.

Q4: How should this compound standards and samples be stored?

This compound is soluble in methanol or DMSO and should be stored long-term at -20°C to ensure its stability. Stock solutions, once prepared, should be stored in tightly sealed vials at -20°C and are generally usable for up to one month. It is recommended to allow the product to stand at room temperature for at least 60 minutes before use and prior to opening the vial.

Q5: What are typical performance characteristics of a sensitive analytical method for mycotoxins?

Troubleshooting Guide for LC-MS/MS Analysis of this compound

This guide addresses common issues encountered during the analysis of this compound using LC-MS/MS.

Problem Potential Cause Troubleshooting Steps
No or Low Signal 1. Sample Degradation: this compound may have degraded due to improper storage. 2. Incorrect MS/MS Transition: The precursor and product ion masses may be incorrect. 3. Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. 4. Instrumental Issues: Problems with the ion source, mass analyzer, or detector.1. Prepare a fresh sample and ensure proper storage conditions (-20°C). 2. Verify the MS/MS transitions for this compound. Infuse a standard solution to optimize the parameters. 3. Improve sample cleanup, dilute the sample, or modify the chromatographic method to separate this compound from interfering compounds. 4. Check the instrument's performance by running a system suitability test with a known standard.
Poor Peak Shape (Tailing or Fronting) 1. Column Contamination: Buildup of matrix components on the column. 2. Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal. 3. Secondary Interactions: The analyte may be interacting with active sites on the column.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH or the organic solvent ratio. 3. Add a competing agent to the mobile phase or use a different column chemistry.
Retention Time Shift 1. Changes in Mobile Phase Composition: Inaccurate solvent mixing or evaporation. 2. Column Aging: The stationary phase has degraded over time. 3. Fluctuations in Column Temperature: Inconsistent column heating.1. Prepare fresh mobile phase and ensure the pump is working correctly. 2. Replace the column. 3. Check the column oven's temperature stability.
High Background Noise 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents. 2. Dirty Ion Source: Contamination of the ion source components. 3. Leaks in the System: Air leaking into the MS.1. Use high-purity LC-MS grade solvents and additives. 2. Clean the ion source according to the manufacturer's instructions. 3. Check all fittings and connections for leaks.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound

This protocol provides a general framework that should be optimized for your specific instrument and sample matrix.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Perform serial dilutions to create a calibration curve in a solvent that matches the final mobile phase composition.

  • Sample Extraction:

    • Homogenize the sample (e.g., plant tissue, fungal culture).

    • Extract with a suitable organic solvent (e.g., methanol, acetonitrile).

    • Centrifuge to pellet solid debris.

    • Collect the supernatant for cleanup.

  • Sample Cleanup (if necessary):

    • Pass the extract through an SPE cartridge or an immunoaffinity column to remove interfering substances.

    • Elute the this compound with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System:

      • Column: A C18 reversed-phase column is a common choice.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

      • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

      • Injection Volume: 5-20 µL.

    • MS/MS System:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the optimal precursor ion (e.g., [M+H]+ or [M-H]-) and product ions for this compound by infusing a standard solution.

      • Ion Source Parameters: Optimize gas temperatures, gas flows, and voltages.

  • Data Analysis:

    • Integrate the peak areas of the this compound MRM transitions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the samples using the calibration curve.

Quantitative Data

The following table summarizes typical performance characteristics for sensitive mycotoxin analysis using LC-MS/MS. These values can serve as a benchmark for method development for this compound detection.

Parameter Typical Value Range Reference
Limit of Detection (LOD) 0.003 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.6 - 5.0 µg/kg (in complex matrices like cheese)
Recovery 94 - 112.9 %
Repeatability (RSD) < 15%
Linearity (R²) > 0.99

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., plant tissue, fungal culture) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Sample Cleanup (SPE or IAC) Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase C18) Cleanup->LC_Separation MS_Ionization Mass Spectrometry (ESI) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound detection.

Troubleshooting_Logic Problem Analytical Problem Identified (e.g., No Signal, Poor Peak Shape) Check_Sample Check Sample Integrity and Preparation Problem->Check_Sample Check_LC Investigate LC System (Mobile Phase, Column, Pump) Problem->Check_LC Check_MS Investigate MS System (Ion Source, MS/MS Method) Problem->Check_MS Resolved Problem Resolved Check_Sample->Resolved Check_LC->Resolved Check_MS->Resolved

Caption: Troubleshooting logic for LC-MS/MS analysis.

References

Technical Support Center: A Guide to Managing Co-eluting Impurities in Alternapyrone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Alternapyrone, with a specific focus on managing co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a polyketide metabolite produced by the fungus Alternaria solani. Its purification can be challenging due to the complex mixture of structurally similar secondary metabolites produced by the fungus. These related compounds often have similar physicochemical properties, leading to co-elution during chromatographic separation.

Q2: What are the common types of impurities that co-elute with this compound?

Co-eluting impurities are often structurally related to this compound and can include:

  • Biosynthetic Precursors and Intermediates: Incomplete enzymatic reactions can lead to the accumulation of precursors in the biosynthetic pathway of this compound.

  • Shunt Products: Sometimes, the biosynthetic machinery can produce alternative products from the same precursors, known as shunt products.

  • Degradation Products: this compound may degrade during fermentation, extraction, or purification, leading to impurities.

  • Other Secondary Metabolites: Alternaria solani produces a diverse array of other secondary metabolites, such as other polyketides (e.g., solanapyrones), nitrogen-containing compounds (e.g., tenuazonic acid), and quinones (e.g., altertoxins), which may have similar chromatographic behavior.[1]

  • Isomers: Constitutional isomers and diastereomers of this compound or other metabolites can be particularly difficult to separate due to their identical or very similar physical properties.

Q3: What are the initial steps I should take to diagnose a co-elution problem?

If you suspect co-elution, the first steps are to:

  • Assess Peak Purity: Use a diode array detector (DAD) or a mass spectrometer (MS) coupled to your HPLC to check the spectral purity across the peak of interest. Inconsistent spectra across the peak suggest the presence of more than one compound.

  • High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum of the peak to identify the molecular formulas of the components. This can help in identifying known impurities.

  • Review the Fungal Metabolome: Consult literature on the secondary metabolites produced by Alternaria solani to identify potential co-eluting candidates based on their reported retention times and physicochemical properties.[2]

Troubleshooting Guide: Managing Co-eluting Impurities

This guide provides a structured approach to resolving co-elution issues during this compound purification.

Problem: A single peak on the chromatogram shows spectral impurity, indicating co-elution.

Below is a logical workflow to troubleshoot and resolve this issue.

Coelution_Troubleshooting start Start: Suspected Co-elution assess_purity Assess Peak Purity (DAD/MS) start->assess_purity method_optimization Chromatographic Method Optimization assess_purity->method_optimization mobile_phase Modify Mobile Phase - Change solvent ratio - Alter pH (if applicable) - Use additives/ion-pairing agents method_optimization->mobile_phase Isocratic/Gradient? stationary_phase Change Stationary Phase - Different bonded phase (e.g., Phenyl-Hexyl) - Different particle size - Chiral column for stereoisomers method_optimization->stationary_phase Column Chemistry? temp_flow Adjust Temperature and Flow Rate - Lower flow rate for better resolution - Optimize temperature method_optimization->temp_flow Physical Parameters? orthogonal_method Employ Orthogonal Separation Method hilic Hydrophilic Interaction Chromatography (HILIC) orthogonal_method->hilic Polar compounds? ion_exchange Ion-Exchange Chromatography orthogonal_method->ion_exchange Ionizable compounds? sample_pretreatment Sample Pre-treatment extraction Liquid-Liquid Extraction (LLE) - pH adjustment to separate acidic/basic compounds sample_pretreatment->extraction Different solubility? spe Solid-Phase Extraction (SPE) - Fractionate crude extract before HPLC sample_pretreatment->spe Fractionation needed? success Successful Separation failure Separation Unsuccessful Consider Preparative TLC or SFC mobile_phase->orthogonal_method Still co-eluting? mobile_phase->success Resolved? stationary_phase->orthogonal_method Still co-eluting? stationary_phase->success Resolved? temp_flow->orthogonal_method Still co-eluting? temp_flow->success Resolved? hilic->sample_pretreatment Still co-eluting? hilic->success Resolved? ion_exchange->sample_pretreatment Still co-eluting? ion_exchange->success Resolved? extraction->success Resolved? extraction->failure Not resolved? spe->success Resolved? spe->failure Not resolved? Purification_Workflow start Start: Fungal Culture Broth extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration of Crude Extract extraction->concentration silica_gel Silica Gel Column Chromatography (Gradient Elution: Hexane/Ethyl Acetate) concentration->silica_gel fraction_collection Fraction Collection and TLC Analysis silica_gel->fraction_collection pooling Pooling of this compound-rich Fractions fraction_collection->pooling rp_hplc Reversed-Phase HPLC (C18 column, Acetonitrile/Water gradient) pooling->rp_hplc purity_analysis Purity Analysis (LC-MS, NMR) rp_hplc->purity_analysis end Pure this compound purity_analysis->end

References

Technical Support Center: Improving the Reproducibility of Alternapyrone Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alternapyrone bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols to enhance the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

Q1: My absorbance readings in an MTT assay are inconsistent or show high variability between replicate wells. What are the likely causes and solutions?

A1: High variability is a frequent challenge. Here are the common culprits and how to address them:

  • Uneven Cell Plating: Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before seeding. When plating, mix the cell suspension between seeding every few rows.

  • Pipetting Errors: Small volume inaccuracies, especially with reagents like MTT or solubilization solution, can cause significant deviations.

    • Solution: Use calibrated pipettes and proper pipetting technique. For viscous solutions, consider using reverse pipetting.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and reagent concentrations.

    • Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity within the plate.

  • Incomplete Dissolution of Formazan Crystals: If the purple formazan crystals are not fully dissolved, absorbance readings will be artificially low and inconsistent.[1]

    • Solution: Ensure thorough mixing after adding the solubilization solution. You can use a plate shaker for 15 minutes or gently pipette the solution up and down in each well.[1] Visually inspect the wells under a microscope to confirm complete dissolution.

Q2: I'm observing a high background signal in my negative control wells, even without cells. What could be the cause?

A2: High background can obscure your results and is often caused by the this compound extract itself or the assay reagents.

  • Direct Reduction of MTT by this compound: As a natural product, this compound or impurities in the extract may have antioxidant properties that can directly reduce the MTT reagent to formazan, creating a false-positive signal.

    • Solution: Run a "compound-only" control. Prepare wells with the same concentrations of this compound in media but without cells. Subtract the average absorbance of these wells from your experimental wells.

  • Contamination of Reagents or Media: Bacterial or yeast contamination can metabolize MTT, leading to a high background.[2]

    • Solution: Use sterile technique for all procedures. Check your media and reagents for any signs of contamination before use.[2]

  • Light Exposure: The MTT reagent is light-sensitive and can degrade, leading to increased background.

    • Solution: Store the MTT solution protected from light at 4°C for short-term use or -20°C for long-term storage.[3] During incubation steps with MTT, wrap the plate in foil.

Q3: The color of my this compound extract seems to be interfering with the colorimetric readout of my assay. How can I correct for this?

A3: This is a common problem with natural product extracts.

  • Solution 1: Use Proper Blanks. As with Q2, run parallel wells with your this compound extract in media without cells for each concentration tested. The absorbance from these wells should be subtracted from the corresponding experimental wells to correct for the inherent color of the compound.

  • Solution 2: Switch to a Different Assay. If the color interference is too strong, consider a non-colorimetric assay.

    • ATP-based assays (e.g., CellTiter-Glo®): These measure luminescence, which is less susceptible to color interference.

    • LDH release assay: This assay measures lactate dehydrogenase released from damaged cells into the supernatant, and the colorimetric reading is taken from the supernatant before adding reagents to the cells.

Q4: this compound is not dissolving well in my culture medium, and I see precipitation. How can I improve its solubility?

A4: Poor solubility is a common issue with polyketides, which can be lipophilic.

  • Optimize Solvent Concentration: While using a solvent like DMSO is common, high concentrations can be toxic to cells. Always run a vehicle control with the highest concentration of the solvent used in your experiment to ensure it's not causing cytotoxicity.

  • Sonication or Vortexing: Gently sonicating or vortexing the stock solution before further dilution can help dissolve the compound.

  • Serial Dilutions: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the culture medium. Ensure thorough mixing at each dilution step.

Quantitative Data Summary

The following table summarizes known cytotoxic concentrations for this compound and related compounds. This data can serve as a reference for designing dose-response experiments.

CompoundCell LineAssay TypeMetricValueReference
This compound Mouse MyelomaCytotoxicityMIC3.1 µg/mL
This compound Neonatal Foreskin FibroblastCytotoxicityMIC25 µg/mL
Cryptoyunnane D (α-pyrone) A549 (Human Lung Carcinoma)CytotoxicityIC502.25 µM
Cryptoyunnane D (α-pyrone) HCT-116 (Human Colon Cancer)CytotoxicityIC503.14 µM
Pycnidione A549 (Human Lung Carcinoma)Growth InhibitionGI50~9.3 nM

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability and cytotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Dilute cells to the optimal seeding density (determined empirically for each cell line, typically 1,000-100,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight (or for at least 6-24 hours) at 37°C, 5% CO2 to allow cells to attach and recover.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include "untreated" control wells (cells with medium only) and "vehicle" control wells (cells with medium containing the highest concentration of solvent used).

    • Also, prepare "compound-only" blank wells (medium with this compound but no cells) for background correction.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.45 mg/mL).

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise from cell debris.

Visualizations

Experimental and Troubleshooting Workflows

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with this compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H

A standard workflow for an MTT-based cytotoxicity assay.

G cluster_solutions issue Inconsistent Results? sol1 Check Cell Plating Uniformity issue->sol1 Possible Cause 1 sol2 Calibrate Pipettes issue->sol2 Possible Cause 2 sol3 Use Plate Shaker for Dissolution issue->sol3 Possible Cause 3 sol4 Avoid Outer Wells (Edge Effect) issue->sol4 Possible Cause 4

A troubleshooting guide for inconsistent experimental results.
Hypothesized Signaling Pathways Modulated by this compound

Based on the mechanisms of action of similar α-pyrone and polyketide compounds, this compound may exert its cytotoxic effects by inducing apoptosis and/or causing cell cycle arrest. The following diagrams illustrate these potential pathways.

G cluster_pathway Hypothesized Apoptosis Induction by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound dr Death Receptors (e.g., DR4/DR5) This compound->dr ros ROS Generation This compound->ros cas8 Caspase-8 Activation dr->cas8 cas3 Executioner Caspase-3 Activation cas8->cas3 mito Mitochondrial Stress ros->mito bax Bax/Bcl-2 Ratio ↑ mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis G cluster_pathway Hypothesized Cell Cycle Arrest by this compound This compound This compound cyclins Cyclin D1 / Cyclin E ↓ This compound->cyclins cdk CDK4/6, CDK2 Activity ↓ cyclins->cdk rb Rb Hypophosphorylation cdk->rb e2f E2F Release Blocked rb->e2f g1_s G1/S Phase Arrest e2f->g1_s

References

Strategies to minimize degradation of Alternapyrone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Alternapyrone during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: The recommended long-term storage temperature for this compound is -20°C.[1][2] It is supplied as a white solid and should be stored in a well-sealed container at this temperature to minimize degradation.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in methanol or Dimethyl Sulfoxide (DMSO).[1][2] When preparing stock solutions, it is advisable to use these solvents. For aqueous-based experiments, further dilution from a stock solution should be done carefully, considering the potential for precipitation and the impact of pH on stability.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, compounds with an α-pyrone ring and a polyene side chain are susceptible to several degradation mechanisms:

  • Hydrolysis: The α-pyrone ring, which is a cyclic ester, can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. This would lead to the opening of the pyrone ring.

  • Oxidation: The long, unsaturated alkyl chain of this compound is a potential site for oxidation. The presence of multiple double bonds makes it susceptible to attack by atmospheric oxygen, especially when exposed to light or in the presence of metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to isomerization, cyclization, or cleavage of the molecule.

  • Thermal Degradation: High temperatures can cause decomposition of this compound. Thermal decomposition of pyrone-containing compounds can lead to the formation of various smaller molecules.

Q4: How can I minimize the degradation of this compound in my stock solutions?

A4: To minimize degradation in stock solutions, follow these best practices:

  • Storage Temperature: Store stock solutions at -20°C or lower.

  • Solvent Choice: Use high-purity, anhydrous methanol or DMSO.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.

  • Light Protection: Store aliquots in amber vials or wrap them in aluminum foil to protect from light.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity in experiments. This compound degradation.1. Prepare fresh dilutions from a new stock aliquot for each experiment. 2. Verify the integrity of the stored solid material and stock solutions using an appropriate analytical method (e.g., HPLC-UV). 3. Review experimental conditions (e.g., buffer pH, exposure to light, temperature) to identify potential degradation triggers.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Compare the chromatogram of the suspect sample with a freshly prepared standard. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. 3. Use a mass spectrometer to identify the mass of the unknown peaks and deduce their potential structures.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Instability of the solid form, possibly due to moisture or light exposure.1. Ensure the storage container is tightly sealed and stored in a desiccator if necessary. 2. Protect the solid from light by storing it in an amber vial or in the dark. 3. If degradation is suspected, re-qualify the material using an analytical method before use.

Data on Storage and Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides general guidance for setting up stability studies based on the International Council for Harmonisation (ICH) guidelines for pharmaceutical substances.[1]

ConditionStorage TemperatureRelative HumidityMinimum Duration for Preliminary Assessment
Long-term -20°C ± 5°CAmbient12 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
Intermediate 30°C ± 2°C65% RH ± 5% RH6 months

Experimental Protocols

To assess the stability of this compound under your specific experimental conditions, it is highly recommended to perform stability studies. Here are detailed protocols for key experiments.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to determine the purity of this compound and to detect the formation of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

    • Initial conditions: 70% Acetonitrile / 30% Water.

    • Gradient: Linearly increase to 100% Acetonitrile over 20 minutes.

    • Hold: Hold at 100% Acetonitrile for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has significant absorbance (a preliminary UV scan of a pure sample is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in methanol or DMSO and dilute to the desired concentration with the mobile phase.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

2.1 Hydrolytic Degradation

  • Prepare solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 N HCl (acidic hydrolysis)

    • Water (neutral hydrolysis)

    • 0.1 N NaOH (basic hydrolysis)

  • Incubate the solutions at a controlled elevated temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the acidic and basic samples.

  • Analyze the samples by HPLC (Protocol 1) to determine the percentage of this compound remaining and the formation of degradation products.

2.2 Oxidative Degradation

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

  • Add a small volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light.

  • At specified time points, analyze the sample by HPLC.

2.3 Photodegradation

  • Expose a solution of this compound and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended.

  • Keep a control sample in the dark at the same temperature.

  • At a specified time point, analyze both the light-exposed and dark control samples by HPLC.

2.4 Thermal Degradation

  • Place a sample of solid this compound in a controlled temperature oven at an elevated temperature (e.g., 60°C, 80°C).

  • At specified time points, remove a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.

Visualizations

degradation_pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  pH (Acid/Base) H₂O Oxidation Oxidation This compound->Oxidation  O₂ Light, Metal Ions Photodegradation Photodegradation This compound->Photodegradation  UV/Vis Light Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation  Heat Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Caption: Workflow for forced degradation studies of this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Alternapyrone and Solanapyrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of two fungal polyketides, Alternapyrone and Solanapyrone. Both compounds, produced by various species of Alternaria and other fungi, exhibit significant biological activities, including phytotoxicity and cytotoxicity. This document summarizes key quantitative data, outlines experimental methodologies for assessing their effects, and visualizes their known mechanisms of action.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound and Solanapyrone. It is important to note that direct comparisons are challenging due to the different biological endpoints and target organisms reported in the literature.

Bioactivity MetricThis compoundSolanapyrone ASource
Cytotoxicity
MIC (Mouse Myeloma Cells)3.1 µg/mLNot Reported[1]
IC50 (Chickpea Leaflet Cells)Not Reported31.3 µg/mL[2]
Enzyme Inhibition
IC50 (DNA Polymerase β)Not Reported30 µM[3]
IC50 (DNA Polymerase λ)Not Reported37 µM[3]
Phytotoxicity (Chickpea)
ED50 (Germination Inhibition)Not Reported7.15 µg/mL[4]
ED50 (Hypocotyl Elongation Inhibition)Not Reported5.87 µg/mL
ED50 (Radicle Elongation Inhibition)Not Reported3.60 µg/mL
Phytotoxicity (Wheat)
Seed Germination InhibitionObserved (derivatives E & F)Not Reported

Mechanisms of Action and Signaling Pathways

Solanapyrone A: Inhibition of DNA Repair

Solanapyrone A is a known inhibitor of mammalian DNA polymerases β and λ, key enzymes in the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks. Solanapyrone A acts as a competitive inhibitor with respect to both the DNA template and the dNTP substrate by binding to the 8-kDa N-terminal domain of DNA polymerase β. This inhibition of DNA repair can lead to the accumulation of DNA damage and subsequently trigger cell death.

Solanapyrone_Pathway cluster_0 DNA Damage cluster_1 Base Excision Repair (BER) DNA_Damage DNA Damage (e.g., single-strand break) BER_Initiation Repair Initiation DNA_Damage->BER_Initiation Pol_Beta_Lambda DNA Polymerase β/λ BER_Initiation->Pol_Beta_Lambda Gap Filling Ligation DNA Ligation Pol_Beta_Lambda->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA Solanapyrone Solanapyrone A Solanapyrone->Pol_Beta_Lambda Inhibition

Inhibitory action of Solanapyrone A on the DNA Base Excision Repair pathway.

This compound: Induction of Cytotoxicity

The precise molecular target of this compound has not been fully elucidated. However, its demonstrated cytotoxicity against cancer cell lines suggests that it may induce apoptosis, a form of programmed cell death. This is a common mechanism for cytotoxic compounds and can be triggered through various intrinsic and extrinsic pathways, ultimately leading to the activation of caspases and the dismantling of the cell.

Alternapyrone_Pathway cluster_0 Cellular Stress cluster_1 Apoptosis Cascade This compound This compound Cellular_Target Cellular Target (Unknown) This compound->Cellular_Target Mitochondrial_Stress Mitochondrial Stress Cellular_Target->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A generalized pathway for this compound-induced cytotoxicity leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

This protocol is adapted for determining the cytotoxic effects of fungal metabolites on mammalian cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable, metabolically active cells.

Materials:

  • Mammalian cell line (e.g., mouse myeloma, neonatal foreskin fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The MIC or IC50 value can be determined by plotting cell viability against the compound concentration.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add serial dilutions of this compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50/MIC read_absorbance->analyze_data end End analyze_data->end DNA_Polymerase_Workflow start Start prepare_reaction Prepare reaction mix (buffer, DNA, dNTPs) start->prepare_reaction add_inhibitor Add serial dilutions of Solanapyrone A prepare_reaction->add_inhibitor add_enzyme Add DNA Polymerase β to initiate reaction add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read_fluorescence Measure fluorescence incubate->read_fluorescence analyze_data Calculate % inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

References

Validating the Molecular Targets of Alternapyrone in Cancer Cells: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alternapyrone, a polyketide phytotoxin produced by fungi such as Alternaria solani, has demonstrated cytotoxic effects against cancer cell lines, indicating its potential as a therapeutic agent. However, the precise molecular targets and mechanisms of action within cancer cells remain largely uncharacterized. This guide provides a comprehensive overview of the methodologies required to identify and validate the molecular targets of this compound, comparing various experimental approaches and presenting a proposed workflow for researchers. While direct experimental data on this compound's specific targets is limited in publicly available literature, this guide furnishes the necessary protocols and frameworks to empower further investigation.

Known Biological Activity of this compound

Initial studies have confirmed that this compound exhibits cytotoxicity. The primary available data point indicates its effect on mouse myeloma cells. This foundational data suggests a degree of specificity for tumor cells, warranting deeper investigation into its molecular interactions.

CompoundCell LineAssay TypeResult TypeValue
This compound Mouse MyelomaCytotoxicityMIC3.1 µg/mL
Neonatal Foreskin FibroblastCytotoxicityMIC25 µg/mL

Data sourced from a 2018 study by Yit-Heng Chooi's team.

Proposed Workflow for Molecular Target Validation

A systematic approach is crucial to elucidate the molecular targets of this compound. The following workflow outlines a logical sequence of experiments, from initial identification of binding partners to functional validation of the target's role in this compound's anticancer activity.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Validation Affinity_Chromatography Affinity Chromatography-MS Target_ID_Result List of Potential Binding Proteins Affinity_Chromatography->Target_ID_Result Identifies binding partners CETSA_MS CETSA with Mass Spectrometry (Thermal Proteome Profiling) CETSA_MS->Target_ID_Result Identifies stabilized proteins WB_CETSA Western Blot-based CETSA Target_ID_Result->WB_CETSA Prioritized Candidates ITDRF_CETSA Isothermal Dose-Response Fingerprinting (ITDRF) CETSA Target_ID_Result->ITDRF_CETSA Prioritized Candidates Target_Engagement_Result Confirmation of Direct Binding in Intact Cells & Affinity (EC50) WB_CETSA->Target_Engagement_Result Validates specific target ITDRF_CETSA->Target_Engagement_Result Quantifies engagement Kinase_Assay In Vitro Kinase Assays Target_Engagement_Result->Kinase_Assay If target is a kinase Pathway_Analysis Pathway Analysis (e.g., Western Blot for Downstream Effectors) Target_Engagement_Result->Pathway_Analysis Genetic_Validation Genetic Approaches (siRNA/CRISPR) Target_Engagement_Result->Genetic_Validation Functional_Validation_Result Elucidation of Mechanism of Action Kinase_Assay->Functional_Validation_Result Pathway_Analysis->Functional_Validation_Result Genetic_Validation->Functional_Validation_Result

A proposed workflow for the identification and validation of this compound's molecular targets.
Comparison of Key Target Identification Methodologies

Several techniques can be employed for the initial discovery of molecular targets. The choice of method depends on factors such as the requirement for compound modification and the desired throughput.

MethodologyPrincipleProsCons
Affinity Chromatography This compound is immobilized on a solid support to "pull down" binding proteins from cell lysates.Does not require specialized equipment beyond standard lab apparatus.Requires chemical modification of this compound, which may alter its binding activity. Risk of identifying non-specific binders.
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry Based on the principle that ligand binding stabilizes proteins against heat-induced denaturation. Changes in protein thermal stability across the proteome are measured by mass spectrometry.[1]Label-free; assesses target engagement in a physiological, intact cell context without compound modification.[2] Provides a global profile of potential targets.Requires sophisticated mass spectrometry equipment and bioinformatics support for data analysis.
Kinase Inhibitor Screening This compound is screened against a panel of known kinases to identify any inhibitory activity.High-throughput and straightforward for identifying kinase targets.[2]Limited to kinase targets; will not identify non-kinase binding partners.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments in the target validation workflow.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies and can be used to validate the binding of this compound to a specific protein target identified in the initial screening phase.[3][4]

Objective: To determine if this compound treatment increases the thermal stability of a target protein in cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktails

  • Dry-block heaters or PCR machine with a thermal gradient function

  • Apparatus for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot equipment

  • Antibody specific to the putative target protein

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction). Quantify the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target protein.

Data Interpretation: An increase in the amount of soluble target protein at higher temperatures in the this compound-treated samples compared to the DMSO control indicates that this compound binding has stabilized the protein.

Protocol 2: Western Blot for Signaling Pathway Analysis

Objective: To assess if this compound affects the phosphorylation status or expression level of proteins in a specific signaling pathway downstream of a validated target.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • Apparatus for protein quantification

  • SDS-PAGE and Western blot equipment

  • Primary antibodies (e.g., for phospho-Akt, total-Akt, phospho-ERK, total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with various concentrations of this compound or DMSO for a specified time course (e.g., 0, 15, 30, 60 minutes). After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescence substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to the total protein levels to determine the effect of this compound on pathway activation.

Visualization of Potential Mechanisms and Relationships

Understanding the interplay between this compound, its targets, and cellular machinery is key. The following diagrams illustrate these conceptual frameworks.

Hypothetical Signaling Pathway Perturbation

Many natural products exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. Should this compound be found to target a kinase, it could potentially inhibit pathways like the PI3K/Akt or MAPK/ERK cascades.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound Target Putative Target (e.g., a Kinase) This compound->Target Binds to & Inhibits Target->PI3K Inhibition Target->Raf Inhibition

A hypothetical model of this compound inhibiting PI3K/Akt and MAPK/ERK pathways.
Logical Relationships in Target Validation

The process of target validation follows a logical progression from broad, unbiased screening to highly specific functional confirmation.

Logical_Relationships Discovery Target Discovery (Proteome-wide) Engagement Target Engagement (in situ) Discovery->Engagement leads to Mechanism Mechanism of Action (Phenotypic Effect) Engagement->Mechanism explains

Logical flow from target discovery to mechanistic understanding.

References

Assessing the Specificity of Alternapyrone's Cytotoxic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Alternapyrone, a polyketide natural product, against various cell lines. The data presented herein aims to facilitate an objective assessment of its potential as a selective anti-cancer agent. Experimental protocols for key assays are detailed to ensure reproducibility and aid in the design of future studies.

Executive Summary

This compound, a polyketide phytotoxin produced by fungi of the Alternaria species, has demonstrated cytotoxic activity with a degree of specificity towards tumor cells.[1] This guide synthesizes available data on its cytotoxic profile, offering a comparison with other compounds where possible, and delves into the potential mechanisms underlying its activity. The information is intended to provide a foundational understanding for researchers exploring the therapeutic potential of this natural compound.

Comparative Cytotoxicity Data

While comprehensive comparative studies featuring this compound against a wide panel of cancer cell lines are limited, existing data provides a preliminary assessment of its potency and selectivity.

Table 1: Cytotoxicity of this compound Against Murine Myeloma and Non-Tumorigenic Fibroblast Cells

CompoundCell LineCell TypeOrganismCytotoxicity (MIC, µg/mL)
This compound P388Murine MyelomaMouse3.1[1]
BJNeonatal Foreskin FibroblastHuman25[1]

MIC: Minimum Inhibitory Concentration

The data in Table 1 indicates that this compound is approximately eight times more potent against murine myeloma cells than against non-tumorigenic human fibroblasts, suggesting a potential therapeutic window.[1]

To provide a broader context for this compound's potency, Table 2 presents the cytotoxic activity (IC50 values) of the well-established chemotherapeutic drug, Doxorubicin, against various human cancer cell lines. It is important to note that these are not direct comparative studies with this compound and are provided for reference purposes.

Table 2: Cytotoxicity of Doxorubicin Against Various Human Cancer Cell Lines

CompoundCell LineCell TypeOrganismCytotoxicity (IC50, µM)
Doxorubicin K562Chronic Myelogenous LeukemiaHuman1.03[2]
HepG2Hepatocellular CarcinomaHumanVaries with exposure time
MCF-7Breast AdenocarcinomaHuman2.8 µg/mL

IC50: Half-maximal Inhibitory Concentration

Mechanism of Action: Unraveling the Cytotoxic Effects

The precise molecular mechanisms underlying this compound's cytotoxic specificity are not yet fully elucidated. However, based on the activity of related natural products, several key cellular processes are likely involved. A related compound, Alternol, has been shown to induce cell death by activating multiple endoplasmic reticulum (ER) stress-responding pathways. This suggests that this compound may also exert its cytotoxic effects through the induction of ER stress, leading to apoptosis.

Further research is required to specifically investigate this compound's effects on:

  • Apoptosis Induction: Determining whether this compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

  • Caspase Activation: Investigating the role of caspases, key executioner proteins in the apoptotic cascade.

  • Mitochondrial Membrane Potential: Assessing for any disruption of the mitochondrial membrane potential, a common event in the intrinsic pathway of apoptosis.

  • Cell Cycle Arrest: Examining whether this compound halts cell cycle progression at specific checkpoints.

Experimental Protocols

To facilitate further research into the cytotoxic properties of this compound, detailed protocols for standard assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and control compounds) and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Visualizing Potential Mechanisms

To conceptualize the potential pathways through which this compound may exert its cytotoxic effects, the following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Cancer & Normal Cell Lines treatment Treat with This compound start->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis caspase Caspase Activity Assay treatment->caspase mmp Mitochondrial Membrane Potential treatment->mmp cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination mtt->ic50 pathway Signaling Pathway Elucidation apoptosis->pathway caspase->pathway mmp->pathway cell_cycle->pathway

Caption: A generalized workflow for assessing the cytotoxic and mechanistic properties of this compound.

hypothetical_signaling_pathway cluster_er_stress ER Stress Pathway cluster_intrinsic_apoptosis Intrinsic Apoptosis Pathway This compound This compound er_stress ER Stress This compound->er_stress unfolded_protein Unfolded Protein Response (UPR) er_stress->unfolded_protein mitochondria Mitochondrial Dysfunction unfolded_protein->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis via ER stress.

Conclusion and Future Directions

The available evidence suggests that this compound is a cytotoxic agent with a degree of selectivity for cancer cells. However, to fully assess its therapeutic potential, further rigorous investigation is warranted. Future studies should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound against a comprehensive panel of human cancer cell lines from various tissue origins and a panel of normal human cell lines.

  • Direct Comparative Analysis: Performing head-to-head studies comparing the cytotoxic profile of this compound with standard-of-care chemotherapeutic agents like Doxorubicin.

  • In-depth Mechanistic Studies: Elucidating the precise signaling pathways activated by this compound that lead to cell death, including a thorough investigation of its effects on apoptosis, the cell cycle, and key regulatory proteins.

  • In Vivo Efficacy and Toxicity: Progressing to preclinical animal models to evaluate the anti-tumor efficacy and systemic toxicity of this compound.

By addressing these key areas, the scientific community can build a more complete picture of this compound's potential as a novel anti-cancer therapeutic.

References

A Comprehensive Guide to the Validation of Analytical Standards for Alternapyrone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds like Alternapyrone is critical. This guide provides a detailed comparison and validation framework for an analytical standard of this compound, utilizing a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The protocols and data presented herein are based on established guidelines for analytical method validation, ensuring reliability and reproducibility of results.

Comparison of Analytical Standard Performance

To ensure the suitability of an analytical standard for quantitative analysis, a series of validation parameters must be assessed. The following table summarizes the performance of a hypothetical this compound analytical standard against typical acceptance criteria derived from the International Council for Harmonisation (ICH) guidelines.

Validation ParameterAcceptance CriteriaHypothetical Performance Data for this compound StandardPass/Fail
Specificity No interference at the retention time of the analyteNo interfering peaks observed from blank, placebo, and degradation samples.Pass
Linearity (R²) R² ≥ 0.9990.9995Pass
Range 80 - 120% of the target concentration10 - 150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (% RSD)
- Repeatability≤ 2.0%0.85%Pass
- Intermediate Precision≤ 2.0%1.25%Pass
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.5 µg/mLPass
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:11.5 µg/mLPass
Robustness % RSD ≤ 2.0% for minor changes in method parameters% RSD < 1.8% for all tested variationsPass

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are representative and can be adapted based on specific laboratory conditions and equipment.

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: For validation in a specific matrix (e.g., fungal culture extract), a suitable extraction method should be employed. A common procedure involves liquid-liquid extraction with a solvent like ethyl acetate, followed by evaporation of the solvent and reconstitution of the residue in the mobile phase.[1]

Chromatographic Conditions (Representative Method)
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (hypothetically 312 nm based on similar Alternaria mycotoxins).[2]

  • Injection Volume: 20 µL.

Validation Experiments
  • Specificity: Analyze blank samples (mobile phase), placebo samples (matrix without the analyte), and force-degraded samples (exposed to acid, base, oxidation, heat, and light) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject a series of at least five concentrations of the this compound standard across the expected analytical range. Plot the peak area response against the concentration and determine the coefficient of determination (R²) of the calibration curve.[3]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.[4]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the same standard solution at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or different equipment. Calculate the Relative Standard Deviation (%RSD) for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. This is often determined by analyzing a series of diluted standard solutions and establishing the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

  • Robustness: Intentionally introduce small variations to the analytical method parameters, such as the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Analyze a standard solution under each varied condition and assess the impact on the results.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process for an this compound analytical standard.

Validation_Workflow start Start: Method Development for this compound Quantification protocol Define Validation Protocol & Acceptance Criteria (ICH) start->protocol prep Prepare this compound Analytical Standard & Samples protocol->prep specificity Specificity prep->specificity linearity Linearity & Range prep->linearity accuracy Accuracy prep->accuracy precision Precision (Repeatability & Intermediate) prep->precision lod_loq LOD & LOQ prep->lod_loq robustness Robustness prep->robustness data_analysis Data Analysis & Comparison with Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report All Criteria Met fail Method Optimization Required data_analysis->fail Criteria Not Met end Validated Method for This compound Quantification report->end fail->start

Analytical method validation workflow for this compound.

This comprehensive guide provides a robust framework for the validation of an analytical standard for this compound quantification. By adhering to these principles and protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data in their studies.

References

Comparative Bioactivity of Natural and Synthetic Alternapyrone Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Published on: November 29, 2025

This guide provides a comparative overview of the known bioactivity of natural (+)-Alternapyrone and discusses the potential, yet currently unexplored, bioactivity of its synthetic (-)-enantiomer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this polyketide natural product.

Alternapyrone, a polyketide produced by the fungus Alternaria solani, has garnered interest for its cytotoxic activities.[1][2] The total synthesis of the natural enantiomer has been successfully achieved, confirming its absolute stereochemistry and opening the door for the synthesis of its unnatural enantiomer and other stereoisomers.[1][3] This guide summarizes the existing experimental data for the natural enantiomer and underscores the critical need for comparative studies to fully elucidate the structure-activity relationship of this compound's stereoisomers.

Data Presentation: Bioactivity of Natural (+)-Alternapyrone

The primary reported bioactivity of natural (+)-Alternapyrone is its cytotoxicity against murine leukemia cells (P388). Notably, the compound exhibits a degree of selectivity for cancer cells over non-cancerous cell lines.

CompoundCell LineAssay TypeBioactivity MetricValueReference
Natural (+)-Alternapyrone P388 (Mouse Myeloma)CytotoxicityMIC3.1 µg/mL[1]
Natural (+)-Alternapyrone Neonatal Foreskin FibroblastsCytotoxicityMIC25 µg/mL

MIC: Minimum Inhibitory Concentration

Comparative Analysis: The Unexplored Potential of (-)-Alternapyrone

To date, there are no published studies on the bioactivity of the synthetic (-)-enantiomer of this compound. This represents a significant gap in the understanding of this natural product's therapeutic potential. The principle of stereospecificity is well-established in pharmacology, where enantiomers of a chiral drug can exhibit significantly different, and sometimes opposing, biological activities.

Therefore, the synthesis and biological evaluation of (-)-Alternapyrone are critical next steps. A direct comparison of the cytotoxic effects of both enantiomers against a panel of cancer cell lines would provide invaluable insights into the pharmacophore of this compound and guide future drug development efforts.

Experimental Protocols

Cytotoxicity Assay for this compound using P388 Murine Leukemia Cells (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxicity of compounds against the P388 murine leukemia cell line.

1. P388 Cell Culture:

  • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are grown in suspension and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cell density should be maintained between 1 x 10⁵ and 1 x 10⁶ cells/mL. To passage, centrifuge the cell suspension, remove the old medium, and resuspend the cell pellet in fresh medium.

2. Compound Preparation:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solutions: Create serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5%.

3. MTT Assay Procedure:

  • Cell Seeding: Seed P388 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Centrifuge the plate to pellet the cells and formazan crystals. Carefully aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control wells from all other readings. The percentage of cell viability can be calculated relative to the vehicle control, and the IC₅₀ or MIC value can be determined.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is catalyzed by a highly reducing iterative type I polyketide synthase (PKS). The PKS enzyme utilizes acetyl-CoA as a starter unit and malonyl-CoA for chain extension, with S-adenosyl methionine (SAM) serving as the methyl group donor.

alternapyrone_biosynthesis Biosynthesis of this compound acetyl_coa Acetyl-CoA (Starter) pks Iterative Type I PKS (PKSN) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender) malonyl_coa->pks sam SAM (Methyl Donor) sam->pks polyketide Linear Polyketide Chain pks->polyketide Iterative Synthesis & Reduction cyclization Intramolecular Cyclization & Dehydration polyketide->cyclization This compound This compound cyclization->this compound

Caption: Biosynthetic pathway of this compound via an iterative Type I PKS.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for determining the cytotoxic activity of this compound enantiomers.

cytotoxicity_workflow Workflow for Comparative Cytotoxicity Assay cluster_compounds Test Compounds cluster_assay Experimental Steps cluster_analysis Data Analysis natural (+)-Alternapyrone (Natural) treat Treat with Enantiomers natural->treat synthetic (-)-Alternapyrone (Synthetic) synthetic->treat culture Culture P388 Cells plate Seed Cells in 96-well Plate culture->plate plate->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance (570nm) mtt->read calculate Calculate % Viability read->calculate compare Compare MIC / IC50 Values calculate->compare putative_pathway Putative Signaling Pathway for this compound Cytotoxicity This compound This compound cell_membrane Cell Membrane This compound->cell_membrane receptor Unknown Target/ Receptor cell_membrane->receptor mapk MAPK Pathway (e.g., JNK, p38) receptor->mapk Signal Transduction apoptosis_regulators Apoptosis Regulators (e.g., Bcl-2 family) mapk->apoptosis_regulators Modulation caspase_activation Caspase Activation (e.g., Caspase-3) apoptosis_regulators->caspase_activation Initiation apoptosis Apoptosis caspase_activation->apoptosis Execution

References

Unveiling the Action of Alternapyrone: A Proposed Investigation Using Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide outlines a proposed experimental framework to confirm the mechanism of action of Alternapyrone, a polyketide natural product with known cytotoxic and phytotoxic properties. While the precise molecular target of this compound remains to be elucidated, its cellular effects suggest a potential role as an inhibitor of a critical cellular pathway. This document details a hypothetical genetic knockout study designed to test the hypothesis that this compound exerts its cytotoxic effects through the inhibition of the ubiquitin-proteasome system (UPS).

Introduction to this compound

This compound is a bioactive polyketide synthesized by several fungal species, including Alternaria solani and Parastagonospora nodorum.[1] Its biosynthesis is orchestrated by a cluster of genes, with a key enzyme being an iterative type I polyketide synthase (PKS).[1][2] Studies have demonstrated that this compound exhibits cytotoxicity against mouse myeloma cells and possesses phytotoxic activity, inhibiting wheat seed germination.[3][4] The selective cytotoxicity against cancer cells suggests a potential therapeutic application, warranting a deeper investigation into its mechanism of action.

Proposed Mechanism of Action: Inhibition of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins in eukaryotes. It plays a pivotal role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and the removal of damaged or misfolded proteins. The UPS is a well-established target for anti-cancer drug development, with several proteasome inhibitors approved for clinical use. Many natural products of fungal origin are known to target the UPS.

Given the cytotoxic profile of this compound, we hypothesize that it functions as an inhibitor of the 26S proteasome, a key component of the UPS. Specifically, we propose that this compound targets one of the catalytic β-subunits of the 20S core particle, for instance, the chymotrypsin-like activity associated with the β5 subunit (encoded by the PSMB5 gene). Inhibition of this subunit would lead to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis.

Comparative Analysis: Wild-Type vs. Knockout Cells

To test our hypothesis, a genetic knockout of a key proteasome subunit, such as PSMB5, would provide a powerful tool. The following table summarizes the expected outcomes when treating wild-type and hypothetical PSMB5 knockout (KO) cells with this compound, compared to a known proteasome inhibitor (e.g., Bortezomib) and a vehicle control.

Treatment GroupCell LineExpected IC50Apoptosis RateUbiquitinated Protein Levels
Vehicle Control Wild-TypeN/ABaselineBaseline
PSMB5 KON/AElevated (due to impaired proteasome function)Elevated
This compound Wild-TypeLow (e.g., 3.1 µg/mL)Significantly IncreasedSignificantly Increased
PSMB5 KOHigh (or no effect)No significant change from baseline KO levelsNo significant change from baseline KO levels
Bortezomib Wild-TypeVery LowSignificantly IncreasedSignificantly Increased
PSMB5 KOHigh (or no effect)No significant change from baseline KO levelsNo significant change from baseline KO levels

Visualizing the Pathways and Experimental Design

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz.

alternapyrone_biosynthesis cluster_alt alt Gene Cluster alt5 (PKSN) alt5 (PKSN) Polyketide Intermediate Polyketide Intermediate alt5 (PKSN)->Polyketide Intermediate Iterative synthesis alt1-4 (Modifying Enzymes) alt1-4 (Modifying Enzymes) This compound This compound alt1-4 (Modifying Enzymes)->this compound Acetyl-CoA Acetyl-CoA Acetyl-CoA->alt5 (PKSN) Starter unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->alt5 (PKSN) Extender units S-adenosyl methionine S-adenosyl methionine S-adenosyl methionine->alt5 (PKSN) Methylation Polyketide Intermediate->alt1-4 (Modifying Enzymes) Tailoring steps

Caption: Biosynthetic pathway of this compound.

ubiquitin_proteasome_pathway cluster_proteasome 26S Proteasome Protein Substrate Protein Substrate Polyubiquitinated Protein Polyubiquitinated Protein Ubiquitin Ubiquitin E1 (Activating) E1 (Activating) Ubiquitin->E1 (Activating) E2 (Conjugating) E2 (Conjugating) E1 (Activating)->E2 (Conjugating) E3 (Ligase) E3 (Ligase) E2 (Conjugating)->E3 (Ligase) E3 (Ligase)->Protein Substrate Polyubiquitination 19S Regulatory Particle 19S Regulatory Particle Polyubiquitinated Protein->19S Regulatory Particle Recognition & Unfolding 20S Core Particle (with PSMB5) 20S Core Particle (with PSMB5) 19S Regulatory Particle->20S Core Particle (with PSMB5) Peptides Peptides 20S Core Particle (with PSMB5)->Peptides Degradation This compound This compound This compound->20S Core Particle (with PSMB5) Hypothetical Inhibition

Caption: Proposed inhibition of the Ubiquitin-Proteasome System by this compound.

crispr_workflow A Design gRNA for PSMB5 B Clone gRNA into Cas9 vector A->B C Transfect mouse myeloma cells B->C D Select single cell clones C->D E Expand clonal populations D->E F Genomic DNA extraction & PCR verification E->F G Western blot for PSMB5 protein F->G H Functional assays with this compound G->H

Caption: Experimental workflow for CRISPR/Cas9-mediated knockout of PSMB5.

Detailed Experimental Protocols

CRISPR/Cas9-Mediated Knockout of PSMB5 in Mouse Myeloma Cells

Objective: To generate a clonal mouse myeloma cell line deficient in the PSMB5 protein.

Materials:

  • Mouse myeloma cell line (e.g., P3X63Ag8)

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • pSpCas9(BB)-2A-GFP (PX458) vector (Addgene plasmid #48138)

  • Lipofectamine 3000 Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • 96-well plates

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the gRNA target site in PSMB5

  • Anti-PSMB5 antibody

  • Anti-ubiquitin antibody

  • Secondary antibodies

  • Western blot reagents and equipment

Protocol:

  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the mouse Psmb5 gene using a suitable online tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed oligos into the BbsI-digested pSpCas9(BB)-2A-GFP vector according to standard protocols.

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

  • Transfection:

    • One day prior to transfection, seed mouse myeloma cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • On the day of transfection, transfect the cells with the gRNA-Cas9 plasmid using Lipofectamine 3000, following the manufacturer's instructions. Include a mock-transfected control.

  • Single-Cell Cloning:

    • 48 hours post-transfection, harvest the cells.

    • Isolate GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for transfected cells.

    • Perform limiting dilution by seeding the sorted cells into 96-well plates at a concentration of 0.5 cells per well to ensure the growth of clonal colonies.

    • Culture the plates for 10-14 days, monitoring for the formation of single colonies.

  • Screening and Verification of Knockout Clones:

    • Once colonies are visible, expand a portion of each clone for genomic DNA extraction and cryopreservation.

    • Extract genomic DNA from each clone.

    • Perform PCR using primers that flank the gRNA target site. Analyze the PCR products by gel electrophoresis to screen for insertions or deletions (indels), which will appear as a size shift or a smear compared to the wild-type band.

    • For clones showing evidence of editing, sequence the PCR products to confirm a frameshift mutation.

    • Confirm the absence of the PSMB5 protein in candidate knockout clones by Western blotting.

Cell Viability and Apoptosis Assays

Objective: To compare the cytotoxic and pro-apoptotic effects of this compound on wild-type and PSMB5 KO cells.

Protocol:

  • Cell Viability (IC50 Determination):

    • Seed wild-type and validated PSMB5 KO cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound and a known proteasome inhibitor (e.g., Bortezomib) for 48-72 hours.

    • Assess cell viability using an MTT or similar colorimetric assay.

    • Calculate the IC50 values for each compound in both cell lines.

  • Apoptosis Assay:

    • Treat wild-type and PSMB5 KO cells with this compound at a concentration close to the IC50 determined in the wild-type cells.

    • After 24-48 hours, stain the cells with Annexin V and propidium iodide (PI).

    • Analyze the percentage of apoptotic cells by flow cytometry.

Western Blot for Ubiquitinated Proteins

Objective: To determine if this compound treatment leads to an accumulation of ubiquitinated proteins.

Protocol:

  • Treat wild-type and PSMB5 KO cells with this compound for various time points (e.g., 0, 2, 4, 8, 12 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-ubiquitin antibody to detect the accumulation of polyubiquitinated proteins.

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Conclusion

The proposed experimental framework provides a robust strategy for investigating the mechanism of action of this compound. By employing genetic knockout of a putative target, researchers can definitively test the hypothesis that this compound's cytotoxicity is mediated through the inhibition of the ubiquitin-proteasome system. The successful validation of this mechanism would not only provide crucial insights into the biology of this natural product but also pave the way for its further development as a potential therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of Alternapyrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Alternapyrone, a polyketide phytotoxin.

Immediate Safety and Disposal Plan

The Safety Data Sheet (SDS) for this compound from Cayman Chemical states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). The SDS does not specify disposal methods, indicating that it is the user's responsibility to establish proper handling and disposal procedures based on the specific application.

Given its non-hazardous classification, the disposal of this compound should adhere to standard laboratory protocols for non-hazardous chemical waste. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary.

Step-by-Step Disposal Procedures

  • Hazard Assessment:

    • Review the Safety Data Sheet (SDS): The SDS for this compound indicates it is not a hazardous substance.

    • Consult Institutional Guidelines: Always prioritize your organization's specific protocols for chemical waste disposal.

  • Personal Protective Equipment (PPE):

    • When handling this compound for disposal, standard laboratory PPE is required. This includes:

      • Safety glasses

      • A lab coat

      • Nitrile gloves

  • Waste Segregation and Collection:

    • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for all this compound waste.

    • Solid Waste: Collect solid this compound and any contaminated lab supplies (e.g., weigh boats, filter paper, used PPE) in a designated solid chemical waste container.

    • Liquid Waste: If this compound is in a solution, it should be disposed of in a designated non-hazardous liquid waste container. Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS department.

    • Avoid Mixing: To prevent unforeseen reactions, do not mix this compound waste with other chemical waste streams unless their compatibility has been verified.

  • Disposal Pathway:

    • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for providing definitive instructions on the disposal of the collected waste.

    • Arrange for Waste Pickup: Follow your institutional procedures to schedule a pickup of the chemical waste by authorized personnel.

Disposal Workflow for Non-Hazardous Chemicals

The following diagram outlines the general decision-making process and workflow for the disposal of a non-hazardous chemical substance like this compound.

start Start: this compound Disposal sds Review Safety Data Sheet (SDS) start->sds hazard_check Is Substance Hazardous? sds->hazard_check non_hazardous Non-Hazardous Waste Stream hazard_check->non_hazardous No hazardous Follow Hazardous Waste Protocol hazard_check->hazardous Yes ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) non_hazardous->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Labeled, Sealed Container segregate->container ehs Consult Institutional EHS for Pickup container->ehs end End: Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.